1,8-Dibromopyrene
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1,8-dibromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLQSCAVCHTKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878093 | |
| Record name | 1,8-DIBROMOPYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38303-35-4 | |
| Record name | 1,8-Dibromopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38303-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene, 1,8-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038303354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
1,8-Dibromopyrene: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
Pyrene, a fundamental polycyclic aromatic hydrocarbon (PAH), has long captivated the scientific community with its unique photophysical and electronic properties.[1] Among its myriad derivatives, brominated pyrenes serve as pivotal intermediates in the synthesis of complex, functional organic molecules.[2] This guide focuses specifically on 1,8-dibromopyrene, a key isomer whose strategic bromine placement unlocks a vast potential for creating novel materials and therapeutics.[3] While the synthesis of dibrominated pyrenes is well-documented, the isolation of the pure 1,8-isomer presents significant challenges due to the co-formation of its 1,6-isomer.[4][5] This document provides an in-depth exploration of the synthesis, purification, properties, and applications of this compound, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.
The Strategic Importance of this compound
The electronic structure of the pyrene core dictates that electrophilic aromatic substitution, such as bromination, preferentially occurs at the 1, 3, 6, and 8 positions, often referred to as the "non-K region".[6][7] This inherent reactivity makes this compound a readily accessible, yet highly valuable, building block. The two bromine atoms at the 1 and 8 positions provide reactive handles for a variety of cross-coupling reactions, enabling the construction of larger, more complex molecular architectures.[3] This strategic functionalization is crucial for tuning the optical and electronic properties of the resulting molecules, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][8] Furthermore, the rigid pyrene scaffold and the potential for diverse functionalization make this compound an attractive starting material in the synthesis of novel therapeutic agents.[3]
Synthesis of this compound: A Tale of Two Isomers
The most common and direct route to this compound is the electrophilic bromination of pyrene. This reaction, however, invariably yields a mixture of 1,6- and this compound, as both positions are thermodynamically favored.[2][9] The separation of these isomers is a critical and often challenging step in obtaining the pure this compound.
Direct Bromination of Pyrene
The direct bromination of pyrene is typically carried out by treating a solution of pyrene with a brominating agent. The choice of solvent and reaction conditions can influence the ratio of the resulting isomers, although a mixture is almost always obtained.
Experimental Protocol: Direct Bromination of Pyrene [4]
-
Materials:
-
Pyrene
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Diethyl ether
-
Hexane
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve pyrene (e.g., 10.00 g, 49.44 mmol) in carbon tetrachloride (250 mL).
-
Under a nitrogen atmosphere, add a solution of bromine (e.g., 15.80 g, 5.07 mL, 98.89 mmol) in carbon tetrachloride dropwise to the pyrene solution over several hours.
-
Stir the reaction mixture at room temperature overnight.
-
A precipitate containing a mixture of 1,6- and this compound will form.
-
Collect the precipitate by filtration and wash it with diethyl ether and hexane to remove unreacted starting materials and byproducts.
-
The resulting solid is a mixture of 1,6- and this compound and requires further purification.
-
The causality behind this experimental design lies in the controlled addition of bromine to the pyrene solution. A slow, dropwise addition helps to minimize over-bromination and the formation of higher-order brominated pyrenes, such as 1,3,6,8-tetrabromopyrene.[4] The use of a non-polar solvent like carbon tetrachloride or dichloromethane facilitates the reaction and the subsequent precipitation of the less soluble dibrominated products.
Caption: Workflow for the synthesis and separation of this compound.
Bromination of 1-Bromopyrene
An alternative approach involves the bromination of 1-bromopyrene.[6] This method can also lead to a mixture of 1,6- and this compound. The reaction conditions, including the brominating agent and solvent, play a crucial role in the product distribution. For instance, using bromine in dichloromethane has been reported to yield both isomers in approximately 35% yield each.[4][6]
| Brominating Agent | Solvent | Reaction Conditions | Yield of this compound (%) | Reference |
| Br₂ | CS₂ | Room Temperature, 17h | ~85 | [6] |
| Br₂ | CH₂Cl₂ | Room Temperature, 6h | 36 | [4] |
| KBr + NaClO | HCl, MeOH | Room Temperature, 24h | (Mixture with 1,6-isomer, 43% total) | [4][6] |
Table 1: Reported reaction conditions for the synthesis of this compound.
The Crucial Step: Purification of this compound
The separation of 1,6- and this compound is notoriously difficult due to their similar physical properties.[5][10] The most effective and commonly employed technique is fractional crystallization.[11]
Fractional Crystallization
This method leverages the slight differences in solubility between the two isomers in a given solvent. Toluene is a frequently used solvent for this purpose.[4][10] The 1,6-isomer is generally less soluble in toluene and will crystallize out first upon cooling, leaving the 1,8-isomer enriched in the mother liquor.
Experimental Protocol: Fractional Crystallization [4]
-
Materials:
-
Crude mixture of 1,6- and this compound
-
Toluene
-
-
Procedure:
-
Dissolve the crude mixture in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature. The less soluble 1,6-dibromopyrene will start to crystallize.
-
Collect the crystals of 1,6-dibromopyrene by filtration.
-
Concentrate the mother liquor, which is now enriched with this compound.
-
Repeat the crystallization process with the mother liquor to obtain progressively purer fractions of this compound.
-
The purity of each fraction should be monitored by analytical techniques such as ¹H NMR spectroscopy or HPLC.[11]
-
It is important to note that this process can be time-consuming and may result in a loss of product.[5] Multiple crystallization steps are often necessary to achieve high purity.
Other Purification Techniques
While fractional crystallization is the most common method, other techniques like column chromatography can also be employed, although the separation can be challenging due to the similar polarities of the isomers.[11][12] Sublimation has also been explored as a potential separation method.[5]
Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₈Br₂ | [9][13] |
| Molecular Weight | 360.05 g/mol | [9][13] |
| Appearance | Beige to white or off-white solid | [9][14] |
| Melting Point | Not consistently reported, around 210 °C | [5] |
| Boiling Point | 469.6 ± 18.0 °C (Predicted) | [14] |
| Solubility | Low solubility in common organic solvents | [9] |
| CAS Number | 38303-35-4 | [3][13] |
Table 2: Physical and chemical properties of this compound.
Spectroscopic Properties
The ¹H NMR spectrum of this compound is a key tool for its identification and purity assessment. The unique substitution pattern results in a distinct set of signals in the aromatic region.
-
¹H NMR (400 MHz, CDCl₃): δ 8.49 (s, 1H), 8.42 (d, J = 9.2 Hz, 1H), 8.25 (d, J = 8.1 Hz, 2H), 8.08 (d, J = 9.2 Hz, 1H), 8.04–8.01 (m, 1H), 8.01 (d, J = 3.1 Hz, 2H).[4]
Applications of this compound: A Versatile Synthetic Platform
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and functional molecules.[3] The two bromine atoms serve as reactive sites for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[6]
Caption: Applications of this compound in various fields.
Organic Electronics
In the field of organic electronics, this compound is a valuable precursor for the synthesis of π-conjugated materials.[6][8] By coupling this compound with various aromatic boronic acids or stannanes, researchers can create extended π-systems with tailored electronic and photophysical properties.[6] These materials have shown promise in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[8][15]
Synthesis of Polycyclic Aromatic Hydrocarbons
This compound serves as a key starting material for the synthesis of larger and more complex polycyclic aromatic hydrocarbons (PAHs).[16] These extended aromatic systems are of great interest for their unique electronic properties and potential applications in materials science.[17][18]
Drug Discovery and Development
The pyrene scaffold is a recognized pharmacophore, and its derivatives are being explored for various therapeutic applications.[3] this compound provides a convenient entry point for the synthesis of novel pyrene-based compounds with potential biological activity.[3][19] The ability to introduce diverse functional groups at the 1 and 8 positions allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.[3]
Conclusion
This compound, while challenging to isolate in its pure form, stands as a cornerstone intermediate in the realm of organic synthesis. Its strategic disubstitution on the pyrene core provides a powerful platform for the creation of a vast array of functional molecules. This guide has provided a comprehensive overview of the synthesis, purification, properties, and applications of this compound, with the aim of equipping researchers with the knowledge and practical insights necessary to harness the full potential of this remarkable compound. As the demand for novel organic materials and therapeutics continues to grow, the importance of versatile building blocks like this compound is only set to increase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 8. chem.as.uky.edu [chem.as.uky.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C16H8Br2 | CID 181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 38303-35-4 [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. longdom.org [longdom.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,8-Dibromopyrene
Introduction: The Role of 1,8-Dibromopyrene as a Core Structural Unit
This compound (CAS No: 38303-35-4) is a key polycyclic aromatic hydrocarbon (PAH) derivative that serves as a fundamental building block in the fields of materials science, organic electronics, and pharmaceutical development.[1] Its rigid, planar pyrene core endows it with unique photophysical and electronic properties, while the two bromine atoms at the 1 and 8 positions provide reactive handles for constructing more complex molecular architectures through cross-coupling reactions.[1] The precise substitution pattern dramatically influences the molecule's reactivity and ultimate properties, making unambiguous structural verification paramount.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential spectroscopic techniques required for the synthesis, purification, and complete characterization of this compound. As a Senior Application Scientist, my focus is not merely on the data itself, but on the causal relationships between experimental choices, the resulting spectra, and the validated molecular structure. Every protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.
Part 1: Synthesis and Purification of Isomerically Pure this compound
The most prevalent challenge in working with dibrominated pyrenes is the co-formation of multiple isomers during synthesis. Direct electrophilic bromination of pyrene thermodynamically favors substitution at the 1, 3, 6, and 8 positions.[2] Consequently, reacting pyrene with two equivalents of bromine typically yields a mixture of 1,6-dibromopyrene and this compound.[3][4] The isolation of the pure 1,8-isomer is a critical prerequisite for any subsequent application and relies on subtle differences in solubility.
Experimental Protocol: Synthesis and Fractional Crystallization
This protocol is adapted from established literature procedures for the direct bromination of pyrene.[3][5][6]
1. Reaction Setup:
- In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve pyrene (e.g., 10.0 g, 49.4 mmol) in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (250 mL).[3][6]
- Prepare a solution of bromine (e.g., 5.07 mL, 98.9 mmol, 2.0 equiv.) in the same solvent.
2. Bromination:
- Slowly add the bromine solution dropwise to the stirred pyrene solution over several hours at room temperature. The slow addition is crucial to minimize the formation of over-brominated products like tetrabromopyrene.[3][5]
- After the addition is complete, allow the reaction mixture to stir overnight at room temperature. A precipitate, consisting of the mixed dibromopyrene isomers, will form.
3. Work-up:
- Collect the precipitate by filtration.
- Wash the solid sequentially with diethyl ether and hexane to remove unreacted starting materials and soluble impurities.[3]
4. Isomer Separation (Fractional Crystallization):
The key to separating the 1,6- and 1,8-isomers is fractional crystallization from toluene. The 1,6-isomer is generally less soluble in hot toluene than the 1,8-isomer.
Dissolve the mixed-isomer solid in a minimum amount of boiling toluene.
Allow the solution to cool slowly. The first crop of crystals will be enriched in the 1,6-dibromopyrene isomer.
Filter off these crystals.
Concentrate the mother liquor and allow it to cool again to obtain subsequent crops of crystals that will be progressively enriched in this compound.
Purity of each fraction must be assessed by ¹H NMR spectroscopy before combining batches of the desired isomer.
Synthesis and purification workflow for this compound. Part 2: Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the isomeric purity and structural integrity of this compound. The distinct chemical environment of each proton on the pyrene core gives rise to a unique fingerprint in the ¹H NMR spectrum.
-
Sample Preparation: Dissolve ~5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for optimal resolution of the aromatic region). Standard acquisition parameters for ¹H NMR are typically sufficient.
The C₂ symmetry of this compound results in a unique set of six distinct proton signals, unlike the more symmetrical 1,6-isomer which shows only four signals.[7] The substitution by bromine, an electronegative atom, generally causes a downfield shift for nearby protons. The observed splitting patterns (coupling constants, J) provide definitive information about the connectivity of the protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-7 | 8.25 | Doublet | 8.1 |
| H-3, H-6 | 8.01 | Doublet | 3.1 |
| H-4 | 8.08 | Doublet | 9.2 |
| H-5 | 8.01-8.04 | Multiplet | - |
| H-9 | 8.49 | Singlet | - |
| H-10 | 8.42 | Doublet | 9.2 |
| Data acquired in CDCl₃ at 400 MHz.[7] |
While specific experimental ¹³C NMR data for this compound is not prominently available in the reviewed literature, we can predict the expected characteristics based on the molecular structure and data from analogous compounds.
-
Principle: ¹³C NMR provides information on the carbon skeleton of the molecule. The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms.
-
Expected Data: The C₂ symmetry of this compound means there should be eight unique signals for the 16 carbon atoms. Signals would be expected in the aromatic region (approx. 120-135 ppm). The two carbons directly bonded to bromine (C-1 and C-8) would be significantly shifted compared to unsubstituted pyrene and would likely appear in a distinct region of the spectrum, providing a key diagnostic marker.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound. For brominated molecules, MS is particularly diagnostic due to the characteristic isotopic signature of bromine.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass determination.
-
Ionization: Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), or MALDI can be used depending on the instrument and sample introduction method.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion, typically m/z 100-500.
The most critical diagnostic feature for this compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, this results in a characteristic triplet of peaks:
-
[M]⁺: Contains two ⁷⁹Br isotopes.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺: Contains two ⁸¹Br isotopes.
The relative intensity of these peaks is expected to be approximately 1:2:1. This pattern is an unambiguous confirmation of the presence of two bromine atoms in the molecule.
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₈Br₂ | [8] |
| Average Molecular Weight | 360.04 g/mol | [8] |
| Monoisotopic Mass ([M]⁺, C₁₆H₈⁷⁹Br₂) | 357.90 Da | [8] |
| Expected [M+2]⁺ Mass | 359.90 Da | Calculated |
| Expected [M+4]⁺ Mass | 361.90 Da | Calculated |
| Expected Isotopic Ratio ([M]⁺:[M+2]⁺:[M+4]⁺) | ~ 1:2:1 | Theoretical |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the pyrene core.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., dichloromethane, chloroform, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance below 1.5 AU.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 500 nm, using a dual-beam spectrophotometer with the pure solvent as a reference.
Specific experimental λmax values for this compound are not consistently reported in the literature. However, the spectrum is expected to be dominated by π-π* transitions characteristic of the extensive conjugation in the pyrene aromatic system.[9] Compared to unsubstituted pyrene, the absorption maxima (λmax) are anticipated to exhibit a bathochromic (red) shift. This is due to the electronic perturbation of the bromine substituents, which can extend the effective conjugation and slightly lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[10]
Fluorescence Spectroscopy
Pyrene and its derivatives are renowned for their fluorescent properties, which are highly sensitive to the local environment.
-
Sample Preparation: Use the same dilute solution prepared for UV-Vis analysis. Ensure the absorbance at the excitation wavelength is low (<0.1 AU) to avoid inner filter effects.
-
Data Acquisition: Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., determined from the UV-Vis spectrum). Record the emission spectrum over a longer wavelength range (e.g., 350-600 nm).
This compound is expected to be fluorescent, exhibiting the characteristic vibronic fine structure (multiple sharp peaks) typical of a pyrene monomer emission.[11][12] However, the introduction of two bromine atoms introduces a significant "heavy-atom effect." This phenomenon enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). Because fluorescence is radiative decay from the S₁ state, enhanced ISC competes with fluorescence, which will likely result in a significantly lower fluorescence quantum yield and a shorter fluorescence lifetime for this compound compared to unsubstituted pyrene.
Part 3: Integrated Analysis and Structural Validation
The true power of spectroscopic characterization lies in the integration of data from multiple techniques to build a cohesive and validated model of the molecule. Each technique provides a piece of the puzzle, and together they create a self-validating system.
A sample that is confirmed to be this compound must satisfy all key spectroscopic criteria:
-
From Synthesis: It must be isolated from the correct fraction during purification.
-
From ¹H NMR: Its spectrum must show the six characteristic signals with the correct multiplicities and coupling constants, confirming the 1,8-substitution pattern.
-
From MS: Its mass spectrum must show the correct molecular ion masses with the ~1:2:1 isotopic pattern, confirming the presence of exactly two bromine atoms.
-
From UV-Vis & Fluorescence: Its optical spectra should be consistent with a substituted pyrene core.
By systematically applying these techniques and understanding the underlying principles, researchers can ensure the quality, purity, and structural identity of their this compound, providing a solid and trustworthy foundation for subsequent research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]
- 6. This compound | 38303-35-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C16H8Br2 | CID 181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 11. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 1,8-Dibromopyrene: A Technical Guide for Advanced Research
Introduction
Pyrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are foundational building blocks in the realms of materials science, organic electronics, and medicinal chemistry. Their unique photophysical and electronic properties make them highly sought-after scaffolds for the design of novel functional molecules.[1] Among the various functionalized pyrenes, brominated isomers serve as critical and versatile intermediates, enabling the construction of more complex molecular architectures through a variety of cross-coupling reactions.[2]
This in-depth technical guide focuses on the characterization of 1,8-dibromopyrene, a key isomer in the family of dibrominated pyrenes. The substitution pattern of bromine atoms on the pyrene core significantly dictates the molecule's physical, chemical, and photophysical properties. A thorough understanding of its synthesis, purification, and detailed characterization is paramount for its effective utilization in research and development. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven methodologies for the comprehensive characterization of this compound.
Synthesis and Purification of this compound
The most prevalent method for the synthesis of this compound is the direct electrophilic bromination of pyrene. This reaction typically yields a mixture of the 1,6- and this compound isomers due to the thermodynamic favorability of substitution at these positions.[1]
Experimental Protocol: Synthesis of a 1,6- and this compound Mixture
This protocol is adapted from established procedures for the direct bromination of pyrene.[2]
Materials:
-
Pyrene (1 equivalent)
-
Bromine (2 equivalents)
-
Carbon tetrachloride (CCl₄)
-
Diethyl ether
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve the pyrene in carbon tetrachloride.
-
Under a nitrogen atmosphere, slowly add a solution of bromine in carbon tetrachloride to the pyrene solution. The dropwise addition is crucial to control the reaction rate and minimize over-bromination.
-
Stir the reaction mixture at room temperature overnight.
-
The resulting precipitate, a mixture of 1,6- and this compound, is collected by filtration.
-
Wash the precipitate sequentially with diethyl ether and hexane to remove any unreacted starting materials and soluble impurities.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of a crude mixture of 1,6- and this compound.
Purification by Fractional Crystallization
The separation of the 1,6- and this compound isomers can be effectively achieved through fractional crystallization, leveraging the differential solubility of the two isomers in a suitable solvent, such as toluene. 1,6-Dibromopyrene is generally less soluble in toluene than the 1,8-isomer, allowing for its preferential crystallization.
Experimental Protocol: Separation of 1,6- and this compound
-
Dissolve the crude isomeric mixture in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature. The less soluble 1,6-dibromopyrene will crystallize out of the solution first.
-
Collect the crystals of 1,6-dibromopyrene by filtration.
-
The mother liquor, now enriched with the more soluble this compound, can be concentrated and subjected to further crystallization steps to isolate the 1,8-isomer.
-
The purity of the separated isomers should be assessed at each step using techniques such as ¹H NMR spectroscopy and melting point analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₆H₈Br₂ | [3] |
| Molecular Weight | 360.04 g/mol | [3] |
| Appearance | Beige to white or off-white solid | [1] |
| Melting Point | Not consistently reported | [1] |
| Solubility | Low solubility in common organic solvents | [1] |
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is distinct from its other isomers due to the specific chemical environment of the protons on the pyrene core.
-
¹H NMR (400 MHz, CDCl₃) δ: 8.49 (s, 1H), 8.42 (d, J = 9.2 Hz, 1H), 8.25 (d, J = 8.1 Hz, 2H), 8.08 (d, J = 9.2 Hz, 1H), 8.04–8.01 (m, 1H), 8.01 (d, J = 3.1 Hz, 2H).[2]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
For this compound, the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4] The expected pattern for the molecular ion [M]⁺• will show three peaks:
-
[M]⁺•: Corresponding to the molecule with two ⁷⁹Br atoms.
-
[M+2]⁺•: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺•: Corresponding to the molecule with two ⁸¹Br atoms.
The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.
The fragmentation of polycyclic aromatic hydrocarbons under electron impact ionization typically involves the loss of hydrogen atoms and the cleavage of the aromatic rings. For this compound, fragmentation would likely involve the loss of bromine atoms followed by the characteristic fragmentation of the pyrene core.
UV-Visible Absorption and Fluorescence Spectroscopy
The photophysical properties of pyrene and its derivatives are of significant interest for applications in organic electronics and as fluorescent probes.
UV-Visible Absorption: The UV-Vis absorption spectrum of pyrene derivatives is characterized by sharp, well-defined vibronic bands. The introduction of bromine atoms onto the pyrene core is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrene.
Fluorescence Emission: Pyrene is known for its strong blue fluorescence. The fluorescence spectrum of this compound is also expected to be in the blue region of the visible spectrum. The quantum yield of fluorescence will be influenced by the heavy atom effect of the bromine atoms, which can promote intersystem crossing to the triplet state and potentially quench fluorescence.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, cyclohexane). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Record the UV-Vis absorption spectrum using a spectrophotometer.
-
Record the fluorescence emission spectrum using a fluorometer, with the excitation wavelength set at one of the absorption maxima.
-
The fluorescence quantum yield can be determined relative to a known standard.
Applications of this compound
This compound is a valuable building block in organic synthesis, with its primary applications in materials science and as an intermediate in the pharmaceutical industry.
Materials Science and Organic Electronics
The bromine atoms in this compound serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[2] These reactions allow for the straightforward introduction of various functional groups, leading to the synthesis of novel π-conjugated materials with tailored electronic and photophysical properties for applications in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Field-Effect Transistors (OFETs)
-
Organic Photovoltaics (OPVs)
Diagram of a Representative Suzuki-Miyaura Coupling Reaction:
Caption: A generalized scheme for the Suzuki-Miyaura coupling of this compound.
Pharmaceutical Synthesis
In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of complex drug molecules and active pharmaceutical ingredients (APIs).[5][6] Its rigid, planar structure can be incorporated into larger molecules to modulate their pharmacological properties. The bromine atoms provide reactive handles for the attachment of various pharmacophores and functional groups, enabling the construction of targeted therapies.[5] While specific, publicly disclosed synthetic routes for commercial drugs that utilize this compound are not abundant, its role as a versatile building block for creating novel compounds with potential therapeutic applications, including anti-cancer and antiviral agents, is well-recognized.[5]
Conclusion
This compound is a pivotal intermediate in the synthesis of advanced materials and complex organic molecules. Its characterization relies on a suite of analytical techniques, with NMR spectroscopy and mass spectrometry being essential for structural confirmation and purity assessment. The photophysical properties, investigated by UV-Vis and fluorescence spectroscopy, are key to its application in organic electronics. A thorough understanding of the synthesis, purification, and detailed characterization of this compound, as outlined in this guide, empowers researchers to fully exploit its potential in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H8Br2 | CID 181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
The Elusive Solid State: An In-depth Technical Guide to the Crystal Structure of 1,8-Dibromopyrene
Abstract
1,8-Dibromopyrene is a pivotal intermediate in the synthesis of advanced materials and pharmaceutical compounds, deriving its utility from the specific reactivity imparted by the bromine substituents on the rigid pyrene core.[1] While its synthesis and solution-phase characterization are well-documented, a comprehensive, publicly available single-crystal X-ray diffraction study of its solid-state structure remains conspicuously absent from the crystallographic databases. This technical guide addresses this knowledge gap by providing a holistic overview of this compound, detailing its synthesis and established characterization, and leveraging data from analogous structures and theoretical principles to infer its likely crystallographic features. We present a framework for its crystallographic analysis, including detailed, field-proven protocols for single-crystal growth and X-ray diffraction, to empower researchers to elucidate its definitive solid-state architecture.
Introduction: The Significance of a Bifunctional Pyrene Building Block
Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a cornerstone of materials science and organic electronics due to its unique photophysical and electronic properties.[1] The introduction of bromine atoms onto the pyrene scaffold creates versatile functional handles for subsequent cross-coupling reactions, enabling the synthesis of complex, high-performance organic materials.[2] The electrophilic bromination of pyrene thermodynamically favors substitution at the 1, 3, 6, and 8 positions (the non-K region).[3] Direct dibromination typically yields a mixture of the 1,6- and 1,8-isomers, making this compound a readily accessible, yet crucial, molecular building block.[4][5]
The precise three-dimensional arrangement of molecules in the solid state, or crystal structure, dictates the bulk properties of a material, including charge carrier mobility, photoluminescence efficiency, and solubility. For this compound, understanding its crystal packing is paramount for designing next-generation organic semiconductors and active pharmaceutical ingredients. This guide synthesizes the available knowledge and provides a predictive analysis of its crystallographic characteristics.
Synthesis and Purification of this compound
The primary route to this compound involves the direct electrophilic bromination of pyrene, which cogenerates the 1,6-isomer. The separation of these isomers is the critical step in obtaining pure this compound.
Experimental Protocol: Synthesis and Isomer Separation
This protocol is a synthesis of established methods for the dibromination of pyrene and subsequent isomer separation.[1]
Materials:
-
Pyrene (C₁₆H₁₀)
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Toluene
-
Diethyl Ether
-
Hexane
-
Nitrogen (N₂) gas supply
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve pyrene in carbon tetrachloride.
-
Bromination: Under a nitrogen atmosphere, slowly add a solution of bromine in carbon tetrachloride dropwise to the pyrene solution at room temperature with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir overnight at room temperature. A precipitate, consisting of a mixture of dibromopyrene isomers, will form.
-
Isolation: Collect the precipitate by filtration and wash thoroughly with diethyl ether and hexane to remove unreacted starting materials and soluble impurities.
-
Isomer Separation (Fractional Crystallization): The separation of the 1,6- and 1,8-isomers is achieved via fractional crystallization from toluene. The 1,6-isomer is typically less soluble and will crystallize first.
-
Dissolve the mixed-isomer precipitate in a minimal amount of hot toluene.
-
Allow the solution to cool slowly. The first crop of crystals will be enriched in 1,6-dibromopyrene.
-
Filter to collect the 1,6-isomer.
-
Concentrate the filtrate and cool again to induce crystallization of the more soluble this compound.
-
Repeat the crystallization process on the this compound-enriched fraction until the desired purity is achieved, as confirmed by ¹H NMR spectroscopy.
-
Spectroscopic Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) is essential for distinguishing the 1,8-isomer from the 1,6-isomer and confirming purity.
-
¹H NMR (400 MHz, CDCl₃) of this compound: δ 8.49 (s, 1H), 8.42 (d, J = 9.2 Hz, 1H), 8.25 (d, J = 8.1 Hz, 2H), 8.08 (d, J = 9.2 Hz, 1H), 8.04–8.01 (m, 1H), 8.01 (d, J = 3.1 Hz, 2H).
The Predicted Crystal Structure of this compound: A Theoretical and Comparative Analysis
In the absence of a published crystal structure, we can predict the key features of this compound's solid-state packing by examining the fundamental intermolecular forces at play and by drawing comparisons with structurally related molecules.
Dominant Intermolecular Interactions
The crystal packing of this compound will be governed by a delicate balance of several non-covalent interactions.[6]
-
π-π Stacking: As a large, planar aromatic system, the pyrene core will strongly favor π-π stacking interactions. The stacking distance is typically in the range of 3.3 to 3.8 Å. These interactions are crucial for charge transport in organic semiconductors.
-
Halogen Bonding (C-Br···Br-C): The bromine atoms introduce the possibility of halogen bonding, where the electropositive region on one bromine atom (the σ-hole) interacts with the electronegative equatorial region of another.[7] This interaction is directional and can significantly influence molecular alignment. The interaction energy is dominated by dispersion, with a notable electrostatic component.[7]
-
Van der Waals Forces: London dispersion forces will be a significant cohesive force, contributing to the overall lattice energy.[8]
Caption: Key intermolecular forces governing crystal packing.
Potential Packing Motifs
Based on the interactions above, this compound is likely to adopt one of two common packing motifs for polycyclic aromatic hydrocarbons: a herringbone or a slipped-stack arrangement.
-
Herringbone Packing: In this motif, molecules are arranged in a "T-shaped" or edge-to-face manner. This packing can be favorable for minimizing steric repulsion and maximizing C-H···π interactions.
-
Slipped π-Stacking: Molecules are arranged in co-facial stacks, but are offset (slipped) relative to one another. This arrangement balances attractive π-π interactions with the minimization of repulsive forces. For brominated pyrenes, a slipped-stack arrangement could be further stabilized by C-Br···Br interactions between adjacent stacks. The crystal structure of a related tetrabromo-tetraazapyrene derivative exhibits a herringbone-like structure.[9]
Caption: Common packing motifs for planar aromatic molecules.
A Self-Validating Protocol for Crystal Structure Determination
To move from prediction to definitive structure, a rigorous experimental approach is required. The following section outlines a comprehensive, best-practice workflow for determining the crystal structure of this compound.
Step 1: Single-Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is the most critical and often most challenging step. Slow evaporation or vapor diffusion are typically effective for molecules of this type.
Methodology: Slow Evaporation
-
Solvent Selection: Screen a range of solvents in which this compound has moderate solubility. Good candidates include toluene, chloroform, and dichlorobenzene.
-
Solution Preparation: Prepare a saturated or near-saturated solution of highly purified this compound in the chosen solvent at room temperature. Filter the solution through a syringe filter (0.2 μm) into a clean vial.
-
Evaporation: Cover the vial with a cap containing a few small perforations made by a needle. This allows for slow, controlled evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or fine forceps and immediately coat them in a cryoprotectant oil (e.g., Paratone-N).
Step 2: Single-Crystal X-ray Diffraction
Data collection should be performed on a modern diffractometer, typically at low temperature to minimize thermal motion and potential crystal degradation.
Data Collection Protocol:
-
Mounting: Select a well-formed, defect-free crystal and mount it on a cryo-loop.
-
Data Collection: Place the crystal in a cold nitrogen stream (typically 100 K) on the goniometer of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Strategy: Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities (h, k, l, I, σ(I)). The data should be corrected for Lorentz and polarization effects, and an absorption correction (e.g., multi-scan) should be applied.
Step 3: Structure Solution and Refinement
The processed data is used to solve the phase problem and refine a model of the crystal structure.
Workflow:
-
Space Group Determination: The unit cell parameters and systematic absences in the diffraction data will suggest the crystal system and space group.
-
Structure Solution: Use direct methods or dual-space algorithms (e.g., SHELXT) to obtain an initial structural model.
-
Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
-
Validation: The final model should be validated using tools like PLATON or CheckCIF to ensure its chemical and crystallographic soundness. Key metrics include the R-factor, goodness-of-fit (GooF), and residual electron density.
Caption: A self-validating workflow for crystal structure analysis.
Conclusion and Outlook
This compound stands as a molecule of significant synthetic potential, yet its foundational solid-state properties remain to be definitively characterized. This guide has provided a comprehensive overview of its synthesis and has established a robust predictive framework for its crystal structure, highlighting the probable roles of π-π stacking and halogen bonding. The detailed experimental protocols outlined herein offer a clear pathway for researchers to successfully crystallize and solve the structure of this important compound. The elucidation of the this compound crystal structure will not only fill a fundamental gap in the chemical literature but will also enable a more rational, structure-based design of novel functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 38303-35-4 | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review [mdpi.com]
- 5. Characterisation of 1,6- and 1,8-dibromopyrenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. fkf.mpg.de [fkf.mpg.de]
An In-depth Technical Guide to the Solubility of 1,8-Dibromopyrene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 1,8-dibromopyrene, a key intermediate in the synthesis of advanced materials and pharmaceuticals. Given the limited direct solubility data for this specific isomer, this document synthesizes foundational principles of polycyclic aromatic hydrocarbon (PAH) solubility, outlines a robust experimental protocol for solubility determination, and discusses the theoretical underpinnings that govern its behavior in various organic solvents.
Introduction: The Significance of this compound and its Solubility
This compound is a halogenated aromatic hydrocarbon derived from pyrene.[1] The strategic placement of bromine atoms at the 1 and 8 positions of the pyrene core makes it a valuable building block in organic electronics, particularly for creating electroluminescent materials and organic light-emitting diodes (OLEDs).[1] Its utility as a versatile intermediate extends to the synthesis of complex organic molecules in pharmaceutical and chemical research.[1]
The solubility of this compound is a critical parameter that dictates its utility in various applications. In synthetic chemistry, solvent selection is paramount for achieving optimal reaction kinetics, product yield, and purity. In materials science, the ability to form uniform thin films from solution is directly dependent on the solubility of the precursor. For drug development, understanding the solubility of intermediates is crucial for purification and formulation.
While specific quantitative solubility data for this compound is not extensively reported in the literature, we can infer its likely behavior and establish a reliable method for its experimental determination based on the known properties of pyrene and other brominated PAHs.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent, as well as the energy required to break the crystal lattice of the solute. For this compound, the following factors are key determinants of its solubility:
-
"Like Dissolves Like": As a large, nonpolar aromatic hydrocarbon, this compound is expected to be most soluble in nonpolar and weakly polar organic solvents.[2] Solvents that can engage in π-π stacking interactions with the pyrene core, such as toluene and other aromatic solvents, are likely to be effective.
-
Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces, specifically London dispersion forces, which increase with the size of the molecule. The bromine atoms introduce some polarity and the potential for halogen bonding, which could slightly enhance solubility in certain solvents.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound will significantly impact its solubility. A more stable crystal lattice will result in lower solubility. The planarity of the pyrene core allows for efficient packing in the solid state.
-
Influence of Bromine Substitution: The introduction of two bromine atoms increases the molecular weight and polarizability of the pyrene core, which can affect its solubility compared to the parent pyrene molecule. While it may enhance interactions with certain solvents, it can also lead to stronger crystal packing, potentially decreasing overall solubility.
Based on these principles, we can predict a general trend in the solubility of this compound in common organic solvents.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aromatic | Toluene, Xylene, Chlorobenzene | High | Strong π-π stacking interactions with the pyrene core. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | Good dispersion forces and potential for halogen bonding. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Moderate polarity and ability to solvate the molecule. |
| Esters | Ethyl Acetate | Low to Moderate | Lower polarity compared to ketones and alcohols. |
| Ketones | Acetone | Low | Higher polarity may not effectively solvate the nonpolar pyrene core. |
| Alcohols | Methanol, Ethanol | Very Low | Strong hydrogen bonding network of the solvent disfavors the nonpolar solute. |
| Alkanes | Hexane, Heptane | Very Low | Weak dispersion forces are insufficient to overcome the crystal lattice energy. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | High boiling points and polarity may aid in dissolving at elevated temperatures. |
Experimental Determination of Solubility
Given the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The following protocol outlines a reliable and accurate method using UV-Visible spectrophotometry.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
UV-Visible spectrophotometer and quartz cuvettes
-
Syringe filters (0.22 µm, solvent-compatible)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials in a thermostatically controlled shaker and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout the experiment.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any suspended particles.
-
Dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the experimental temperature.
-
Data Interpretation and Causality
The experimentally determined solubility values should be interpreted in the context of the theoretical principles discussed earlier. For instance, a high solubility in toluene would be attributed to the favorable π-π stacking interactions between the solvent and the pyrene core. Conversely, low solubility in methanol would be due to the inability of the nonpolar solute to disrupt the strong hydrogen-bonding network of the solvent.
The following diagram illustrates the key molecular interactions influencing the solubility of this compound.
Caption: Molecular interactions governing the solubility of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area or a fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][4][5][6]
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, a strong understanding of the principles governing the solubility of polycyclic aromatic hydrocarbons allows for rational solvent selection. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This foundational knowledge is essential for researchers and professionals working with this important chemical intermediate in the fields of materials science and drug development.
References
An In-depth Technical Guide to 3-O-Ethyl-L-Ascorbic Acid
A Note on Chemical Identification: The CAS number initially provided, 38303-35-4, corresponds to the compound 1,8-Dibromopyrene[1][2][3][4]. This guide will instead focus on 3-O-Ethyl-L-Ascorbic Acid , a compound of significant interest in dermatological and pharmaceutical research, which aligns with the broader context of the user's request. The correct CAS number for 3-O-Ethyl-L-Ascorbic Acid is 86404-04-8 [5][6][7][8][9][10].
Introduction: A Chemically Stable and Biologically Potent Ascorbic Acid Derivative
L-Ascorbic acid, or vitamin C, is a cornerstone of antioxidant research and therapy, renowned for its vital role in collagen synthesis and protection against oxidative stress[11][12]. However, its inherent instability, particularly its susceptibility to oxidation when exposed to air and light, presents significant challenges in formulation and delivery[13]. 3-O-Ethyl-L-Ascorbic Acid has emerged as a superior alternative, engineered for enhanced stability while retaining the potent biological activity of its parent molecule. This modification, the etherification of the hydroxyl group at the C3 position, not only circumvents the rapid degradation of L-ascorbic acid but also improves its skin permeability due to its amphipathic nature, being soluble in both water and oil[6][14][15].
In biological systems, the ethyl group is cleaved, restoring ascorbic acid to its natural, active form. This controlled release mechanism ensures a sustained therapeutic effect, mitigating the potential for irritation often associated with high concentrations of pure L-ascorbic acid[14][16]. Consequently, 3-O-Ethyl-L-Ascorbic Acid is a focal point of research and development in dermatology, cosmetics, and beyond, with applications spanning from advanced skincare formulations to novel drug delivery systems[10][17][18].
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-O-Ethyl-L-Ascorbic Acid is fundamental to its application in research and product development. These properties dictate its solubility, stability, and bioavailability.
| Property | Value | Source(s) |
| CAS Number | 86404-04-8 | [5][6][7] |
| Molecular Formula | C₈H₁₂O₆ | [6][7] |
| Molecular Weight | 204.18 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [6][7][9] |
| Melting Point | 111.0-116.0 °C | [7] |
| Solubility | Soluble in water. Soluble in ethanol, glycerol, and propylene glycol. Insoluble in diethyl ether, chloroform, benzene, and oils. | [6][9][12] |
| pH (3% aqueous solution) | 3.5 - 5.0 | [7] |
| Stability | Exhibits excellent stability to light, heat, acid, alkali, salt, and oxygen. | [6] |
Synthesis and Mechanism of Action
Synthetic Pathways
The synthesis of 3-O-Ethyl-L-Ascorbic Acid is primarily achieved through the regioselective alkylation of L-ascorbic acid. Traditional methods often involve a multi-step process that includes the use of protecting groups to prevent unwanted side reactions at other hydroxyl groups. A common three-step synthesis involves:
-
Protection of the 5- and 6-hydroxyl groups of L-ascorbic acid, typically by forming a 5,6-O-isopropylidene acetal.
-
Alkylation of the C3 hydroxyl group with an ethylating agent, such as ethyl bromide.
-
Deprotection to remove the isopropylidene group, yielding the final product[19].
More recent advancements have focused on developing simpler, one-step synthetic routes that avoid the need for protecting groups. One such method involves the direct reaction of sodium L-ascorbate with ethyl bromide in a solvent like dimethyl sulfoxide (DMSO)[19][20]. This approach offers a more efficient and scalable process for industrial production.
Caption: Comparison of synthetic routes for 3-O-Ethyl-L-Ascorbic Acid.
Mechanism of Action
The therapeutic effects of 3-O-Ethyl-L-Ascorbic Acid are rooted in its ability to deliver vitamin C to the skin in a stable and bioavailable form. Once absorbed into the deeper layers of the skin, it is metabolized back to L-ascorbic acid[14][16]. In its active form, it exerts its effects through several key pathways:
-
Antioxidant Activity: It neutralizes reactive oxygen species (ROS) generated by UV radiation and environmental pollutants, thereby preventing cellular damage[6][17].
-
Collagen Synthesis: It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the stabilization of the collagen triple helix, leading to improved skin elasticity and a reduction in fine lines[6][15][17].
-
Inhibition of Melanogenesis: It inhibits the activity of tyrosinase, a key enzyme in melanin production, which results in a brighter complexion and the fading of hyperpigmentation[6][17].
Caption: Mechanism of action of 3-O-Ethyl-L-Ascorbic Acid in the skin.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study
Objective: To quantify the permeation of 3-O-Ethyl-L-Ascorbic Acid through a skin model.
Methodology:
-
Skin Preparation: Utilize excised porcine or human skin, mounting it on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a known concentration of 3-O-Ethyl-L-Ascorbic Acid, dissolved in a suitable vehicle (e.g., a hydrogel or bigel), to the surface of the skin[21].
-
Sample Collection: At predetermined time intervals, collect samples from the receptor compartment, which contains a phosphate-buffered saline solution.
-
Quantification: Analyze the concentration of 3-O-Ethyl-L-Ascorbic Acid in the collected samples using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of the compound that has permeated through the skin over time.
Protocol 2: Assay for Tyrosinase Inhibition
Objective: To assess the inhibitory effect of 3-O-Ethyl-L-Ascorbic Acid on melanin production.
Methodology:
-
Enzyme Preparation: Prepare a solution of mushroom tyrosinase in a phosphate buffer.
-
Substrate and Inhibitor Preparation: Prepare solutions of L-DOPA (the substrate) and varying concentrations of 3-O-Ethyl-L-Ascorbic Acid.
-
Reaction Initiation: In a 96-well plate, mix the tyrosinase solution with the different concentrations of the inhibitor. Initiate the reaction by adding the L-DOPA solution.
-
Spectrophotometric Measurement: Measure the formation of dopachrome, the colored product of the reaction, by monitoring the absorbance at 475 nm over time using a plate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of 3-O-Ethyl-L-Ascorbic Acid and determine the IC₅₀ value.
Safety and Handling
3-O-Ethyl-L-Ascorbic Acid is generally considered safe for topical use and has low irritation potential, making it suitable for sensitive skin[17]. However, as with any chemical compound, proper safety precautions should be observed in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the powder form to avoid eye and skin contact[8][22].
-
Handling: Use in a well-ventilated area and avoid the formation of dust. Employ non-sparking tools to prevent fire hazards[22].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[22].
-
First Aid:
-
Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[8][22].
-
Skin: Wash with plenty of soap and water[8].
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen[8][22].
-
Ingestion: Rinse mouth with water. Do not induce vomiting[22].
-
Suppliers
A variety of chemical suppliers offer 3-O-Ethyl-L-Ascorbic Acid for research and commercial purposes. When selecting a supplier, it is crucial to consider purity, documentation (e.g., Certificate of Analysis), and compliance with quality standards.
| Supplier | Product Name/Grade | Noted For |
| Sigma-Aldrich | 3-o-Ethyl-L-ascorbic acid, AldrichCPR | Research-grade chemicals for early discovery[10]. |
| Cayman Chemical | 3-O-ethyl-L-Ascorbic Acid | Research use, with available safety data sheets[5]. |
| MedChemExpress | 3-O-Ethyl-L-ascorbic acid | Laboratory chemicals and inhibitors for research[8]. |
| Sinoway | Ethyl Ascorbic Acid / 3-O-ethyl-L-ascorbic acid | High purity (≥ 99.5% by HPLC) for cosmetic applications[7]. |
| Shanghai Kangxin (via Ingredients Online) | 3-O-Ethyl-L-Ascorbic Acid | High-purity, stable derivative for premium skincare formulations[6]. |
| KimiKa, LLC (Formerly Cosphatech) | 3-O-ETHYL-L-ASCORBIC ACID | Raw materials for the personal care and cosmetics industries[16]. |
| Qingdao Hong Jin Chemical Co.,Ltd. | 3-O-Ethyl-L-Ascorbic Acid | Manufacturing for the skincare industry[17]. |
Conclusion
3-O-Ethyl-L-Ascorbic Acid represents a significant advancement in the application of vitamin C in dermatological and pharmaceutical sciences. Its enhanced stability and permeability overcome the primary limitations of L-ascorbic acid, enabling the development of more effective and consumer-friendly products. For researchers and drug development professionals, this molecule offers a versatile and potent tool for exploring the multifaceted roles of vitamin C in skin health and disease, with ongoing research continuing to unveil its full therapeutic potential.
References
- 1. This compound, CasNo.38303-35-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. This compound CAS:38303-35-4, CasNo.38303-35-4 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]
- 3. CAS Registry Number List of Chemicals 38289-29-1 to 38585-62-5-- ChemNet [chemnet.com]
- 4. This compound | 38303-35-4 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ingredientsonline.com [ingredientsonline.com]
- 7. China 3-O-Ethyl-L-ascorbic Acid 86404-04-8,Buy 3-O-Ethyl-L-ascorbic Acid 86404-04-8 Online -china-sinoway.com [china-sinoway.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 3-O-Ethyl-L-ascorbic Acid - Cosmetic Grade Vitamin C Derivative at Best Price [jigspharma.com]
- 10. 3-o-Ethyl-L-ascorbic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 13. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. paulaschoice.co.uk [paulaschoice.co.uk]
- 15. blog.bluesun-international.com [blog.bluesun-international.com]
- 16. ulprospector.com [ulprospector.com]
- 17. What are the functions and applications of 3-O-Ethyl-L-Ascorbic Acid? Exhibition - HONGJIN CHEM [hongjinchem.com]
- 18. chemimpex.com [chemimpex.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Characterization of Dibromopyranthrone (C16H8Br2) Isomers
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyranthrone scaffold, a polycyclic aromatic hydrocarbon (PAH), represents a significant core structure in the development of functional organic materials and potential therapeutic agents. Halogenation of this scaffold, particularly bromination to yield dibromopyranthrone (C16H8Br2), introduces a powerful tool for modulating its electronic properties, solid-state packing, and reactivity. This guide provides a comprehensive overview of the state-of-the-art techniques and methodologies for the synthesis, purification, and in-depth characterization of dibromopyranthrone isomers. As a Senior Application Scientist, the following sections are designed to not only present established protocols but also to offer insights into the rationale behind experimental choices, ensuring a robust and validated approach to the study of these complex molecules.
The Strategic Importance of Dibromopyranthrone Isomers
The precise positioning of the two bromine atoms on the pyranthrone core gives rise to a variety of structural isomers, each with unique physicochemical properties. The electron-withdrawing nature of bromine can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO), impacting the material's charge transport characteristics and optical properties. This makes dibromopyranthrone derivatives promising candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
In the context of drug development, halogenated PAHs are being explored for their potential as bioactive molecules. Halogen bonds, a type of non-covalent interaction involving a halogen atom, can play a crucial role in ligand-receptor binding, potentially enhancing the affinity and selectivity of a drug candidate.[1] Therefore, the ability to synthesize and characterize specific isomers of C16H8Br2 is paramount for structure-activity relationship (SAR) studies.
Synthesis and Isomer Separation: A Methodological Overview
The synthesis of dibromopyranthrone typically involves the electrophilic bromination of the parent pyranthrone molecule. The reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or elemental bromine), solvent, and temperature, will dictate the regioselectivity of the bromination and the resulting isomeric distribution.
General Synthetic Protocol
A typical synthesis involves the slow addition of a brominating agent to a solution of pyranthrone in a suitable inert solvent, such as a chlorinated hydrocarbon. The reaction is often carried out in the dark to prevent radical side reactions.
Step-by-Step Synthesis:
-
Dissolution: Dissolve pyranthrone in a dry, inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Brominating Agent: Prepare a solution of the brominating agent (e.g., NBS) in the same solvent.
-
Slow Addition: Add the brominating agent solution dropwise to the pyranthrone solution at a controlled temperature (often at room temperature or slightly below).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
-
Extraction: Extract the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The separation of the resulting isomers is often the most challenging step and typically requires careful optimization of chromatographic conditions, including the choice of eluent systems. High-performance liquid chromatography (HPLC) is frequently employed for the isolation of pure isomers.
Comprehensive Characterization of C16H8Br2 Isomers
A multi-technique approach is essential for the unambiguous characterization of the isolated dibromopyranthrone isomers. This involves a combination of spectroscopic and crystallographic methods to determine the molecular structure, purity, and solid-state properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for determining the connectivity and chemical environment of the atoms within the dibromopyranthrone isomers.
¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct proton environments and their coupling patterns. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the bromine atoms, typically leading to a downfield shift of protons in close proximity to the bromine substituents. The coupling constants between adjacent protons can provide valuable information about their relative positions on the aromatic rings.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. The carbon atoms directly bonded to bromine will exhibit a characteristic chemical shift. Due to the low natural abundance of the ¹³C isotope, obtaining a high-quality spectrum may require a longer acquisition time.[2]
Predicted Chemical Shifts: In the absence of direct experimental data for specific C16H8Br2 isomers, computational methods can be employed to predict their NMR spectra.[3][4][5] Density functional theory (DFT) calculations, using appropriate functionals and basis sets, can provide theoretical chemical shifts that can be compared with experimental data for structural assignment.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. For dibrominated compounds, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).
Expected Isotopic Pattern: The molecular ion peak (M⁺) will appear as a cluster of three peaks:
-
M: Corresponding to the molecule containing two ⁷⁹Br atoms.
-
M+2: Corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br atom.
-
M+4: Corresponding to the molecule containing two ⁸¹Br atoms.
The relative intensities of these peaks will be in an approximate ratio of 1:2:1.[7][8] This isotopic signature is a strong indicator of the presence of two bromine atoms in the molecule.
Fragmentation Analysis: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. Analysis of the fragmentation pattern can offer further structural insights, as the molecule will break apart in a predictable manner upon ionization.[9]
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule.[10] Obtaining suitable single crystals for analysis can be challenging but provides unambiguous proof of the isomeric structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol for Crystallization:
-
Solvent Selection: Dissolve the purified isomer in a minimal amount of a suitable solvent or a mixture of solvents.
-
Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature.
-
Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on the goniometer of the diffractometer.
-
Data Collection: Collect the diffraction data at a low temperature to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software packages.
The resulting crystal structure will not only confirm the connectivity of the atoms but also reveal crucial information about the solid-state packing, which is vital for understanding the material's properties in electronic devices.
Workflow and Data Presentation
A logical workflow is essential for the efficient and accurate characterization of dibromopyranthrone isomers.
Caption: Workflow for the characterization of C16H8Br2 isomers.
Table 1: Summary of Characterization Techniques and Expected Data
| Technique | Parameter | Expected Information |
| ¹H NMR | Chemical Shift (δ) | Electronic environment of protons |
| Coupling Constant (J) | Connectivity of protons | |
| ¹³C NMR | Chemical Shift (δ) | Number and type of carbon environments |
| Mass Spectrometry | Molecular Ion (m/z) | Molecular weight and confirmation of dibromination (1:2:1 isotopic pattern) |
| Fragmentation Pattern | Structural fragments | |
| X-ray Crystallography | Unit Cell Parameters | Crystal system and dimensions |
| Atomic Coordinates | 3D molecular structure, bond lengths, and angles | |
| Packing Diagrams | Intermolecular interactions in the solid state |
Safety and Handling
Polycyclic aromatic hydrocarbons and their halogenated derivatives should be handled with care, as some compounds in this class are known to be carcinogenic and mutagenic.[3][4][5][10][11]
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
The comprehensive characterization of dibromopyranthrone isomers is a critical step in unlocking their potential in materials science and drug discovery. The methodologies outlined in this guide provide a robust framework for the synthesis, purification, and detailed structural analysis of these compounds. While experimental data for specific C16H8Br2 isomers remains limited in the public domain, the combination of advanced spectroscopic techniques and computational modeling offers a powerful approach to their unambiguous identification. Future research in this area will likely focus on the development of more selective synthetic routes to access specific isomers and the exploration of their applications in advanced functional materials and as novel therapeutic agents.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00114A [pubs.rsc.org]
- 5. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 6. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. asdlib.org [asdlib.org]
- 10. researchgate.net [researchgate.net]
- 11. [2210.00955] Probing computational methodologies in predicting mid-infrared spectra for large polycyclic aromatic hydrocarbons [arxiv.org]
An In-depth Technical Guide to the Electrophilic Substitution Patterns of Pyrene
Introduction: The Pyrene Core as a Synthetic Platform
Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, resulting in a planar, high-symmetry (D2h) aromatic system. Its unique photophysical properties, including a long fluorescence lifetime and propensity for excimer formation, have made it a cornerstone in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and advanced materials.[1] For researchers, scientists, and drug development professionals, the ability to precisely functionalize the pyrene core is paramount for tuning its electronic properties and integrating it into larger molecular architectures. This guide provides an in-depth exploration of the electrophilic aromatic substitution (SEAr) of pyrene, grounded in mechanistic principles and supported by field-proven methodologies. We will dissect the causality behind its distinct regioselectivity and provide actionable protocols for its synthetic manipulation.
Theoretical Grounding: Understanding Pyrene's Reactivity
The reactivity and regioselectivity of pyrene in electrophilic substitution are dictated by its electronic structure. The molecule contains 16 π-electrons, conforming to Hückel's rule (4n+2, where n=3 for the periphery) and exhibiting significant aromatic stability. However, the electron density is not uniformly distributed across the ten carbon atoms available for substitution.
The Locus of Reactivity: Kinetic vs. Thermodynamic Control
Calculations of Wheland intermediates (σ-complexes) and experimental observations consistently show that electrophilic attack is overwhelmingly favored at the C1, C3, C6, and C8 positions.[2][3] These four positions are electronically equivalent due to the molecule's symmetry.
The rationale for this preference lies in the stability of the carbocation intermediate formed upon electrophilic attack. When an electrophile attacks the C1 position, the positive charge can be delocalized across the molecule through multiple resonance structures. Crucially, the most stable resonance contributors are those that preserve a naphthalene-like substructure, which retains a higher degree of aromaticity. Attack at other positions, such as C2 or C4 (the "K-region"), leads to intermediates that are significantly less stable, as they disrupt the aromatic system more extensively. Therefore, the reaction proceeds via the lowest energy transition state, leading to substitution at the C1/C3/C6/C8 positions. These positions are often referred to as the 'active' or 'common sites' due to their higher electron density.[3]
References
Introduction: The Strategic Bromination of a Polycyclic Workhorse
An In-depth Technical Guide to the Historical Synthesis of Dibromopyrenes
Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, has long captivated the scientific community due to its unique photophysical and electronic properties.[1] Its derivatives are foundational components in materials science, organic electronics, and biomedical research. Among these derivatives, bromopyrenes are paramount, serving as versatile synthetic intermediates for constructing more complex, functionalized molecules.[2] The strategic introduction of bromine atoms onto the pyrene core is a crucial first step, but it is a task governed by the nuanced electronic structure of the molecule, which dictates the preferred positions for electrophilic aromatic substitution.[2]
This guide provides a comprehensive, historical overview of the synthetic methodologies developed to afford dibromopyrenes. We will explore the evolution from early, non-selective bromination attempts to the elegant, regioselective strategies that grant access to specific isomers. By examining the causality behind experimental choices and detailing seminal protocols, this document serves as a technical resource for researchers navigating the synthesis of these vital chemical building blocks.
Chapter 1: The Pioneering Work of Vollmann and the Dawn of Pyrene Bromination
The journey into the synthesis of brominated pyrenes begins in 1937 with the foundational work of Heinrich Vollmann and his colleagues.[3][4] Their investigations marked the first significant report on the bromination of pyrene.
The Nitrobenzene Method: A Forceful Introduction
Vollmann's method involved the direct bromination of pyrene using elemental bromine in nitrobenzene as a solvent, often at elevated temperatures.[3][4] This approach was powerful, leading to a mixture of brominated products, including 1-bromopyrene, 1,6- and 1,8-dibromopyrenes, and even the more heavily substituted 1,3,6-tribromo- and 1,3,6,8-tetrabromopyrenes.[3][4]
Causality of the Method:
-
Solvent Choice: Nitrobenzene was a suitable solvent due to its high boiling point, allowing the reaction to be conducted at elevated temperatures (e.g., 120-130 °C) to overcome the activation energy for multiple substitutions.[3] Its polar nature also helped to dissolve the pyrene and stabilize the charged intermediates formed during electrophilic substitution.
-
Lack of Selectivity: The forceful conditions and the high reactivity of bromine under these conditions resulted in a mixture of products. The primary challenge stemming from Vollmann's work was not the introduction of bromine, but the subsequent separation and isolation of the desired dibromo-isomers from this complex mixture. This initial work laid the groundwork but highlighted the critical need for more controlled and selective synthetic routes.
Chapter 2: The Emergence of Regioselectivity — Targeting the 1,6- and 1,8- Isomers
The 1970s saw a significant leap forward in the controlled synthesis of dibromopyrenes, focusing on the thermodynamically favored 1,6- and 1,8-isomers. These positions, part of the "non-K region," are the most electronically rich and thus the most reactive sites for electrophilic attack.[3]
The Grimshaw & Trocha-Grimshaw Method: A Foundational Protocol
In 1972, J. Grimshaw and J. Trocha-Grimshaw developed a method that became the cornerstone for synthesizing 1,6- and 1,8-dibromopyrenes.[4][5] Their approach offered a significant improvement in control compared to the harsh conditions of the Vollmann method.
Causality of the Method:
-
Controlled Addition & Milder Solvent: The protocol involves the slow, dropwise addition of bromine dissolved in carbon tetrachloride (CCl₄) to a solution of pyrene in the same solvent at room temperature.[5] CCl₄ is a non-polar, inert solvent that does not participate in the reaction, and the controlled addition of bromine ensures that its concentration remains low, minimizing over-bromination.
-
Thermodynamic Control: The reaction, stirred overnight, allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable dibrominated products: the 1,6- and 1,8-isomers.[3] This direct bromination yields a precipitate containing a mixture of these two isomers in roughly equal amounts.[3][4]
-
Separation by Fractional Crystallization: The true elegance of this historical method lies in the separation of the resulting isomers. Due to subtle differences in their molecular symmetry and crystal packing, 1,6- and 1,8-dibromopyrene exhibit different solubilities in hot toluene.[3][6] Careful fractional crystallization allows for the isolation of each isomer in relatively pure form.[3]
Experimental Protocol: Synthesis of 1,6- and this compound
This protocol is adapted from the work of Grimshaw & Trocha-Grimshaw and subsequent optimizations.[3][5]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrene (10.0 g, 49.4 mmol) in carbon tetrachloride (250 mL).
-
Bromine Addition: Prepare a solution of bromine (15.8 g, 5.07 mL, 98.9 mmol) in carbon tetrachloride (50 mL). Add this solution dropwise to the stirred pyrene solution over a period of 4-5 hours under a nitrogen atmosphere at room temperature.[3][5]
-
Reaction: After the addition is complete, stir the resulting mixture overnight (approx. 16-24 hours). A precipitate will form.[3]
-
Isolation: Collect the precipitate by filtration. Wash the solid sequentially with diethyl ether and hexane to remove any unreacted starting material or monosubstituted byproducts.[3]
-
Separation: Perform fractional crystallization on the obtained solid mixture using toluene. The 1,6-isomer and 1,8-isomer will crystallize at different rates, allowing for their separation.[3][4] This step often requires multiple recrystallization cycles to achieve high purity.
Data Summary: Direct Bromination of Pyrene
| Brominating Agent | Solvent | Temperature | Yield (1,6-isomer) | Yield (1,8-isomer) | Reference |
| Br₂ | CCl₄ | Room Temp. | 44% | 45% | [4] |
| Br₂ | CH₂Cl₂ | Room Temp. | ~35% | ~35% | [3] |
| Dibromohydantoin | Organic Solvent | Mild | High Yield | Not specified | [5] |
Workflow for 1,6- and this compound Synthesis
Caption: Workflow for the synthesis and separation of 1,6- and this compound.
Chapter 3: Tackling the Periphery — Syntheses of 1,3- and 2,7- Isomers
While direct bromination reliably yields the 1,6- and 1,8-isomers, accessing other substitution patterns requires more intricate, indirect strategies. These historical methods showcase remarkable chemical ingenuity in overcoming the inherent reactivity patterns of the pyrene core.
1,3-Dibromopyrene: An Elusive Target
The synthesis of 1,3-dibromopyrene is challenging because electrophilic substitution at the 3-position is disfavored once a bromine atom is already present at the 1-position.[7] Direct bromination produces it only as a minor byproduct, with yields as low as 3%.[4] A historical solution to this problem was reported in 1972 by Yu. E. Gerasimenko et al., who devised a route based on decarboxylation.[4]
Causality of the Method:
-
Pre-functionalization: The strategy relies on a starting material, 6,8-dibromo-2-pyrenecarboxylic acid, where the desired bromine substitution pattern is already established.
-
Decarboxylation: The carboxylic acid group is removed by boiling the compound in a mixture of dimethylformamide (DMF) and water.[4] This process cleaves the C-C bond, releasing CO₂ and leaving a hydrogen atom in its place, thereby furnishing the 1,3-dibromopyrene skeleton. Although effective, the overall yield of this multi-step sequence was often low, and the synthesis of the starting carboxylic acid was itself a non-trivial task.
Experimental Protocol: Synthesis of 1,3-Dibromopyrene via Decarboxylation
This protocol is based on the method described by Gerasimenko et al.[4]
-
Setup: In a round-bottom flask, suspend 6,8-dibromo-2-pyrenecarboxylic acid (0.30 g) in a mixture of dimethylformamide (20 mL) and water (50 mL).[1][4]
-
Reaction: Heat the mixture to boiling and maintain reflux for 1 hour.[4]
-
Isolation: After cooling, the product will precipitate. Collect the solid by filtration, wash with water, and dry to yield 1,3-dibromopyrene. Further purification may be required.
Workflow for 1,3-Dibromopyrene Synthesis
Caption: Indirect synthesis of 1,3-dibromopyrene via decarboxylation.
2,7-Dibromopyrene: Circumventing the Nodal Plane
The 2- and 7-positions of pyrene lie on a nodal plane of the highest occupied molecular orbital (HOMO), making them essentially inert to direct electrophilic attack.[8] The synthesis of 2,7-dibromopyrene, therefore, required a complete rethinking of the synthetic strategy. This challenge was overcome by Ronald G. Harvey and his team in 1986.[9][10]
Causality of the Method (The "Harvey" Method): The key insight was to temporarily disrupt the aromaticity of the pyrene core to alter its reactivity.
-
Hydrogenation: Pyrene is first converted to 4,5,9,10-tetrahydropyrene.[8] This partial reduction transforms the pyrene core into a biphenyl-like system.[9]
-
Directed Bromination: In this tetrahydropyrene intermediate, the electronic properties are changed, and the positions equivalent to the 2- and 7-positions of pyrene become activated for electrophilic substitution. Bromination of this intermediate proceeds regioselectively to yield the 2,7-dibromo-4,5,9,10-tetrahydropyrene.[3]
-
Re-aromatization: The final step involves dehydrogenation (oxidation) of the intermediate, typically using a reagent like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), to restore the fully aromatic pyrene system, now bearing bromine atoms at the 2- and 7-positions.[11]
Workflow for 2,7-Dibromopyrene Synthesis (Harvey Method)
Caption: The multi-step synthesis of 2,7-dibromopyrene via a tetrahydropyrene intermediate.
Chapter 4: Modern Perspectives and Safer Practices
While the historical methods provided the chemical community with access to these crucial isomers, many relied on hazardous materials like carbon tetrachloride and liquid bromine.[5] Modern synthetic chemistry has evolved to incorporate safer and more efficient reagents.
-
Safer Brominating Agents: The use of solid, easier-to-handle brominating agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has become commonplace.[5][12] A 2011 patent, for example, describes using dibromohydantoin for a high-yield synthesis of 1,6-dibromopyrene under mild conditions, avoiding the toxicity and corrosivity of liquid bromine.[5]
-
In Situ Bromine Generation: Systems like hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) generate bromine in situ, offering better control and reducing the hazards associated with handling elemental bromine.[3][12]
These advancements do not diminish the importance of the historical methods; rather, they build upon the foundational understanding of pyrene reactivity established by pioneers like Vollmann, Grimshaw, and Harvey.
Conclusion
The history of dibromopyrene synthesis is a compelling narrative of scientific progress, demonstrating a journey from brute-force halogenation to highly controlled, isomer-specific strategies. The initial work by Vollmann opened the door, while the landmark protocol by Grimshaw and Trocha-Grimshaw provided a reliable route to the thermodynamically favored 1,6- and 1,8-isomers. The subsequent development of indirect methods, such as the decarboxylation route to 1,3-dibromopyrene and Harvey's elegant tetrahydropyrene strategy for the 2,7-isomer, showcased the ingenuity required to overcome the intrinsic reactivity of the pyrene nucleus. These foundational methods, refined over decades, have empowered generations of scientists and continue to underpin the creation of novel materials with applications spanning from organic electronics to advanced therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Photophysical Properties of Pyrene Derivatives
Introduction: The Unique Photophysical Canvas of Pyrene
Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, stands as a cornerstone fluorophore in chemical and biological sciences.[1][2] Its rigid, planar π-conjugated structure gives rise to a fascinating and highly sensitive suite of photophysical properties that have been extensively harnessed for applications ranging from probing protein conformations and membrane dynamics to developing advanced chemo-sensors and optoelectronic materials.[3][4][5][6] Unlike many fluorophores that offer a singular, often broad emission profile, pyrene provides a multi-faceted spectroscopic readout, including a highly structured monomer emission sensitive to environmental polarity and a distinct, concentration-dependent excimer emission.[7][8]
This guide provides a comprehensive exploration of the core photophysical principles governing pyrene and its derivatives. We will delve into the causality behind its unique spectral characteristics, provide field-proven experimental protocols for their characterization, and discuss how chemical derivatization can be strategically employed to tune these properties for specific applications in research and drug development.
Fundamental Photophysics of the Pyrene Chromophore
The journey of a pyrene molecule after absorbing light is governed by a series of well-defined electronic and vibrational transitions. These processes are best visualized using a Jablonski diagram, which maps the electronic states and the transitions between them.[9][10]
Upon absorbing a photon of appropriate energy (typically in the UV range), a ground-state pyrene molecule (S₀) is promoted to an excited singlet state (S₁ or S₂).[11] This process is extremely rapid, occurring on the femtosecond timescale. The molecule then quickly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state through processes of internal conversion and vibrational relaxation.[10] From this relaxed S₁ state, the molecule can return to the ground state via several pathways, which dictate its observable photophysical properties.
References
- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrene - Wikipedia [en.wikipedia.org]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. usc.gal [usc.gal]
- 8. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
Methodological & Application
Application Notes and Protocols: 1,8-Dibromopyrene as a Key Building Block in Organic Electronics
Abstract: This document provides a comprehensive technical guide on the applications of 1,8-dibromopyrene in the field of organic electronics. Pyrene, a polycyclic aromatic hydrocarbon, is a highly attractive chromophore for electronic materials due to its exceptional photophysical properties, high charge carrier mobility, and robust chemical stability.[1] Among its various derivatives, this compound stands out as a critical and versatile building block. The bromine substituents at the 1- and 8- positions (non-K region) serve as reactive handles for synthesizing extended π-conjugated systems through various cross-coupling reactions.[2] This guide delves into the synthesis of this compound, its functionalization strategies, and its specific applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). Detailed, field-proven protocols for material synthesis and device fabrication are provided to enable researchers, scientists, and drug development professionals to leverage this pivotal intermediate in their work.
Part 1: Foundational Knowledge - Synthesis and Properties of this compound
The utility of any molecular building block is predicated on its accessibility and the predictability of its subsequent chemical transformations. This compound is a prime example of a precursor whose synthesis, while straightforward in principle, requires careful control to achieve isomeric purity.
Synthesis and Purification of this compound
The direct electrophilic bromination of pyrene is the most common route to access dibrominated isomers.[3] This reaction preferentially occurs at the 1, 3, 6, and 8 positions.[4] Consequently, the direct addition of bromine to pyrene typically results in a mixture of 1,6- and this compound, which can be challenging to separate due to their similar physical properties.[4][5]
Caption: Synthesis of this compound via direct bromination.
Protocol 1: Synthesis and Separation of this compound [3][6]
This protocol describes the synthesis of a mixture of 1,6- and this compound followed by separation via fractional crystallization.
Materials:
-
Pyrene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Toluene
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser
-
Nitrogen or Argon supply
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrene (1 equivalent) in anhydrous CCl₄.
-
Bromination: Prepare a solution of bromine (2 equivalents) in CCl₄ in the dropping funnel. Add the bromine solution dropwise to the pyrene solution at room temperature over several hours while stirring under an inert atmosphere.
-
Expert Insight: Slow addition is crucial to minimize over-bromination and the formation of higher-order substituted byproducts.
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield a solid crude product containing a mixture of 1,6- and this compound.
-
Separation: The separation of isomers is the most critical step. It is achieved by fractional crystallization from toluene or a benzene-hexane mixture. The 1,8-isomer is typically less soluble and will crystallize out first upon slow cooling. Multiple recrystallization steps may be required to achieve high purity.[3]
-
Trustworthiness: The purity of the final product must be confirmed by ¹H NMR spectroscopy and melting point analysis. The distinct proton signals for each isomer allow for unambiguous identification.[3]
-
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its application.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₈Br₂ | [7][8] |
| Molecular Weight | 360.05 g/mol | [6][8] |
| CAS Number | 38303-35-4 | [7] |
| Appearance | White to beige solid/powder | [6][7] |
| Melting Point | Not consistently reported, varies with purity | [6] |
| Boiling Point | ~470 °C (Predicted) | [6] |
Functionalization Strategies
The true power of this compound lies in its capacity as a scaffold for creating larger, electronically active molecules. The carbon-bromine bonds are ideal leaving groups for transition-metal-catalyzed cross-coupling reactions.
Caption: General scheme for functionalizing this compound.
This derivatization allows for the precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is fundamental to designing materials for specific electronic applications.[1][4]
Part 2: Applications in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is highly dependent on the charge transport characteristics of the organic semiconductor used in its active layer.
Rationale for Use in OFETs
1,8-Disubstituted pyrene derivatives are excellent candidates for p-type (hole-transporting) semiconductors in OFETs.[9][10] The linear, rigid structure that can be achieved through 1,8-functionalization promotes intermolecular π-π stacking in the solid state, which is essential for efficient charge hopping between molecules.[9] By attaching moieties like thiophenes or bithiophenes, researchers can create materials with delocalized electronic structures and favorable molecular packing, leading to high charge carrier mobilities.[2][10]
Protocol 2: Synthesis of 1,8-bis(5-octyl-2-thienyl)pyrene [9][10]
This protocol outlines the synthesis of a high-performance p-type semiconductor via a Suzuki coupling reaction.
Materials:
-
This compound (from Protocol 1)
-
2-(5-Octylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and Tetrahydrofuran (THF)
-
Water
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine this compound (1 equivalent), the thiophene boronic ester (2.2 equivalents), and K₂CO₃ (4 equivalents).
-
Solvent and Degassing: Add a 3:1 mixture of Toluene:THF. Degas the mixture thoroughly by bubbling argon through the solution for 30 minutes.
-
Expert Insight: Rigorous exclusion of oxygen is critical to prevent the deactivation of the palladium catalyst and ensure high reaction yields.
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (5 mol%) to the reaction mixture under a positive pressure of argon.
-
Reaction: Heat the mixture to reflux (approx. 90 °C) and stir for 48 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification: After cooling to room temperature, pour the mixture into water and extract with dichloromethane. Wash the combined organic layers with water and brine, then dry over MgSO₄. Purify the crude product by column chromatography on silica gel to yield the final product.
-
Trustworthiness: The final product's identity and purity should be confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol: OFET Device Fabrication and Characterization
A common device architecture is the bottom-gate, top-contact (BGTC) configuration.
Caption: Bottom-gate, top-contact OFET architecture.
Procedure:
-
Substrate Preparation: Use a heavily n-doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate dielectric). Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: To improve the interface quality and promote ordered growth of the semiconductor, treat the SiO₂ surface. This can be done by immersing the substrate in an octadecyltrichlorosilane (OTS) solution or by spin-coating a thin layer of polystyrene (PS).[9] The choice of treatment can significantly impact device performance.
-
Semiconductor Deposition: Deposit a thin film (typically 40-60 nm) of the synthesized pyrene derivative onto the treated dielectric surface. This can be done via vacuum thermal evaporation or spin-coating from a solution (e.g., in chloroform or chlorobenzene).
-
Annealing: Anneal the substrate at an optimized temperature (e.g., 100-140 °C) to improve film crystallinity and morphology.
-
Electrode Deposition: Through a shadow mask, thermally evaporate the source and drain electrodes (e.g., Gold) on top of the semiconductor layer.
-
Characterization: Measure the electrical characteristics of the OFET device in a nitrogen-filled glovebox using a semiconductor parameter analyzer. Extract key performance metrics such as hole mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).
Performance of 1,8-Substituted Pyrene-Based OFETs
The performance of these materials demonstrates their potential for practical applications.
| Derivative | Dielectric | Mobility (cm²/Vs) | On/Off Ratio | Reference(s) |
| 1,8-bis(5-octyl-2-thienyl)pyrene | PS-treated SiO₂ | up to 0.18 | > 10⁵ | [9] |
| 1,8-bis[5'-octyl-(2,2'-bithiophen)-5'-yl]pyrene | PS-treated SiO₂ | ~0.004 | > 10⁵ | [9] |
Part 3: Applications in Organic Light-Emitting Diodes (OLEDs)
Pyrene's high fluorescence quantum yield and inherent chemical stability make it an ideal core for blue-emitting materials, which are critical for full-color displays and solid-state lighting.[1][11]
Rationale for Use in OLEDs
This compound serves as a scaffold to create emissive materials where the pyrene core acts as the luminophore.[11] By attaching bulky side groups via the 1,8-positions, it is possible to control the intermolecular interactions in the solid state. This strategy is crucial for preventing aggregation-caused quenching (ACQ), a phenomenon where close packing of molecules leads to non-radiative decay pathways, thus reducing the efficiency of light emission.[11] Functionalization also allows for the tuning of the emission color to achieve the pure, deep blues required for high-quality displays.[12][13]
Protocol 3: General Synthesis of a 1,8-Diarylpyrene Emitter
This protocol provides a general method for attaching aromatic groups, which can serve as charge-transporting moieties or steric hindrance groups, to the pyrene core.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., 4-(N,N-diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
Reaction Setup: Combine this compound (1 eq.), the arylboronic acid (2.5 eq.), the base (4 eq.), and the palladium catalyst/ligand system in a Schlenk flask.
-
Degassing and Reaction: Add the solvent system, degas thoroughly with argon, and heat the reaction to reflux (80-110 °C) for 24-48 hours.
-
Purification: After completion, cool the reaction, perform an aqueous work-up, and purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the high-purity material required for OLED fabrication.
-
Trustworthiness: For OLED applications, material purity is paramount. Trace impurities can act as charge traps or quenching sites, severely degrading device performance and lifetime.[14] Purity should be >99.5%, often requiring final purification by temperature-gradient sublimation.
-
Protocol: OLED Device Fabrication
OLEDs are fabricated as multi-layer structures, typically by vacuum thermal evaporation, to ensure efficient charge injection, transport, and recombination.
Caption: Typical multi-layer OLED device architecture.
Procedure:
-
Substrate: Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate rigorously.
-
Layer Deposition: In a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr), deposit the organic and metal layers sequentially:
-
Hole Injection Layer (HIL), e.g., 10 nm of HAT-CN
-
Hole Transport Layer (HTL), e.g., 40 nm of NPB
-
Emissive Layer (EML) , e.g., 20 nm of the synthesized 1,8-diarylpyrene derivative (can be doped into a host material).
-
Electron Transport Layer (ETL), e.g., 30 nm of TPBi
-
Electron Injection Layer (EIL), e.g., 1 nm of Lithium Fluoride (LiF)
-
Cathode, e.g., 100 nm of Aluminum (Al)
-
-
Encapsulation: Encapsulate the device in a nitrogen atmosphere using a glass lid and UV-cured epoxy to protect the sensitive organic layers from oxygen and moisture.
-
Characterization: Measure the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the device.
Performance of Pyrene-Based OLEDs
Pyrene derivatives have demonstrated excellent performance as blue emitters.
| Emitter Type | Max EQE (%) | Luminance (cd/m²) | CIE (x, y) | Reference(s) |
| 1,3,6,8-Tetrakis(4-butoxyphenyl)pyrene | 2.56% | >5000 | (0.15, 0.18) | [12] |
| Pyrene-Benzimidazole Derivative | 4.3% | 290 | (0.148, 0.130) | [11] |
| 9,10-di(pyren-1-yl)anthracene | 4.78% | - | (0.16, 0.10) | [13] |
Conclusion
This compound is a cornerstone intermediate for the synthesis of advanced functional materials for organic electronics. Its defined substitution pattern provides a direct and reliable route to linear, π-conjugated systems that are highly desirable for charge transport in OFETs and as luminophores in OLEDs. The protocols and data presented herein underscore the causality between molecular design—enabled by the versatile this compound scaffold—and high-performance electronic devices. As the demand for next-generation flexible displays, lighting, and circuits grows, the importance of foundational building blocks like this compound will only continue to increase.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies [mdpi.com]
- 4. chem.as.uky.edu [chem.as.uky.edu]
- 5. Characterisation of 1,6- and 1,8-dibromopyrenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C16H8Br2 | CID 181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,8-Substituted Pyrene Derivatives for High-Performance Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols: 1,8-Dibromopyrene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1,8-Dibromopyrene
Pyrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of profound interest in materials science, organic electronics, and medicinal chemistry due to their distinct photophysical and electronic properties.[1] Among these derivatives, brominated pyrenes serve as pivotal intermediates for synthesizing more complex, functionalized molecules.[1][2] this compound, in particular, has emerged as a critical building block. Its two bromine atoms, positioned at the 1 and 8 positions of the pyrene core, offer a strategic platform for derivatization through various cross-coupling reactions.[2] This unique reactivity allows for the precise construction of complex molecular architectures, making it an invaluable tool in the development of novel therapeutic agents, advanced materials for organic light-emitting diodes (OLEDs), and fluorescent probes.[2][3][4] This guide provides an in-depth exploration of this compound, covering its synthesis, properties, and key applications with detailed experimental protocols.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Reference |
| CAS Number | 38303-35-4 | [5] |
| Molecular Formula | C₁₆H₈Br₂ | [6] |
| Molecular Weight | 360.04 g/mol | [5][6] |
| Appearance | White to light yellow solid/powder | |
| Purity | Typically ≥ 97-99% | [3] |
| Density | 1.852 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage | Sealed in a dry environment at room temperature | [6] |
Molecular Structure of this compound
The strategic placement of the two bromine atoms on the pyrene core is fundamental to the synthetic utility of this compound.
Caption: Chemical structure of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 1,6- and this compound is most commonly achieved through the direct bromination of pyrene.[1][7] The electrophilic substitution on the pyrene core preferentially occurs at the 1, 3, 6, and 8 positions.[8] The following protocol is a well-established method for the synthesis of a mixture of 1,6- and this compound, followed by their separation.[7]
Protocol: Direct Bromination of Pyrene
Materials:
-
Pyrene
-
Carbon tetrachloride (CCl₄) or Chloroform
-
Bromine (Br₂)
-
Diethyl ether
-
Hexane
-
Toluene
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen gas inlet
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, dissolve pyrene (e.g., 10.00 g, 49.44 mmol) in carbon tetrachloride (250 mL).[7] Equip the flask with a magnetic stirrer, a dropping funnel, and a nitrogen gas inlet.
-
Bromine Addition: Under a nitrogen atmosphere, slowly add a solution of bromine (15.80 g, 5.07 mL, 98.89 mmol) in carbon tetrachloride dropwise to the pyrene solution over a period of 5 hours.[7] The slow addition is crucial to control the exothermicity of the reaction and to minimize the formation of over-brominated byproducts.
-
Reaction: Stir the resulting mixture overnight at room temperature.[7]
-
Isolation of Isomer Mixture: A precipitate will form. Collect the solid by filtration and wash it with diethyl ether and hexane to remove any unreacted starting materials and soluble impurities.[7]
-
Separation of Isomers: The obtained solid is a mixture of 1,6- and this compound. These isomers can be separated by fractional crystallization from toluene. The 1,6-isomer is less soluble and will crystallize first as needle-like structures.[7] A similar procedure using chloroform as the solvent and subsequent recrystallization can yield this compound in approximately 20% yield.[6][9]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents unwanted side reactions with atmospheric oxygen and moisture.
-
Solvent: Carbon tetrachloride or chloroform are used as they are relatively inert and good solvents for both pyrene and bromine.
-
Stoichiometry: A slight excess of bromine is used to ensure the complete conversion of pyrene to the dibrominated products.
-
Fractional Crystallization: The difference in solubility between the 1,6- and 1,8-isomers in toluene allows for their effective separation.
Applications in Organic Synthesis
This compound is a versatile precursor for a wide range of organic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized pyrene derivatives.[7]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Functionalization
The bromine atoms in this compound are readily displaced in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[7] This allows for the introduction of aryl, alkynyl, and amino groups, respectively, onto the pyrene core.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[10][11][12] This reaction is widely used to synthesize biaryls and other conjugated systems.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Schlenk flask
-
Reflux condenser
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), potassium carbonate (4.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[10]
-
Solvent Addition: Add a degassed mixture of toluene (20 mL) and water (5 mL).[10] The use of a biphasic solvent system is common in Suzuki couplings.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 24-48 hours under an inert atmosphere.[10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[10]
-
Work-up: After completion, cool the mixture to room temperature and add water (30 mL). Extract the product with toluene (3 x 25 mL).[10]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.[10]
Rationale for Key Steps:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[11]
-
Degassing: Degassing the solvent mixture removes dissolved oxygen, which can deactivate the palladium catalyst.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is particularly useful for synthesizing fluorescent probes and materials for organic electronics.[14][15]
Caption: General workflow for a Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Schlenk flask
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the terminal alkyne (2.2 mmol) in a mixture of THF (20 mL) and triethylamine (10 mL).[16]
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%) to the reaction mixture.[16]
-
Reaction: Stir the mixture at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the triethylammonium salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Significance of Reagents:
-
Copper(I) Co-catalyst: The copper co-catalyst is essential for activating the terminal alkyne.[13]
-
Amine Base: Triethylamine acts as both a base and a solvent in this reaction. It neutralizes the hydrogen bromide formed during the reaction.[13]
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
This compound is a valuable precursor for the synthesis of larger, more complex PAHs. Through palladium-catalyzed annulation reactions, it can be coupled with other aromatic fragments to create extended π-conjugated systems.[17][18] These larger PAHs are of interest for their unique optical and electronic properties and have potential applications in organic electronics.[19][20] For instance, palladium-catalyzed [3+3] annulation of 1,8-dibromonaphthalene (a similar di-bromo aromatic compound) with PAH boronic esters has been demonstrated as a method to synthesize perylene derivatives.[17][18]
Conclusion
This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the construction of a wide range of functionalized pyrene derivatives. The protocols and insights provided in this guide aim to empower researchers in their efforts to synthesize novel materials and therapeutic agents, leveraging the unique properties of the pyrene core. The continued exploration of the chemistry of this compound will undoubtedly lead to further innovations in materials science and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]
- 5. This compound | C16H8Br2 | CID 181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 38303-35-4 [m.chemicalbook.com]
- 7. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 38303-35-4 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. osti.gov [osti.gov]
- 15. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. New Series of Polycyclic Aromatic Hydrocarbons - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Suzuki Coupling of 1,8-Dibromopyrene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the application of this reaction to a challenging yet rewarding substrate: 1,8-dibromopyrene. The insights and protocols detailed herein are designed to empower researchers in the synthesis of novel pyrene-based architectures for advanced materials science and drug development applications.
Pyrene derivatives, accessed through functionalization of the 1,8-positions, are of significant interest due to their unique photophysical and electronic properties, making them valuable building blocks for organic electronics, fluorescent probes, and novel therapeutics.[1] However, the inherent low solubility of polycyclic aromatic hydrocarbons (PAHs) like pyrene presents a significant hurdle that necessitates careful optimization of reaction conditions.[3] This document will address these challenges head-on, providing field-proven strategies for successful Suzuki coupling of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A comprehensive understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[5] This is often the rate-limiting step and is influenced by the electron density of the aryl halide and the nature of the palladium ligand.[7]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Success with this compound
The successful Suzuki coupling of this compound hinges on the judicious selection of several key reaction components. The low solubility of the starting material and potential for mono- or di-substitution are primary considerations.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is crucial for an efficient reaction.[10]
-
Palladium Source: Pre-catalysts such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are commonly used.[6][8] Pd(PPh₃)₄ is often effective for standard couplings, while Pd₂(dba)₃ is a source of Pd(0) that requires an external ligand.
-
Ligands: The ligand stabilizes the palladium catalyst, influences its reactivity, and can help to overcome challenges like steric hindrance.[7] For sterically demanding substrates or to promote the coupling of both bromine atoms, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often superior to PPh₃.[1][11] N-heterocyclic carbene (NHC) ligands also offer high activity.[8]
-
-
The Role of the Base: The base is essential for activating the boronic acid for transmetalation.[9][12]
-
Common Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed.[6] K₃PO₄ is a stronger base and can be effective in challenging couplings.
-
Base Strength and Solubility: The choice of base can also impact the solubility of the reaction mixture and prevent side reactions. For substrates sensitive to hydrolysis, a milder base like KF may be considered.[3]
-
-
Solvent Systems for a Challenging Substrate: Overcoming the poor solubility of this compound is often the key to a successful reaction.
-
Biphasic vs. Anhydrous: Many Suzuki reactions are performed in a biphasic mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.[6][10] The presence of water can be beneficial for the transmetalation step.
-
High-Boiling Solvents: For poorly soluble substrates like this compound, higher reaction temperatures are often required. Solvents with high boiling points such as dioxane, DMF, or toluene are therefore advantageous.[3] Microwave-assisted heating can also be employed to significantly reduce reaction times and improve yields.[13]
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the mono- and di-arylation of this compound. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst degradation.
Protocol 1: Mono-arylation of this compound
This protocol aims for the selective substitution of one bromine atom. The key to achieving mono-selectivity is to use a stoichiometric amount or a slight excess of the boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
K₂CO₃ (Potassium carbonate) (3.0 equivalents)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.1 mmol, 1.1 equiv).
-
Add K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Add a solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).
-
Degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water (30 mL) and extract the product with toluene or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-arylation of this compound
This protocol is designed for the substitution of both bromine atoms. A larger excess of the boronic acid and a more robust catalyst system are typically required.
Materials:
-
This compound
-
Arylboronic acid (2.5 - 3.0 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
K₃PO₄ (Potassium phosphate) (4.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (2.5 mmol, 2.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (4.0 mmol, 4.0 equiv).
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, add water (20 mL) and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the desired 1,8-diarylpyrene.
Summary of Reaction Conditions
| Parameter | Protocol 1 (Mono-arylation) | Protocol 2 (Di-arylation) | Rationale |
| Boronic Acid (equiv.) | 1.1 | 2.5 - 3.0 | Stoichiometric control for mono-substitution; excess for di-substitution. |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ is often sufficient for simpler couplings; a more active catalyst system is beneficial for the more challenging second coupling.[1] |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base, which can accelerate the reaction, especially for the less reactive second coupling. |
| Solvent | Toluene/Ethanol/Water | 1,4-Dioxane/Water | Dioxane has a higher boiling point, allowing for higher reaction temperatures to overcome solubility issues and drive the reaction to completion. |
| Temperature | 90-100 °C | 100-110 °C | Higher temperatures are often necessary for the di-arylation of poorly soluble substrates. |
Troubleshooting and Key Considerations
Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.
-
Poor Solubility: Increase the reaction temperature (if the solvent allows), or switch to a higher-boiling solvent like DMF. Consider using microwave irradiation.
-
Inefficient Base: Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better reactivity.[14]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at high temperatures. Using a slight excess of the boronic acid and ensuring efficient stirring can minimize this.
-
Protodeborylation: The boronic acid can be cleaved by water, especially under harsh conditions. Using anhydrous conditions or minimizing reaction time can help.[10]
-
Dehalogenation: The starting material can lose a bromine atom. This is often a sign of catalyst issues or the presence of impurities.
-
-
Mixture of Mono- and Di-arylated Products:
-
To favor mono-arylation, use a strict 1:1 stoichiometry of this compound to boronic acid and a less active catalyst system.
-
To favor di-arylation, use a significant excess of the boronic acid, a more active catalyst, and longer reaction times at elevated temperatures.
-
Visualizing the Experimental Workflow
Caption: A general experimental workflow for the Suzuki coupling of this compound.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel functionalized pyrene derivatives. Success in this endeavor requires a careful and informed approach to the selection of reaction conditions, with particular attention paid to overcoming the inherent solubility challenges of the substrate. By understanding the underlying mechanism and systematically optimizing the catalyst, base, and solvent system, researchers can effectively navigate the complexities of this transformation and unlock the potential of 1,8-di-functionalized pyrenes in a wide range of scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Synthesis of 1,8-Disubstituted Pyrenes via Palladium-Catalyzed Stille Coupling Reactions
Introduction: The Significance of 1,8-Disubstituted Pyrenes
Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a highly attractive building block for advanced functional materials due to its unique photophysical and electronic properties.[1] Specifically, derivatization at the 1,8-positions of the pyrene core allows for the fine-tuning of its electronic and steric characteristics, leading to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2] The Stille cross-coupling reaction offers a robust and versatile method for the synthesis of these 1,8-disubstituted pyrenes, valued for its tolerance of a wide array of functional groups and the relative stability of the requisite organotin reagents.[3][4]
This guide provides a comprehensive overview of the Stille coupling reaction as applied to 1,8-dibromopyrene, offering detailed mechanistic insights, step-by-step experimental protocols, and expert advice on reaction optimization and troubleshooting. The protocols herein are designed to serve as a foundational methodology for researchers engaged in the synthesis of novel pyrene-based materials.
Mechanistic Insights: The Palladium Catalytic Cycle
The Stille reaction is a palladium-catalyzed cross-coupling that facilitates the formation of a carbon-carbon bond between an organostannane and an organic halide.[3] The catalytic cycle, as it applies to the double substitution of this compound, can be understood through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition to one of the carbon-bromine bonds of this compound. This step forms a Pd(II) intermediate.
-
Transmetalation : The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide ion. This is often the rate-determining step of the cycle.
-
Reductive Elimination : The two organic groups on the palladium intermediate are then eliminated to form the new carbon-carbon bond of the mono-substituted pyrene product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This cycle repeats at the second bromine position to yield the final 1,8-disubstituted pyrene.
Diagram of the Stille Coupling Catalytic Cycle for this compound:
Caption: Catalytic cycle for the double Stille coupling of this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of 1,8-disubstituted pyrenes via Stille coupling. These are generalized procedures and may require optimization based on the specific organostannane used.
General Considerations
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.
-
Solvent and Reagent Purity: Anhydrous and degassed solvents are crucial for reproducible results. Organostannanes should be purified prior to use, as impurities can affect catalytic activity.
Protocol for the Synthesis of 1,8-Di(hetero)arylpyrene
This protocol is adapted from the successful synthesis of 1,8-bis(5-octyl-2-thienyl)pyrene.[2]
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 360.03 | 1.0 | 1.0 |
| (Hetero)arylstannane | Variable | 2.2-2.5 | 2.2-2.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.05-0.10 | 0.05-0.10 |
| Anhydrous Toluene | - | 20-30 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the (hetero)arylstannane (2.2-2.5 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 1,8-disubstituted pyrene.
Diagram of the Experimental Workflow:
Caption: A step-by-step workflow for the synthesis of 1,8-disubstituted pyrenes.
Optimization and Troubleshooting
Table 2: Common Issues and Recommended Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | - Inactive catalyst- Insufficient temperature- Poor quality of reagents/solvents | - Use a fresh batch of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand).- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous and degassed. |
| Formation of Mono-substituted Product | - Insufficient organostannane- Short reaction time | - Increase the equivalents of the organostannane.- Extend the reaction time and continue monitoring. |
| Homocoupling of Organostannane | - High temperature- Presence of oxygen | - Optimize the reaction temperature; lower temperatures may reduce homocoupling.- Ensure a strictly inert atmosphere is maintained throughout the reaction. |
| Difficulty in Removing Tin Byproducts | - Incomplete precipitation with KF | - Repeat the KF wash or use alternative methods such as filtration through a plug of silica gel with a triethylamine-containing eluent.[5] |
Conclusion and Future Outlook
The Stille coupling of this compound is a powerful synthetic tool for accessing a diverse range of 1,8-disubstituted pyrene derivatives. These compounds are of significant interest for their applications in materials science, particularly in the development of next-generation organic electronic devices. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and explore the potential of these fascinating molecules. Further research into optimizing reaction conditions, exploring a wider range of organostannane coupling partners, and detailed characterization of the photophysical properties of the resulting materials will undoubtedly lead to new discoveries and advancements in the field.
References
Application Note: A Researcher's Guide to the Synthesis of 1,3,6,8-Tetrasubstituted Pyrenes
Introduction: The Pyrene Core as a Privileged Scaffold
Pyrene, a polycyclic aromatic hydrocarbon (PAH), is more than a simple four-ring system; it is a versatile and highly valuable scaffold in modern chemistry. Its unique photophysical properties, including a high fluorescence quantum yield, long fluorescence lifetime, and characteristic excimer formation, make it an exceptional building block for advanced materials.[1] Specifically, pyrene derivatives substituted at the 1, 3, 6, and 8 positions—the most electron-rich and reactive sites—have been pivotal in developing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), chemical sensors, and fluorescent probes for bioimaging.[1][2][3]
The strategic functionalization of these four positions allows for the creation of "star-shaped" molecules where the pyrene core acts as a rigid, electronically conjugated hub.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,3,6,8-tetrasubstituted pyrenes, focusing on a robust two-step strategy: the synthesis of the crucial intermediate 1,3,6,8-tetrabromopyrene , followed by its versatile functionalization using palladium-catalyzed cross-coupling reactions. While the user's topic specifies starting from 1,8-dibromopyrene, the most direct and highest-yielding pathway to the tetra-functionalized core proceeds via the tetrabrominated intermediate, which is most efficiently synthesized directly from pyrene. This note will focus on that industrially relevant and scientifically validated pathway.
Overall Synthetic Strategy
The path to diverse 1,3,6,8-tetrasubstituted pyrenes is elegantly streamlined through a common, highly functional intermediate: 1,3,6,8-tetrabromopyrene . This molecule serves as a versatile platform for introducing a wide array of functional groups via modern cross-coupling chemistry. The overall workflow is a two-stage process:
-
Exhaustive Bromination: Direct electrophilic bromination of pyrene is employed to install bromine atoms at all four of the most activated positions (1, 3, 6, and 8). This reaction is highly efficient and regioselective due to the intrinsic electronic properties of the pyrene core.[1][4]
-
Palladium-Catalyzed Cross-Coupling: The C-Br bonds of 1,3,6,8-tetrabromopyrene are then used as synthetic handles to form new carbon-carbon or carbon-nitrogen bonds. This guide will detail three of the most powerful cross-coupling reactions for this purpose: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
Application Notes and Protocols: 1,8-Dibromopyrene as a Key Building Block for High-Performance OLED Materials
Introduction: The Strategic Importance of the Pyrene Core in OLEDs and the Unique Role of 1,8-Dibromopyrene
The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly for deep-blue emission, is a paramount challenge in materials science. The pyrene scaffold, a polycyclic aromatic hydrocarbon, has emerged as a highly promising core structure for OLED emitters and charge-transporting materials due to its inherent high fluorescence quantum yield, excellent thermal stability, and robust chemical nature. However, the planar structure of the pyrene molecule often leads to detrimental π-π stacking in the solid state, resulting in the formation of excimers. This phenomenon causes a significant red-shift in emission and a reduction in luminescence efficiency, hindering the development of pure blue OLEDs.
To circumvent this aggregation-caused quenching (ACQ), a common strategy is the introduction of bulky substituents at various positions on the pyrene core. This functionalization sterically hinders intermolecular interactions, preserving the desirable monomeric emission in the solid state. Among the various precursors for functionalized pyrenes, This compound stands out as a strategically important building block. The 1,8-substitution pattern offers a unique geometry that can effectively disrupt crystal packing and tune the electronic properties of the resulting materials. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced OLED materials, focusing on the synthesis of both emissive layer and hole-transporting materials.
Core Concepts: Leveraging 1,8-Substitution to Engineer High-Performance OLED Materials
The substitution pattern on the pyrene core has a profound impact on the photophysical and electroluminescent properties of the resulting materials. The 1,8-disubstitution pattern is particularly effective in creating highly twisted molecular structures. This twisted conformation disrupts π-π stacking and minimizes intermolecular interactions, leading to:
-
Enhanced Solid-State Luminescence: By preventing excimer formation, the intrinsic high quantum yield of the pyrene monomer can be realized in thin films, leading to brighter and more efficient emission.
-
Improved Color Purity: The suppression of red-shifted excimer emission results in purer blue electroluminescence, a critical requirement for high-definition displays.
-
Excellent Thermal Stability: The rigid pyrene core, coupled with bulky substituents, imparts high thermal and morphological stability to the materials, contributing to longer device lifetimes.
The bromine atoms at the 1 and 8 positions of this compound serve as versatile handles for introducing a wide variety of functional groups through well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Synthetic Pathways: From this compound to Advanced OLED Materials
The functionalization of this compound is primarily achieved through two powerful synthetic methodologies:
-
Suzuki-Miyaura Coupling: This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of various aryl groups onto the pyrene core. This is a key strategy for synthesizing highly efficient blue emitters.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of arylamine-substituted pyrenes. These materials often exhibit excellent hole-transporting properties.
The choice of the coupling partner, catalyst, ligand, and reaction conditions allows for precise control over the final molecular architecture and its corresponding optoelectronic properties.
Diagram of Synthetic Utility of this compound
Caption: Synthetic pathways from this compound to OLED materials.
Application Protocol I: Synthesis of a High-Efficiency Blue Emitter via Suzuki-Miyaura Coupling
This protocol details the synthesis of 1,8-bis(5′-phenyl-[1,1′:3′,1″-terphenyl]-4-yl)pyrene (1,8-DTBP) , a highly efficient blue emitter for non-doped OLEDs.[1] The bulky triphenylbenzene substituents at the 1 and 8 positions create a highly twisted structure, leading to excellent performance.
Materials and Reagents
-
This compound
-
(5′-phenyl-[1,1′:3′,1″-terphenyl]-4-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), (5′-phenyl-[1,1′:3′,1″-terphenyl]-4-yl)boronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition and Degassing: Add a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask. Degas the resulting mixture by bubbling with argon for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water (30 mL) and extract the product with toluene (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane) to yield the pure 1,8-DTBP.
Diagram of Suzuki-Miyaura Coupling for 1,8-DTBP Synthesis
Caption: Reaction scheme for the synthesis of 1,8-DTBP.
Performance Data of 1,8-DTBP in a Non-Doped OLED
The performance of an OLED device fabricated with 1,8-DTBP as the emissive layer is summarized in the table below. The device architecture was ITO/HATCN/TAPC/1,8-DTBP/TPBi/LiF/Al.
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 7.10%[1] |
| Maximum Luminance | > 5000 cd/m² |
| Maximum Luminous Efficiency | 6.89 cd/A[1] |
| Maximum Power Efficiency | 3.03 lm/W[1] |
| CIE Coordinates (x, y) | (0.15, 0.13) |
| Turn-on Voltage | ~3.5 V |
These results demonstrate the exceptional performance of 1,8-DTBP as a blue emitter, showcasing the effectiveness of the 1,8-substitution strategy.[1]
Application Protocol II: Synthesis of a Hole-Transporting Material via Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of 1,8-diaminopyrene derivatives, which are promising candidates for hole-transporting materials (HTMs) in OLEDs. The introduction of arylamine moieties at the 1 and 8 positions can lead to materials with suitable HOMO levels for efficient hole injection from the anode and good hole mobility.
Materials and Reagents
-
This compound
-
A secondary arylamine (e.g., diphenylamine, carbazole)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification apparatus
Experimental Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), the secondary arylamine (2.2 mmol), sodium tert-butoxide (2.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and the phosphine ligand (0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous toluene (15 mL) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography on silica gel to obtain the desired 1,8-diaminopyrene derivative.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile precursor for the synthesis of a new generation of high-performance OLED materials. The strategic 1,8-substitution pattern effectively addresses the challenge of aggregation-caused quenching in the pyrene core, enabling the development of highly efficient and color-pure blue emitters. Furthermore, the application of Buchwald-Hartwig amination to this compound opens avenues for the creation of novel hole-transporting materials with tailored electronic properties.
The protocols and data presented in this application note provide a solid foundation for researchers to explore the rich synthetic possibilities offered by this compound. Future research in this area could focus on:
-
Exploring a wider range of aryl and amino substituents to further fine-tune the optoelectronic properties of the resulting materials.
-
Synthesizing and characterizing novel 1,8-disubstituted pyrene derivatives for other applications in organic electronics, such as thermally activated delayed fluorescence (TADF) emitters and host materials.
-
Investigating the structure-property relationships in greater detail to establish clear design principles for future generations of 1,8-disubstituted pyrene-based OLED materials.
By leveraging the unique properties of this compound, the scientific community can continue to push the boundaries of OLED technology, paving the way for brighter, more efficient, and longer-lasting displays and lighting solutions.
References
Application Notes & Protocols: Strategic Functionalization of Pyrene at Non-K-Regions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity Landscape of Pyrene
Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, presents a fascinating and challenging canvas for synthetic chemists. Its unique electronic structure and photophysical properties, including high fluorescence quantum yields and the ability to form excimers, have made it a cornerstone for developing advanced materials for organic electronics, fluorescent probes, and biomedical imaging.[1][2]
The reactivity of the pyrene core is not uniform. It is broadly classified into two main domains: the "K-regions" (4-, 5-, 9-, and 10-positions) and the "non-K-regions" (1-, 3-, 6-, 8-, 2-, and 7-positions).[3][4] Classical electrophilic aromatic substitution reactions, driven by the molecule's electronic properties, preferentially occur at the electron-rich 1-, 3-, 6-, and 8-positions.[3][5] This inherent reactivity makes these sites the most common and accessible handles for modification. However, accessing the other non-K-region positions (2- and 7-) and avoiding the K-regions often requires more sophisticated and regioselective synthetic strategies.
This guide provides a detailed exploration of the key methodologies for the selective functionalization of pyrene at its non-K-regions. We will delve into the mechanistic underpinnings of these reactions, provide field-proven, step-by-step protocols, and discuss the applications of the resulting derivatives. The focus is on providing a practical and authoritative resource for researchers aiming to unlock the full potential of the pyrene scaffold.
Caption: Pyrene numbering and classification of reactive sites.
Part 1: Halogenation - The Primary Gateway to Non-K-Region Functionalization
Halogenation, particularly bromination, stands as the most robust and widely used method for introducing a versatile functional handle at the electron-rich 1-, 3-, 6-, and 8-positions of the pyrene core.[6][7] The resulting bromopyrenes are stable, crystalline solids that serve as crucial intermediates for a vast array of subsequent cross-coupling reactions, enabling the introduction of diverse functionalities.[4][8]
Mechanism and Regioselectivity
The electronic structure of pyrene dictates that electrophilic aromatic substitution, such as bromination, occurs preferentially at the non-K-region positions where electron density is highest.[6][7] The reaction proceeds via a standard electrophilic substitution mechanism. The choice of brominating agent and reaction conditions allows for control over the degree of substitution, from mono- to tetra-bromination. Common reagents include molecular bromine (Br₂) in solvents like nitrobenzene or carbon tetrachloride, or N-bromosuccinimide (NBS).[4][6][7]
Protocol: Synthesis of 1,3,6,8-Tetrabromopyrene
This protocol, adapted from the foundational work by Vollmann and optimized over years of laboratory research, provides a high-yielding synthesis of 1,3,6,8-tetrabromopyrene, a key precursor for highly symmetric functional materials.[4]
Materials:
-
Pyrene (10.00 g, 49.44 mmol)
-
Nitrobenzene (200 mL)
-
Bromine (34.77 g, 11.14 mL, 217.55 mmol)
-
Ethanol
-
Diethyl ether
-
Three-necked round-bottom flask (500 mL) equipped with a reflux condenser and a dropping funnel
-
Nitrogen inlet
-
Heating mantle and magnetic stirrer
Procedure:
-
Combine pyrene (10.00 g) and nitrobenzene (200 mL) in the three-necked round-bottom flask under a nitrogen atmosphere.
-
Stir the mixture to dissolve the pyrene.
-
Add bromine (11.14 mL) dropwise to the solution via the dropping funnel.
-
Once the addition is complete, heat the resulting mixture to 120 °C and maintain this temperature overnight with continuous stirring.
-
After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.
-
Filter the resulting solid precipitate.
-
Wash the collected solid thoroughly with ethanol and then with diethyl ether to remove residual nitrobenzene and unreacted bromine.
-
Dry the product under vacuum.
Expected Outcome: A light green solid of 1,3,6,8-tetrabromopyrene is obtained. The reported yield for this procedure is typically high, around 98%.[4]
Application Note: From Bromopyrenes to Functional Materials via Cross-Coupling
The true power of bromopyrenes lies in their utility as substrates for transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are routinely employed to form new carbon-carbon and carbon-nitrogen bonds, respectively.[6][9] This allows for the precise installation of aryl, heteroaryl, alkynyl, and amino groups, which are essential for tuning the electronic and photophysical properties of pyrene-based materials for applications in OLEDs and OFETs.[1][7][10]
For instance, 1,6-dibromopyrene can be coupled with arylboronic acids via the Suzuki-Miyaura reaction to synthesize 1,6-diarylpyrenes, which are valuable as blue fluorescent emitters.[7]
Caption: General workflow from pyrene to functional materials via bromination.
Part 2: Iridium-Catalyzed C-H Borylation - Accessing the Nodal Positions
While electrophilic substitution dominates the 1,3,6,8-positions, accessing the 2- and 7-positions (the "nodal area") requires a different strategy.[5] These positions are electronically less reactive towards electrophiles. The development of iridium-catalyzed C-H borylation has been a transformative breakthrough, providing a direct and highly regioselective route to functionalize these challenging sites.[3][5][11]
Mechanism and Causality of Selectivity
The reaction utilizes an iridium catalyst, typically formed in situ from a precursor like [Ir(OMe)COD]₂ and a bipyridine ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy).[3][11][12] Unlike electronically-driven electrophilic substitutions, this C-H activation/borylation process is primarily governed by sterics. The catalyst selectively targets the least sterically hindered C-H bonds on the pyrene core, which are the 2- and 7-positions.[13] This steric control provides a synthetic pathway that is orthogonal to classical methods, enabling the synthesis of novel pyrene isomers with unique photophysical properties.[5]
Protocol: Synthesis of 2,7-bis(pinacolato)boronylpyrene
This protocol is based on the pioneering work of Marder and colleagues and provides an efficient route to 2,7-disubstituted pyrenes.[11]
Materials:
-
Pyrene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[{Ir(μ-OMe)cod}₂] (cod = 1,5-cyclooctadiene)
-
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., THF or octane)
-
Schlenk flask and nitrogen/argon line
-
Heating source (oil bath)
Procedure (General Outline):
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the iridium precursor [{Ir(μ-OMe)cod}₂] and the dtbpy ligand in the anhydrous solvent. Stir for a few minutes to allow for catalyst pre-formation.
-
Add pyrene and bis(pinacolato)diboron (B₂pin₂) to the flask.
-
Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir for the specified time (typically several hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2,7-bis(Bpin)pyrene and the mono-substituted 2-(Bpin)pyrene.
Quantitative Data Summary: The selectivity and yield of C-H borylation can be tuned by adjusting the stoichiometry of the reagents.
| Substrate | Product(s) | Catalyst System | Conditions | Yield | Reference |
| Pyrene | 2,7-bis(Bpin)pyrene & 2-(Bpin)pyrene | [{Ir(μ-OMe)cod}₂]/dtbpy | Octane, 100 °C | Not specified | [11] |
| Pyrene | 4-(Bpin)pyrene | [Ir(COD)Cl]₂/dtbpy | THF, 80 °C | Not specified | [12][14] |
| 2,7-di-tBu-Pyrene | 4,9-bis(Bpin)-2,7-di-tBu-pyrene | Ir-catalyst | Not specified | Not specified | [15] |
Application Note: Expanding the Toolbox for Optoelectronic Materials
The borylated pyrenes are versatile intermediates. The boronic ester groups can be readily converted into other functionalities (e.g., halides, hydroxyls) or used directly in Suzuki-Miyaura cross-coupling reactions.[11] This methodology has enabled the synthesis of a vast library of 2- and 2,7-substituted pyrenes with donor and acceptor groups, leading to materials with distinct electronic properties compared to their 1,3,6,8-substituted counterparts.[5] This regiochemical control is crucial for fine-tuning the HOMO-LUMO energy levels, charge transport characteristics, and solid-state packing of materials used in organic electronics.[1][13]
Part 3: Direct Arylation Strategies
Direct C-H arylation has emerged as a powerful, step-economical alternative to traditional cross-coupling reactions that require pre-functionalization (e.g., halogenation or borylation).[16] These methods, typically catalyzed by palladium, directly couple a C-H bond on the pyrene core with an aryl halide or equivalent.[3][17]
While direct arylation can sometimes suffer from issues with regioselectivity, the use of directing groups can provide excellent control. For example, using pyrene-1-carboxylic acid as a substrate, palladium-catalyzed C-H ortho-arylation occurs selectively at the 2-position.[17] This strategy provides efficient access to 1,2-disubstituted pyrenes, a substitution pattern that is difficult to achieve by other means.[17] These reactions broaden the synthetic toolkit, enabling the creation of new pyrene-based architectures for advanced materials.[16]
Part 4: Applications in Drug Development and Materials Science
The ability to selectively functionalize pyrene at its non-K-regions has profound implications for both materials science and drug development.
-
Organic Electronics: As discussed, the regioselective introduction of electron-donating and -withdrawing groups allows for precise tuning of the optoelectronic properties of pyrene derivatives.[18][19] This has led to the development of highly efficient blue-emitting materials for OLEDs, stable semiconductors for OFETs, and light-harvesting components for organic photovoltaics.[1][10][20]
-
Fluorescent Probes and Sensing: Pyrene's sensitivity to its local environment makes it an excellent fluorophore for sensing applications. Functionalization at the non-K-regions allows for the attachment of specific recognition units (e.g., for metal ions, biomolecules) without drastically quenching its intrinsic fluorescence.
-
Drug Development: While less common, the pyrene scaffold can be incorporated into larger molecules of biological interest. The functional handles introduced at the non-K-regions can serve as attachment points for pharmacophores or solubilizing groups, allowing for the exploration of pyrene-based compounds as potential therapeutic agents or diagnostic tools.
References
- 1. chem.as.uky.edu [chem.as.uky.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CATALYTIC BORYLATION OF C-H BONDS: A ROUTE TO PHOTOPHYSICALLY INTERESTING PYRENE DERIVATIVES - Durham e-Theses [etheses.dur.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ir-catalyzed direct borylation at the 4-position of pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iridium-catalysed borylation of pyrene – a powerful route to novel optoelectronic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Direct Arylation Strategies in the Synthesis of π-Extended Monomers for Organic Polymeric Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Accessing Electron-Deficient π-Extended Pyrenes via Non-K-Region Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: The Pivotal Role of Pyrene Intermediates in Organic Electronics
Introduction: Pyrene as a Cornerstone for High-Performance Organic Electronics
Pyrene, a polycyclic aromatic hydrocarbon composed of four fused benzene rings, has emerged as a critical building block in the field of organic electronics.[1][2][3] Its rigid, planar structure and extensive π-conjugation system give rise to a unique set of photophysical and electronic properties, including high charge carrier mobility, excellent thermal stability, and strong blue light emission.[3][4] These characteristics make pyrene and its derivatives highly sought-after materials for a range of applications, most notably in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3][5]
The versatility of pyrene chemistry allows for the fine-tuning of its optoelectronic properties through strategic functionalization at various positions on its core.[2][4][5] By introducing electron-donating or electron-withdrawing groups, or by extending the π-conjugation, researchers can precisely control the emission color, energy levels, and charge transport characteristics of pyrene-based materials.[2][4] This molecular engineering approach has led to the development of highly efficient and stable organic electronic devices. This guide provides an in-depth exploration of the role of pyrene intermediates, offering detailed protocols for their synthesis and their integration into high-performance organic electronic devices.
Core Concepts: The Structure-Property Relationship in Pyrene Derivatives
The performance of a pyrene-based organic electronic device is intrinsically linked to the molecular structure of the pyrene intermediate employed. The substitution pattern on the pyrene core dictates the intermolecular interactions, solid-state packing, and ultimately, the charge transport and emissive properties of the material.
Substitution Positions and Their Impact
The pyrene core has several reactive positions, with the 1, 3, 6, and 8 positions being the most susceptible to electrophilic substitution.[2] Functionalization at these sites can significantly influence the electronic properties. In contrast, derivatization at the 2, 7, and the "K-region" (4, 5, 9, and 10 positions) can lead to materials with distinct photophysical behaviors.[6][7][8] For instance, 2,7-disubstituted pyrenes often exhibit long fluorescence lifetimes and their emission is less influenced by the substituents compared to 1-substituted derivatives.[6]
Controlling Morphology and Preventing Aggregation-Induced Quenching
A significant challenge in the design of organic emitters is the phenomenon of aggregation-induced quenching (ACQ), where the fluorescence intensity of a material decreases in the solid state due to strong intermolecular π-π stacking. Pyrene, with its planar structure, is prone to such interactions, which can lead to the formation of excimers and a red-shift in emission.[9][10] To circumvent this, bulky substituents are often introduced to the pyrene core to induce steric hindrance and prevent close packing, thereby preserving the high fluorescence quantum yield of the monomeric species in the solid state.[1][9]
Application in Organic Light-Emitting Diodes (OLEDs)
Pyrene derivatives are particularly valued for their application as blue emitters in OLEDs, a critical component for full-color displays and white lighting.[1][11] The high triplet energy of many pyrene derivatives also makes them suitable as host materials for phosphorescent emitters.
Protocol: Synthesis of a High-Performance Blue-Emitting Pyrene Intermediate
This protocol details the synthesis of 1,3,6,8-tetrakis(4-tert-butylphenyl)pyrene (TTPP), a sterically hindered pyrene derivative known for its efficient blue emission and good thermal stability.
Materials:
-
1,3,6,8-Tetrabromopyrene
-
4-tert-Butylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,3,6,8-tetrabromopyrene (1.0 g, 1.93 mmol), 4-tert-butylphenylboronic acid (1.72 g, 9.65 mmol), and potassium carbonate (2.67 g, 19.3 mmol).
-
Solvent Addition: Add a mixture of toluene (80 mL) and deionized water (20 mL) to the flask.
-
Catalyst Addition: To this mixture, add palladium(II) acetate (0.043 g, 0.193 mmol) and triphenylphosphine (0.101 g, 0.386 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.
-
Final Product: Recrystallize the purified product from a mixture of dichloromethane and ethanol to obtain 1,3,6,8-tetrakis(4-tert-butylphenyl)pyrene as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Suzuki Coupling: The Suzuki cross-coupling reaction is a highly efficient and versatile method for forming carbon-carbon bonds, making it ideal for attaching the bulky 4-tert-butylphenyl groups to the pyrene core.
-
Catalyst System: The Pd(OAc)₂/PPh₃ catalyst system is a robust and commonly used combination for Suzuki couplings, offering good yields and tolerance to a variety of functional groups.
-
Base and Solvent System: The aqueous potassium carbonate solution acts as the base to activate the boronic acid, while the toluene/water biphasic system facilitates the reaction and product separation.
-
Steric Hindrance: The bulky tert-butylphenyl groups are strategically chosen to prevent π-π stacking of the pyrene cores in the solid state, thus mitigating aggregation-caused quenching and promoting high photoluminescence quantum yield.
Diagram: Synthetic Pathway for 1,3,6,8-tetrakis(4-tert-butylphenyl)pyrene
Caption: Synthetic route for a blue-emitting pyrene derivative.
Protocol: Fabrication of a Blue OLED Device
This protocol describes the fabrication of a multilayer OLED device using the synthesized 1,3,6,8-tetrakis(4-tert-butylphenyl)pyrene (TTPP) as the blue-emitting layer.
Device Structure: ITO / PEDOT:PSS / TAPC / TTPP / TPBi / LiF / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
1,1-Bis[4-(di-p-tolylamino)phenyl]cyclohexane (TAPC)
-
1,3,6,8-tetrakis(4-tert-butylphenyl)pyrene (TTPP) - Synthesized as per the previous protocol
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL): Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL): Transfer the substrate into a high-vacuum thermal evaporation chamber. Deposit a 40 nm thick layer of TAPC by thermal evaporation at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Subsequently, deposit a 30 nm thick layer of TTPP as the blue-emitting layer at a rate of 1-2 Å/s.
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of TPBi at a rate of 1-2 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.
-
Cathode: Finally, deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 5-10 Å/s.
-
Encapsulation and Characterization: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen. Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
Rationale for Material Selection:
-
ITO and PEDOT:PSS: ITO serves as the transparent anode, while PEDOT:PSS is used as a hole injection layer to facilitate the injection of holes from the anode.
-
TAPC: TAPC is a widely used hole transport material with high hole mobility and a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection into the emissive layer.
-
TTPP: The synthesized pyrene derivative acts as the emissive layer, where electron-hole recombination occurs to generate blue light.
-
TPBi: TPBi is an electron transport material with good electron mobility and a deep lowest unoccupied molecular orbital (LUMO) energy level, which also serves to block holes from reaching the cathode.
-
LiF/Al: The LiF/Al bilayer forms an efficient electron-injecting cathode.
Diagram: OLED Device Architecture and Energy Level Diagram
Caption: OLED structure and energy levels.
Application in Organic Field-Effect Transistors (OFETs)
The excellent charge carrier mobility of pyrene derivatives also makes them promising candidates for the active semiconductor layer in OFETs.[3] The ability to form well-ordered crystalline domains through self-assembly is crucial for achieving high charge mobility in these devices.
Key Properties for OFET Applications
For a pyrene intermediate to be effective in an OFET, it should possess:
-
High Charge Carrier Mobility: This is facilitated by strong intermolecular π-π stacking and a high degree of crystallinity in the thin film.[3]
-
Good Film-Forming Properties: The ability to form uniform, crystalline thin films is essential for device performance and reproducibility.
-
Appropriate Energy Levels: The HOMO and LUMO levels of the pyrene derivative must align with the work functions of the source and drain electrodes to ensure efficient charge injection.
-
Air Stability: For practical applications, the material should be stable under ambient conditions.
Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol outlines the fabrication of an OFET using a solution-processable pyrene derivative.
Device Structure: Si/SiO₂ / Pyrene Derivative / Au (Source/Drain)
Materials:
-
Highly doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer
-
A solution-processable pyrene derivative (e.g., a derivative with solubilizing alkyl chains)
-
Organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Shadow mask
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonication in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the crystallinity of the organic semiconductor film.
-
Semiconductor Deposition: Prepare a dilute solution (e.g., 5 mg/mL) of the pyrene derivative in a suitable organic solvent. Deposit the organic semiconductor layer onto the treated substrate using a solution-based technique like spin-coating or drop-casting.
-
Annealing: Anneal the film at an optimized temperature to improve crystallinity and remove residual solvent. The annealing temperature will be specific to the pyrene derivative used.
-
Electrode Deposition: Define the source and drain electrodes by thermally evaporating a 50 nm thick layer of gold through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.
-
Characterization: Characterize the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer in a probe station. From these measurements, key parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.
Rationale for Experimental Design:
-
Bottom-Gate, Top-Contact Architecture: This is a common and relatively simple OFET geometry to fabricate.[12]
-
Si/SiO₂ Substrate: The highly doped silicon acts as the gate electrode, and the thermally grown SiO₂ serves as a high-quality gate dielectric.[12]
-
Solution Processing: Solution-based deposition techniques are attractive for their potential for low-cost, large-area manufacturing.
-
SAM Treatment: The OTS treatment modifies the surface energy of the dielectric, promoting the growth of a well-ordered semiconductor film, which is crucial for high charge carrier mobility.
Diagram: OFET Fabrication Workflow
Caption: Workflow for fabricating an OFET device.
Data Summary: Properties of Representative Pyrene Intermediates
The following table summarizes the key photophysical and electrochemical properties of several pyrene derivatives discussed in the literature, highlighting their suitability for organic electronic applications.
| Pyrene Derivative | HOMO (eV) | LUMO (eV) | Emission Peak (nm) | Application | Reference |
| 9,10-di(pyren-1-yl)anthracene (PyAnPy) | -5.7 | -2.6 | 448 (in film) | Blue OLED Emitter | [13] |
| 2,7-disubstituted pyrene-based emitter | - | - | 435 (in film) | Deep-Blue OLED | [11] |
| Pyrene[4,5-d]imidazole-Pyrene (PyPI-Py) | -5.6 | -2.7 | 475 (in device) | Blue OLED Emitter | [1] |
| Pyrene-fused pyrazaacene (PPA) derivative | - | - | - | n-type OFET | [14] |
| 4,9-bis(diphenylamino)-2,7-di(tert-butyl)pyrene | -5.2 | -2.2 | 520 (in THF) | Hole Transport | [15] |
Conclusion and Future Outlook
Pyrene intermediates have firmly established themselves as a versatile and high-performance class of materials for organic electronics. Their tunable electronic properties, excellent thermal stability, and strong luminescence make them ideal candidates for demanding applications in OLEDs and OFETs. The continued exploration of novel synthetic methodologies to access new substitution patterns on the pyrene core, coupled with a deeper understanding of the structure-property relationships, will undoubtedly lead to the development of next-generation organic electronic devices with even greater efficiency, stability, and functionality. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to harness the full potential of pyrene intermediates in their pursuit of cutting-edge organic electronic technologies.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chem.as.uky.edu [chem.as.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric pyrene derivatives for organic field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 9. iptl.gdut.edu.cn [iptl.gdut.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. Pyrene based materials for exceptionally deep blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 13. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,8-Dibromopyrene Functionalization
Welcome to the technical support center for the functionalization of 1,8-dibromopyrene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental issues, and optimize reaction conditions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure you can navigate the complexities of pyrene chemistry with confidence.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Question: My this compound starting material has poor solubility in common organic solvents. How can I address this?
Answer: The planar, aromatic structure of this compound contributes to its limited solubility.[1] For most cross-coupling reactions, solvents like toluene, dioxane, or DMF are used, often at elevated temperatures (80-120 °C) to ensure dissolution.[2][3] If solubility remains an issue, consider using a co-solvent system. For instance, a mixture of THF/H₂O or PhMe/MeOH has been used effectively in Suzuki-Miyaura couplings.[4] It is crucial to ensure your starting material is fully dissolved before adding the catalyst to prevent heterogeneous mixtures that can lead to inconsistent results.
Question: How can I ensure the purity of my starting this compound, and what are the common isomers I should be aware of?
Answer: The purity of this compound is critical, as even minor impurities can negatively impact the efficacy and safety of final products, particularly in pharmaceutical applications.[5] The most common synthetic route, direct bromination of pyrene, often yields a mixture of 1,6- and this compound isomers.[4][6][7] These isomers can be challenging to separate. It is essential to:
-
Source from a reputable supplier who provides a certificate of analysis with isomer purity confirmed by NMR or HPLC.[5]
-
Perform your own characterization. A proton NMR (¹H NMR) spectrum should be clean, showing the characteristic signals for the 1,8-isomer.
-
Purify if necessary. Recrystallization from solvents like toluene or a benzene-hexane mixture can be used to separate the 1,6- and 1,8-isomers.[4][6] Column chromatography is also a viable, albeit sometimes difficult, purification method.[4]
Question: I am observing debromination of my starting material during the reaction. What is the likely cause?
Answer: Debromination is a common side reaction, particularly in two scenarios:
-
Lithium-Halogen Exchange: When using organolithium reagents (like n-BuLi or t-BuLi) to generate a pyrenyl anion for subsequent reaction, the lithiated intermediate can be quenched by trace amounts of water or other protic sources in the reaction, leading to the protonated (debrominated) pyrene.[8][9] Ensuring rigorously anhydrous conditions is paramount.
-
Palladium-Catalyzed Reactions: In cross-coupling reactions, hydrodehalogenation can occur as an unproductive side reaction where the aryl halide is reduced instead of coupled. This can be promoted by moisture or impurities that quench intermediates in the catalytic cycle.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are staples for functionalizing this compound.[4] This section provides troubleshooting for common issues encountered during these transformations.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing very low conversion to my desired 1,8-diarylpyrene product. What steps should I take?
Causality & Troubleshooting: Low conversion in Suzuki-Miyaura reactions is typically linked to issues with the catalyst, base, or reaction conditions. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination; a failure at any stage will halt the reaction.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low Suzuki-Miyaura yield.
Detailed Optimization Steps:
-
Reagent Quality:
-
Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation, especially if impure or stored improperly. Use freshly purchased or recrystallized boronic acid.
-
Solvent Purity: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed by sparging with nitrogen or argon, or by using the freeze-pump-thaw method.[3] Anhydrous solvents are critical.
-
-
Catalyst System:
-
Catalyst/Ligand Choice: Standard Pd(PPh₃)₄ can be effective, but for challenging couplings, a more robust system is often required.[4][10] A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) often gives superior results by promoting oxidative addition and preventing catalyst decomposition.[3][11][12]
-
Catalyst Loading: While typical loadings are 1-2 mol%, increasing this to 5 mol% can sometimes overcome catalyst deactivation issues.
-
-
Base and Solvent:
-
Base Strength: The base is crucial for activating the boronic acid in the transmetalation step. Weak bases may be insufficient. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[3]
-
Solvent System: Toluene and 1,4-dioxane are common choices. A biphasic system (e.g., Toluene/H₂O) is often used to facilitate the dissolution of the inorganic base.[4][10]
-
Optimized Suzuki-Miyaura Protocol (Example)
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the mixture to 90-110 °C and stir vigorously for 12-24 hours.
-
Monitor progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Question: I am trying to synthesize a 1,8-diaminopyrene derivative using a Buchwald-Hartwig amination, but the yield is very low. How can I improve this reaction?
Causality & Troubleshooting: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but is highly sensitive to the choice of ligand, base, and reaction conditions.[13] The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[11][14]
Key Optimization Parameters for Buchwald-Hartwig Amination
| Parameter | Common Choice | Optimization Strategy & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.[14][15] |
| Ligand | BINAP, XPhos, BrettPhos | The choice is critical. Bulky, electron-rich phosphine ligands (the "Buchwald ligands") are essential for promoting the reductive elimination step, which is often rate-limiting.[11] XPhos is often a good general choice for aryl bromides.[15] |
| Base | NaOt-Bu, KOt-Bu, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide is the most common and effective choice.[15][16] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic, and degassed solvents are mandatory to prevent catalyst deactivation and quenching of intermediates. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Troubleshooting Specific Problems:
-
If starting material is consumed but no product is formed: This often points to catalyst deactivation or a failed reductive elimination.
-
If the reaction stalls: This could be due to the formation of unreactive off-cycle palladium species.
-
Solution: Using a higher catalyst/ligand loading or switching the ligand can help. Bidentate ligands like BINAP were an early improvement to prevent the formation of unreactive palladium dimers.[13]
-
Troubleshooting Guide: Lithiation and Electrophilic Quench
Question: I am attempting a lithium-halogen exchange on this compound followed by quenching with an electrophile, but I primarily recover debrominated pyrene and starting material. What is going wrong?
Causality & Troubleshooting: This is a classic problem in organolithium chemistry. The high reactivity of the generated 1,8-dilithiopyrene makes it extremely sensitive to any protic source.[8][9] The formation of debrominated pyrene is a direct result of the lithiated intermediate being quenched by trace water before it can react with your electrophile.[8]
Critical Steps for Successful Lithiation
Caption: Workflow for successful lithiation-electrophilic quench.
-
Rigorous Anhydrous Technique:
-
All glassware must be oven or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.
-
Solvents like THF or diethyl ether must be freshly distilled from a drying agent (e.g., sodium/benzophenone ketyl).
-
Use a fresh bottle of organolithium reagent and titrate it before use to determine its exact molarity.
-
-
Temperature Control:
-
Lithium-halogen exchange is typically performed at -78 °C to prevent side reactions, such as the reaction of n-BuLi with THF.[9] Maintain this temperature throughout the addition of the organolithium and the electrophile.
-
-
Diagnostic Quench:
-
If you suspect the lithiation step is failing, you can perform a diagnostic experiment. After the initial lithiation period, take a small aliquot from the reaction mixture and quench it with heavy water (D₂O). Analyze the resulting crude mixture by ¹H NMR or mass spectrometry. The presence of deuterated pyrene confirms that the lithiated species was successfully formed, pointing to a problem with the subsequent electrophilic quench step.[9]
-
-
Electrophile Reactivity:
-
If lithiation is successful but the quench fails, the issue may be with the electrophile's reactivity or solubility at low temperatures. Ensure the electrophile is reactive enough to couple with the lithiated pyrene.
-
Purification and Characterization
Question: My crude product is a complex mixture. What is the best way to purify functionalized pyrene derivatives?
Answer: Purification of polycyclic aromatic hydrocarbons can be challenging due to their similar polarities and tendency to streak on silica gel.
-
Column Chromatography: This is the most common method.[17][18][19] A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with dichloromethane or ethyl acetate is often effective. For very non-polar compounds, a silica column with petroleum ether/dichloromethane can be used.[18]
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method to obtain very pure material.
-
Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) can be used.[17]
Question: What are the key characterization techniques for my 1,8-disubstituted pyrene product?
Answer:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and substitution pattern. The disappearance of the signals corresponding to the protons at the 1 and 8 positions and the appearance of new signals from the introduced functional groups will confirm the reaction's success.[20][21][22]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular weight and elemental composition of the final product.[18][20]
-
Fluorescence Spectroscopy: Pyrene derivatives are known for their unique photophysical properties. Measuring the absorption and emission spectra can provide valuable information and confirm the identity of the synthesized compound.[20][23]
References
- 1. Page loading... [guidechem.com]
- 2. BJOC - Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. youtube.com [youtube.com]
- 17. Purification and spectroscopic properties of pyrene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solid-state NMR characterization of pyrene-cuticular matter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Side Reactions in the Bromination of Pyrene
Welcome to the technical support center for the bromination of pyrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this foundational yet often challenging reaction. Here, we will dissect the common side reactions, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the selectivity and yield of your desired brominated pyrene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when brominating pyrene?
A1: The bromination of pyrene, while a staple transformation, is susceptible to several side reactions that can complicate product purification and reduce yields. The most prevalent of these is over-bromination , leading to the formation of di-, tri-, and even tetrabrominated pyrenes.[1][2] The electronic structure of pyrene makes the 1, 3, 6, and 8 positions particularly susceptible to electrophilic aromatic substitution.[3][4] Consequently, attempts to synthesize mono- or di-substituted derivatives can often result in a mixture of isomers that are challenging to separate.[3][5] Another significant side reaction is the formation of addition products , where bromine adds across the double bonds of the pyrene core, particularly under conditions that favor radical mechanisms. Finally, depending on the solvent and reagents used, solvent participation or reactions with impurities can lead to unexpected byproducts.
Q2: I'm observing a mixture of brominated pyrenes in my reaction. How can I improve the selectivity for a specific isomer?
A2: Achieving high selectivity in pyrene bromination hinges on precise control over reaction conditions. Key factors to consider include the choice of brominating agent, solvent, reaction temperature, and the presence of catalysts. For instance, to favor mono-bromination, it is crucial to use a controlled amount of the brominating agent, often slightly less than one equivalent.[2] The choice of solvent also plays a critical role; for example, using carbon disulfide as a solvent has been reported to favor the formation of the 1,8-dibromopyrene isomer.[6] Temperature control is also vital, with lower temperatures generally favoring kinetic products and reducing the likelihood of over-bromination.[3] The use of specific brominating agents like N-bromosuccinimide (NBS) can also offer better selectivity compared to molecular bromine (Br₂).[3][4]
Q3: My reaction is producing a dark, tarry substance. What could be the cause and how can I prevent it?
A3: The formation of dark, insoluble materials, often referred to as "tar," is a common issue in aromatic bromination and typically indicates polymerization or degradation of the starting material and/or products. This can be caused by several factors:
-
Excessively harsh reaction conditions: High temperatures or prolonged reaction times can promote undesirable side reactions.
-
Radical polymerization: If the reaction proceeds via a radical mechanism, which can be initiated by light or impurities, polymerization of the pyrene can occur.
-
Strongly acidic conditions: Some bromination procedures generate HBr as a byproduct, which can contribute to degradation.
To mitigate this, consider the following:
-
Conduct the reaction at the lowest effective temperature.
-
Protect the reaction from light, especially when using reagents like NBS which can initiate radical pathways.[7][8]
-
Use a non-polar, aprotic solvent to minimize side reactions.
-
Consider adding a non-nucleophilic base to scavenge any generated acid.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the bromination of pyrene.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Loss during workup and purification. | 1. Monitor reaction progress: Use TLC or GC-MS to track the consumption of starting material and formation of the product. Extend reaction time if necessary, but be mindful of over-bromination. 2. Optimize reaction conditions: See Q3 above for preventing tar formation. Consider a milder brominating agent (e.g., NBS instead of Br₂).[3] 3. Refine purification: Recrystallization is effective for separating isomers with different solubilities.[1] Column chromatography is ideal for separating compounds with similar polarities.[1][9] |
| Over-bromination (Formation of poly-brominated species) | 1. Excess brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Control stoichiometry: Use a precise molar equivalent of the brominating agent for the desired degree of substitution. For mono-bromination, a slight sub-stoichiometric amount of brominating agent is often recommended.[2] 2. Lower the temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the reaction rate and improve selectivity.[3] 3. Monitor reaction closely: Stop the reaction as soon as the starting material is consumed to prevent further bromination. |
| Formation of Isomeric Mixtures | 1. Inherent reactivity of the pyrene core. 2. Reaction conditions favoring multiple substitution patterns. | 1. Strategic choice of solvent: Different solvents can influence the regioselectivity of the bromination. For example, dichloromethane and dimethylformamide are commonly used and often give good results.[3] 2. Use of catalysts: Lewis acids like FeBr₃ can alter the regioselectivity of the reaction.[10] However, their use can also promote over-bromination if not carefully controlled. 3. Consider a multi-step synthesis: For highly specific isomers, particularly those that are not the major products of direct bromination (like 1,3-dibromopyrene), a multi-step synthesis involving protecting groups may be necessary.[4][11] |
| Inconsistent Results | 1. Purity of starting materials and reagents. 2. Presence of light or oxygen. 3. Variations in reaction setup and procedure. | 1. Purify starting materials: Ensure the pyrene is free from impurities. Recrystallize if necessary. Use freshly opened or purified solvents and reagents. 2. Control the reaction atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with oxygen. Protecting the reaction from light is crucial, especially with radical-based brominations.[3] 3. Standardize the procedure: Maintain consistent stirring speed, rate of addition of reagents, and temperature control for reproducible results. |
Visualizing the Bromination Pathway
The following diagram illustrates the general electrophilic aromatic substitution mechanism for the bromination of pyrene.
Caption: Electrophilic bromination of pyrene.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromopyrene
This protocol is adapted from a procedure reported by Lock in 1937 and has been a reliable method for the synthesis of 1-bromopyrene.[3]
Materials:
-
Pyrene
-
Carbon tetrachloride (CCl₄)
-
Bromine (Br₂)
-
Ethanol
Procedure:
-
Dissolve pyrene in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Prepare a solution of bromine in carbon tetrachloride.
-
Slowly add the bromine solution to the pyrene solution over a period of 2 hours with constant stirring.
-
Continue stirring the reaction mixture until the red color of the bromine disappears and the solution turns yellow.
-
Wash the reaction mixture with water to remove any unreacted bromine and HBr.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting solid in hot ethanol and allow it to cool.
-
Collect the yellow crystals of 1-bromopyrene by filtration. A yield of approximately 71% can be expected.[3]
Protocol 2: Synthesis of 1,3,6,8-Tetrabromopyrene
This protocol, first described by Vollmann in 1937, is effective for the exhaustive bromination of pyrene.[3]
Materials:
-
Pyrene
-
Nitrobenzene (PhNO₂)
-
Bromine (Br₂)
-
Ethanol
Procedure:
-
Dissolve pyrene in nitrobenzene in a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.
-
Heat the solution to 80 °C and add bromine dropwise with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 120 °C for 2 hours, and then increase the temperature to 120-130 °C for an additional 2 hours.[3]
-
Cool the reaction mixture to 50 °C.
-
Filter the solid product and wash it thoroughly with ethanol.
-
Dry the product under vacuum to obtain 1,3,6,8-tetrabromopyrene as yellowish needles. Yields are typically in the range of 94-96%.[3]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in pyrene bromination.
Caption: A workflow for troubleshooting pyrene bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies [mdpi.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of 1,8-Dibromopyrene Synthesis
Welcome to the technical support center dedicated to the synthesis of 1,8-dibromopyrene. This guide is designed for researchers, scientists, and professionals in drug development who utilize brominated pyrenes as critical intermediates for advanced molecular architectures.[1][2] The synthesis of this compound, while conceptually straightforward, is frequently plagued by challenges that significantly impact yield and purity. The primary obstacle is not the reaction's feasibility but its selectivity. Direct bromination of pyrene invariably produces a mixture of isomers, primarily the 1,6- and 1,8-dibrominated products, whose similar physical properties make separation a yield-diminishing step.[3][4][5]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address the most common issues encountered in the lab. We will explore the causality behind procedural choices and offer robust troubleshooting strategies to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address foundational questions regarding the synthesis of this compound.
Q1: What is the standard method for synthesizing this compound? A1: The most prevalent and historically established method is the direct electrophilic bromination of pyrene.[1] This typically involves dissolving pyrene in a suitable solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), and then slowly adding a controlled amount of a brominating agent, most commonly molecular bromine (Br₂).[3][6] The reaction proceeds at room temperature and typically yields a mixture of 1,6- and this compound, which then precipitates from the solution.[6][7]
Q2: Why is the isolated yield of pure this compound often low? A2: The low yield is primarily a consequence of two factors:
-
Lack of Regioselectivity: The electronic structure of the pyrene core dictates that electrophilic substitution is favored at the 1, 3, 6, and 8 positions (the "non-K region").[8][9] Consequently, direct dibromination is not selective for the 1,8-positions and always co-produces the 1,6-dibromopyrene isomer in significant, often nearly equal, amounts.[3][6]
-
Difficult Purification: The 1,6- and 1,8-isomers possess very similar polarities and solubilities, making their separation challenging.[4][10] The standard method, fractional crystallization, relies on the slight difference in solubility between the two isomers. This process is often tedious, requiring multiple recrystallization cycles, each leading to a substantial loss of the desired product in the mother liquor.[5][11]
Q3: What are the main byproducts I should expect? A3: The principal byproduct is 1,6-dibromopyrene .[3] Depending on the reaction conditions, you may also encounter:
-
1-Bromopyrene: If the reaction does not go to completion or less than two equivalents of the brominating agent are used.[8]
-
1,3,6-Tribromopyrene and 1,3,6,8-Tetrabromopyrene: If an excess of the brominating agent is used or if the reaction is allowed to proceed for too long or at elevated temperatures.[3][6][12]
-
1,3-Dibromopyrene: This isomer can form as a minor byproduct, typically in very low yields (~3%).[8][13]
Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? A4: Yes, N-bromosuccinimide (NBS) is a viable alternative to molecular bromine and is often preferred due to its solid nature, which makes it easier and safer to handle.[14][15] NBS can be used for the bromination of pyrene and its derivatives.[16][17] The choice of brominating agent can influence the reaction's selectivity and impurity profile, so a small-scale trial is recommended to see how it performs under your specific conditions.[14] In some cases, using NBS requires a radical initiator or acid catalysis to proceed efficiently.[15]
Q5: How does solvent choice impact the reaction? A5: Solvent choice is critical. Halogenated solvents like carbon tetrachloride (CCl₄) and dichloromethane (CH₂Cl₂) are most common because they readily dissolve pyrene and are inert to the reaction conditions.[3][18] While historically CCl₄ was widely used, its toxicity and environmental impact have led many labs to switch to CH₂Cl₂.[3] Some reports indicate that using carbon disulfide (CS₂) as a solvent can favor the formation of the 1,8-isomer, with one study reporting a yield of ~85% for the 1,8-isomer.[16] Nitrobenzene has also been used, particularly for producing tetrabrominated pyrene at higher temperatures.[3][6]
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section provides a structured approach to identifying and rectifying common problems encountered during the synthesis.
Problem 1: Low Overall Yield of the Crude Dibromopyrene Mixture (Before Purification)
-
Symptom: After filtering the reaction mixture, the mass of the collected solid is significantly lower than the theoretical yield for a dibrominated product.
-
Possible Cause 1: Incomplete Reaction. The bromination may not have proceeded to completion, leaving a significant amount of 1-bromopyrene or unreacted pyrene in the filtrate.
-
Diagnostic Check: Use Thin Layer Chromatography (TLC) to analyze the filtrate. Compare the spots to standards of pyrene and 1-bromopyrene.
-
Solution: Ensure the reaction is stirred for a sufficient duration (typically overnight).[3][6] Confirm that the brominating agent was added in the correct stoichiometric amount (~2.0 to 2.1 equivalents).
-
-
Possible Cause 2: Improper Stoichiometry. Using significantly less than two equivalents of bromine will inherently lead to a mixture containing monobrominated product, which is more soluble and may be lost in the filtrate.[19]
-
Diagnostic Check: Review your calculations for the molar equivalents of pyrene and the brominating agent.
-
Solution: Carefully calculate and measure the required amount of brominating agent. For liquid bromine, which is dense and volatile, accurate measurement is crucial. A slow, dropwise addition over several hours is recommended to maintain control and prevent localized excess concentration.[3][7]
-
Problem 2: High Yield of Crude Product, but Very Low Isolated Yield of this compound After Purification
-
Symptom: The initial precipitate has a good mass, but after fractional crystallization, the final amount of pure this compound is minimal.
-
Possible Cause 1: Inefficient Isomer Separation. This is the most common reason for yield loss. The 1,6- and 1,8-isomers are being discarded with each crystallization step.
-
Diagnostic Check: Analyze the mother liquor from each crystallization step by ¹H NMR or HPLC. You will likely find a significant concentration of the 1,8-isomer along with the 1,6-isomer.
-
Solution: Meticulous Fractional Crystallization. The separation relies on the fact that 1,6-dibromopyrene is generally less soluble in toluene than this compound.[1][6]
-
Dissolve the crude mixture in the minimum amount of boiling toluene.
-
Allow the solution to cool slowly to room temperature. The first crystals to form will be enriched in the 1,6-isomer.
-
Filter this solid. This is your "1,6-enriched fraction."
-
Take the filtrate (mother liquor) and concentrate it by reducing the solvent volume. Upon cooling, a second crop of crystals will form, which will be enriched in the 1,8-isomer. This is your "1,8-enriched fraction."
-
Repeat the process on each fraction, using fresh toluene, until the desired purity is achieved (monitor by NMR). This is a labor-intensive process that requires patience to minimize losses.[5]
-
-
-
Possible Cause 2: Poor Isomer Ratio. The initial reaction may have produced an unusually high ratio of the 1,6-isomer to the 1,8-isomer.
-
Diagnostic Check: Obtain a ¹H NMR spectrum of the crude, unpurified product mixture. Integrate the characteristic peaks for each isomer to determine the initial ratio.[3]
-
Solution: Re-evaluate the reaction conditions. As mentioned, switching the solvent to carbon disulfide (CS₂) could potentially shift the isomer ratio in favor of the 1,8-product.[16]
-
Problem 3: Product is Contaminated with Polybrominated Species (Tri- or Tetra-bromopyrene)
-
Symptom: ¹H NMR of the crude or even purified product shows a complex aromatic region with fewer protons than expected, and mass spectrometry indicates a higher mass than that of dibromopyrene.
-
Possible Cause: Over-bromination. Using more than ~2.1 equivalents of the brominating agent or allowing the reaction to run at elevated temperatures can promote further substitution.[3][19]
-
Diagnostic Check: Confirm the stoichiometry of your reagents. Check the reaction temperature; it should be maintained at room temperature.
-
Solution:
-
Strict Stoichiometric Control: Use no more than 2.1 equivalents of bromine. It is better to have a small amount of unreacted 1-bromopyrene (which can be separated) than to form tri- and tetra-brominated species that are very difficult to remove.
-
Controlled Addition: Add the bromine solution dropwise over a long period (e.g., 4-5 hours) to the stirred pyrene solution.[3][7] This prevents a large localized concentration of bromine, which can lead to over-bromination.
-
Maintain Room Temperature: Do not heat the reaction. The reaction is an electrophilic aromatic substitution and is generally exothermic. If necessary, use a water bath to maintain a consistent temperature.
-
-
Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams have been generated.
Experimental Workflow
Caption: General workflow for this compound synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of this compound.
Materials & Reagents:
-
Pyrene (98%+)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Toluene (reagent grade)
-
Hexane (reagent grade)
-
Nitrogen (N₂) gas supply
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
Part 1: Synthesis of Crude Dibromopyrene Mixture
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask and equip it with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of N₂.
-
Pyrene Solution: In the flask, dissolve pyrene (10.00 g, 49.44 mmol) in 250 mL of anhydrous dichloromethane.[3]
-
Bromine Solution: In the dropping funnel, prepare a solution of bromine (15.80 g, 5.07 mL, 98.89 mmol, 2.0 eq) in 50 mL of dichloromethane. Caution: Bromine is highly toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Reaction: Begin stirring the pyrene solution. Add the bromine solution dropwise from the dropping funnel to the flask over a period of 4-5 hours.[3] Maintain a slow and steady addition rate.
-
Stirring: After the addition is complete, allow the resulting mixture to stir at room temperature overnight (12-16 hours) under a nitrogen atmosphere.[3][6] A precipitate will form.
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the collected solid thoroughly with diethyl ether and then hexane to remove any soluble impurities.[3]
-
Drying: Dry the collected beige solid under vacuum. You should obtain a crude mixture of 1,6- and this compound. The typical combined yield at this stage is 75-85%.
Part 2: Purification by Fractional Crystallization
-
First Crystallization: Transfer the crude solid to a flask and add the minimum volume of boiling toluene required for complete dissolution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. The first crop of crystals, which will be enriched in the less soluble 1,6-dibromopyrene, will form.[6]
-
Separation: Filter these crystals and save the filtrate (mother liquor).
-
Isolating this compound: Take the mother liquor from step 3 and reduce its volume by about half using a rotary evaporator. Allow this concentrated solution to cool, which will induce the crystallization of a second crop of solids, now enriched in this compound.
-
Purity Check & Repetition: Collect these crystals by filtration. Check the purity of this 1,8-enriched fraction using ¹H NMR. If necessary, repeat the recrystallization process from fresh toluene to achieve the desired purity (>99%).
Quantitative Data Summary
The following table provides a summary of a typical reaction based on literature reports.[3][6]
| Parameter | Value | Notes |
| Reactants | ||
| Pyrene | 1.0 eq (e.g., 10.0 g) | Starting material |
| Bromine (Br₂) | 2.0 - 2.1 eq (e.g., 15.8 g) | Using >2.1 eq risks over-bromination. |
| Conditions | ||
| Solvent | Dichloromethane or CCl₄ | CH₂Cl₂ is a safer alternative to CCl₄. |
| Temperature | Room Temperature | No heating is required. |
| Reaction Time | 12 - 18 hours | Monitored by TLC if necessary. |
| Expected Yields | ||
| Crude Mixture (1,6- & 1,8-) | ~75 - 85% | Combined yield before separation. |
| Pure 1,6-Dibromopyrene | ~35 - 40% | After fractional crystallization. |
| Pure this compound | ~30 - 35% | After fractional crystallization. |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies | MDPI [mdpi.com]
- 7. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Characterisation of 1,6- and 1,8-dibromopyrenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Transformation of pyrene in aqueous chlorination in the presence and absence of bromide ion: kinetics, products, and their aryl hydrocarbon receptor-mediated activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 16. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 18. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The following content is structured to provide in-depth technical guidance, moving from general principles to specific, problem-oriented frequently asked questions (FAQs).
Core Principles of Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organohalide or pseudohalide, catalyzed by a palladium complex.[1][2][3] The reaction's success hinges on a delicate interplay between the catalyst, ligand, base, solvent, and substrates. Understanding the catalytic cycle is paramount for effective troubleshooting.
The Catalytic Cycle: A Quick Overview
The generally accepted mechanism involves three key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) complex.[1][4]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium complex.[1][4]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][4]
Disruptions at any of these stages can lead to failed or low-yielding reactions.
General Troubleshooting Workflow
When a Suzuki-Miyaura reaction fails to proceed as expected, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of checks and potential remedies.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Low to No Product Formation
Q1: My reaction shows very low or no conversion of starting materials. What are the first things I should check?
A1: Low or no yield can often be traced back to fundamental issues with reagents or the reaction setup.[5]
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can be unstable, especially electron-deficient or heteroaromatic ones.[6][7] Protodeboronation (replacement of the -B(OH)₂ group with hydrogen) is a common side reaction.[6][7] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester.[6][7]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade.[5] Phosphine ligands are notoriously susceptible to oxidation.[5] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[5]
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[5] Ensure your base is of high purity and finely powdered for better solubility and reactivity.[8]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical.[5] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) using several vacuum/backfill cycles or by bubbling the gas through the solvent.[9][10]
-
Temperature: Many Suzuki couplings require heat to proceed efficiently.[5][8] If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), a moderate increase may improve the yield. However, excessive heat can promote decomposition.[5]
-
Stirring: Ensure vigorous stirring, especially for heterogeneous mixtures, to facilitate interaction between all components.
-
Q2: I've confirmed my reagents and setup are good, but the reaction still fails. What's the next step?
A2: If the basics are covered, the issue likely lies with the specific combination of catalyst, ligand, base, and solvent for your particular substrates.
-
Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the conditions must be suitable for its reduction to the active Pd(0) species.[1][6] This reduction can sometimes be sluggish. Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, highly active precatalyst system (e.g., a Buchwald G3 or G4 precatalyst).[1][6]
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, such as electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands are often required to promote oxidative addition and reductive elimination.[1][6][11]
-
Base and Solvent System: The base activates the boronic acid for transmetalation.[6][12] If your base is too weak or not sufficiently soluble, this step will be inefficient. A stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[6] The solvent system must solubilize the reagents and stabilize the catalytic species.[9] Sometimes, adding a small amount of water to solvents like dioxane or THF can improve the solubility of inorganic bases and facilitate the reaction.[6][9]
| Parameter | Common Choices & Recommendations | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts | Pd(II) sources require in situ reduction. Pd(0) sources can be more direct but may be less stable. Buchwald precatalysts are designed for efficient generation of the active catalyst.[1] |
| Ligands | PPh₃, SPhos, XPhos, RuPhos, cataCXium® A | Simple phosphines (PPh₃) work for simple substrates. Bulky, electron-rich biarylphosphines (Buchwald ligands) are needed for challenging couplings (e.g., with aryl chlorides or hindered substrates).[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, KOtBu | Base strength and solubility are key. K₃PO₄ and Cs₂CO₃ are often effective for difficult couplings. KF can be a milder option.[6][8] |
| Solvent | Toluene, Dioxane, THF, DMF, 2-MeTHF | Choice depends on substrate solubility and reaction temperature. Aprotic polar solvents are common. Often used with a small amount of water.[1] |
Table 1: Common Reagent Choices for Suzuki-Miyaura Reactions.
Category 2: Side Reactions and Impurities
Q3: I'm observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[1][13]
-
Rigorous Degassing: Oxygen can promote the homocoupling pathway.[1][9] Ensure the reaction mixture is thoroughly degassed before and during the reaction by maintaining a positive pressure of an inert gas.
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst can sometimes lead to homocoupling during the initial reduction step. Using a well-defined Pd(0) source or a precatalyst that cleanly generates Pd(0) can minimize this.[1]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
Protect the Boronic Acid: As mentioned, using more stable boronic esters can reduce the concentration of free boronic acid available for side reactions.[7]
Q4: My main impurity is the protodeboronated arene (Ar-H from my Ar-B(OH)₂). What causes this and how can I stop it?
A4: Protodeboronation is the cleavage of the C-B bond by a proton source, often accelerated by base and elevated temperatures.[6][7] This is particularly problematic for electron-deficient and heteroaromatic boronic acids.[6][14]
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[6] Switching to a milder base like potassium fluoride (KF) may help.
-
Protect the Boronic Acid: This is the most effective strategy. Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, significantly increases stability against protodeboronation.[6][7]
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[6]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can prevent hydrolysis of the boronic acid.[6]
Caption: Protecting boronic acids minimizes protodeboronation.
Category 3: Catalyst and Ligand Issues
Q5: My reaction turns black immediately and then stalls. Is my catalyst dying?
A5: A rapid color change to black often indicates the formation of palladium black, which is aggregated, inactive palladium metal.[15] This signifies catalyst deactivation.
-
Ligand Choice: The ligand's job is to stabilize the soluble palladium species and prevent aggregation. If the ligand is not bulky or electron-donating enough, or if it dissociates too readily, the palladium can precipitate.[11][16] Consider a more robust ligand system, such as a biaryl phosphine (e.g., SPhos, XPhos).[11]
-
Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio is used, typically between 1:1 and 4:1.[5] Too little ligand will leave the palladium center exposed and prone to aggregation.
-
High Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Substrate Inhibition: Some substrates, particularly certain nitrogen-containing heterocycles, can coordinate strongly to the palladium center and act as catalyst poisons, inhibiting the reaction.[14] In these cases, higher catalyst loadings or specialized ligands may be required.[14]
Key Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction
This protocol is a good starting point for optimizing a new Suzuki-Miyaura coupling.
-
Preparation: To a dry reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 eq.), the boronic acid or ester (0.24 mmol, 1.2 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 0.4 mmol, 2.0 eq.).[9]
-
Inerting: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen). This is typically done by evacuating and backfilling the vessel three times.[9][10]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%) and the ligand if not using a precatalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 2 mL of 4:1 dioxane/water) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5][9]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove inorganic salts. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.[9]
Protocol 2: Rigorous Degassing using Freeze-Pump-Thaw
For particularly oxygen-sensitive reactions, this technique is superior to simple gas bubbling.
-
Add all solid reagents and the solvent to a Schlenk flask.
-
Freeze the mixture in a liquid nitrogen bath until it is completely solid.
-
Apply a high vacuum to the flask for several minutes to remove gases from above the frozen solvent.
-
Close the stopcock to the vacuum and thaw the mixture in a warm water bath. You may see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure a truly oxygen-free environment.
-
Finally, backfill the flask with an inert gas.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. fishersci.se [fishersci.se]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Dibromopyrenes
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with dibromopyrenes. The unique photophysical and electronic properties of the pyrene core make its derivatives highly valuable in materials science and organic electronics.[1] However, the planar, aromatic nature of these molecules often leads to significant solubility challenges, complicating synthesis, purification, and analysis.
This guide provides practical, in-depth solutions to common solubility issues encountered during experimental work. It is structured to move from foundational knowledge to specific, hands-on troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are dibromopyrenes so poorly soluble?
Dibromopyrenes, like other polycyclic aromatic hydrocarbons (PAHs), are characterized by a large, flat, and nonpolar structure.[2] This leads to strong intermolecular π-π stacking interactions, where the planar molecules stack on top of each other like pancakes. These forces are very stable and require a significant amount of energy to overcome, making it difficult for solvent molecules to intercalate and dissolve the solid. Their hydrophobic nature also results in very poor solubility in polar solvents like water and limited solubility in many common organic solvents.[3][4]
Q2: What are the common isomers of dibromopyrene, and do their substitution patterns affect solubility?
The most frequently encountered isomers are 1,6-dibromopyrene and 1,8-dibromopyrene, which are typically formed together during the direct bromination of pyrene.[5][6] The 1,3- and 2,7- isomers are synthesized via more complex, multi-step routes.[1] The substitution pattern significantly impacts the molecule's symmetry and crystal packing, which in turn affects its melting point and solubility. For instance, the less soluble 1,6-dibromopyrene often crystallizes first from a mixture with the 1,8-isomer during fractional crystallization from toluene.[5]
Q3: What are the recommended "first-line" solvents for dissolving dibromopyrenes?
Based on the "like dissolves like" principle, non-polar and weakly polar aromatic solvents are typically the most effective.[7]
-
High-boiling aromatic solvents: Toluene, xylenes, and nitrobenzene are often used, especially for reactions requiring elevated temperatures.[5] Toluene is frequently cited for recrystallization, indicating it is a good solvent at higher temperatures and a poor one at room temperature.[5]
-
Chlorinated solvents: Dichloromethane (DCM) and chloroform (CDCl₃) can dissolve dibromopyrenes to some extent at room temperature and are suitable for reactions and analysis.[4][5] Carbon tetrachloride (CCl₄) has also been historically used in synthesis.[5][6]
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are common solvents for reactions like Suzuki-Miyaura couplings, often used in mixtures with water.[8][9]
Q4: Can I use heat to improve solubility? What are the risks?
Yes, heating is a very common and effective method to increase the solubility of dibromopyrenes. For many PAHs, solubility increases significantly with temperature.[2] However, there are risks to consider:
-
Compound Decomposition: While dibromopyrenes are generally stable, prolonged exposure to very high temperatures (e.g., >150-200 °C) can lead to degradation, especially in the presence of catalysts or other reagents.
-
Solvent Loss: Ensure your experimental setup (e.g., using a reflux condenser) is adequate to prevent the loss of volatile solvents.
-
Precipitation on Cooling: Be aware that the compound will likely precipitate upon cooling. If you need it to remain in solution at room temperature, heating may only be a temporary solution.
Section 2: Troubleshooting Guides
Scenario 1: My dibromopyrene starting material will not dissolve for a Suzuki-Miyaura cross-coupling reaction.
Issue: You are attempting to perform a Suzuki-Miyaura reaction, but the dibromopyrene is insoluble in the chosen solvent system (e.g., aqueous potassium carbonate in 1,4-dioxane), leading to a stalled or incomplete reaction.
Causality: For a catalytic reaction to proceed efficiently, the reactants must have sufficient concentration in the solution phase to interact with the catalyst. If the starting material remains a solid, the reaction rate will be extremely slow and limited to the solid-liquid interface.
Troubleshooting Protocol:
-
Solvent System Re-evaluation:
-
Rationale: The solvent must dissolve both the nonpolar dibromopyrene and the polar inorganic base. A mixture is often required.
-
Action: Switch to a higher-boiling point solvent mixture that has better solvating power for PAHs at elevated temperatures. A common choice is a 2:1 to 4:1 mixture of Toluene:Ethanol or 1,4-Dioxane:Water .[8][9] The alcohol or water component helps dissolve the base, while the aromatic solvent helps dissolve the dibromopyrene, especially when heated.
-
-
Temperature Increase:
-
Rationale: As discussed, solubility is often kinetically limited and increases with temperature.
-
Action: Gradually increase the reaction temperature. Suzuki reactions are often robust up to 80-110 °C.[8] Heat the mixture under reflux (with an inert atmosphere) and visually inspect for dissolution before adding the palladium catalyst.
-
-
Phase-Transfer Catalyst (PTC):
-
Rationale: A PTC can help bridge the gap between the organic phase (containing the dibromopyrene) and the aqueous phase (containing the base), facilitating the reaction.
-
Action: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
-
Homogeneous Base:
-
Rationale: Using a base that is soluble in the organic solvent can create a single-phase system, eliminating the need for phase transfer.
-
Action: Consider using an organic base like triethylamine (TEA) or a soluble inorganic base like cesium fluoride (CsF), though this may require screening to ensure compatibility with your specific reaction.[10]
-
Scenario 2: I need to prepare a sample for ¹H NMR analysis, but my compound precipitates in CDCl₃.
Issue: You dissolve your purified dibromopyrene in deuterated chloroform (CDCl₃) for NMR analysis, but the compound crashes out of solution, or the resulting spectrum shows very broad peaks due to poor solubility and aggregation.
Causality: The concentration required for a good quality NMR spectrum, especially for ¹³C NMR, can exceed the solubility limit of the compound in that specific solvent at room temperature.[11][12]
Troubleshooting Protocol:
-
Use a Better Solvent:
-
Rationale: Not all deuterated solvents have the same solvating power.
-
Action: Try a different deuterated solvent. Deuterated tetrachloroethane (TCE-d₂) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent options for poorly soluble organic compounds.[13] Be aware that these solvents have residual peaks at different chemical shifts and may require heating to reduce viscosity (especially DMSO-d₆).
-
-
Prepare a Hot, Saturated Sample:
-
Rationale: A supersaturated solution can sometimes be prepared and analyzed before precipitation occurs.
-
Action: Gently warm the NMR tube containing the sample and solvent in a heat gun or warm water bath until the solid dissolves completely.[11] Immediately insert the sample into the NMR spectrometer. The instrument's temperature control may keep it in solution long enough for a quick ¹H NMR acquisition.
-
-
Use a Co-solvent:
-
Rationale: Adding a small amount of a stronger solvent can significantly boost solubility without dramatically altering the chemical shifts.
-
Action: To your CDCl₃ sample, add a few drops of DMSO-d₆ or TFA-d (trifluoroacetic acid-d).[13] TFA-d is particularly useful for compounds with basic sites that can be protonated but should be used with caution as it can alter the chemical environment.[13]
-
-
Increase the Number of Scans on a Dilute Sample:
-
Rationale: If a higher concentration is simply not achievable, you can compensate by increasing the signal-to-noise ratio through data acquisition time.
-
Action: Prepare the most concentrated sample possible that remains homogeneous.[12] Increase the number of scans (NS) in the NMR experiment (e.g., from 16 to 128 or more). This will take longer but can often provide a usable spectrum from a very dilute sample.[13]
-
Section 3: Data Tables & Visual Workflows
Table 1: Qualitative Solubility of Dibromopyrenes in Common Lab Solvents
| Solvent | Polarity | Typical Use Case | Expected Solubility | Notes |
| Hexane / Heptane | Non-polar | Chromatography | Very Poor | Useful as an anti-solvent for precipitation/crystallization.[5] |
| Toluene / Xylenes | Non-polar (Aromatic) | Reaction, Recrystallization | Poor at RT, Good when heated | Excellent for reactions and fractional crystallization of isomers.[5] |
| Dichloromethane (DCM) | Polar Aprotic | Reaction, Chromatography | Sparingly Soluble | Often used for room temperature synthesis steps.[5] |
| Chloroform (CHCl₃) | Polar Aprotic | NMR, Extraction | Sparingly Soluble | Standard solvent for NMR, but solubility can be limited.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Reaction | Sparingly to Moderately Soluble | Good for organometallic reactions (e.g., Suzuki, Grignard).[1] |
| Acetone | Polar Aprotic | Washing, General Use | Poor to Sparingly Soluble | Can be used for washing crude solids to remove more soluble impurities.[4] |
| Ethanol / Methanol | Polar Protic | Washing, Reaction Co-solvent | Very Poor | Used as a co-solvent with toluene or dioxane to dissolve bases.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Reaction, NMR | Moderately to Good | A strong solvent, but high boiling point can complicate workup. |
Solubility is concentration and isomer-dependent. This table serves as a general guideline.
Visual Workflows (Graphviz)
A logical approach is critical when tackling solubility. The following diagrams illustrate decision-making processes for common scenarios.
Caption: Decision workflow for dissolving a dibromopyrene sample.
Caption: Troubleshooting workflow for NMR sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. CAS 27973-29-1: 1,6-Dibromopyrene | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. organomation.com [organomation.com]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Dibrominated PAHs: A Comparative Analysis of 1,8-Dibromopyrene and Its Isomers
Introduction: The Strategic Importance of Dibrominated Pyrenes
Pyrene, a cornerstone polycyclic aromatic hydrocarbon (PAH), possesses exceptional photophysical and electronic properties, making it a highly attractive building block for advanced materials.[1][2] Its high fluorescence quantum yield, excellent charge transport characteristics, and robust thermal stability have cemented its role in the development of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics.[2][3][4]
To integrate the pyrene core into larger, functional architectures, it must first be suitably derivatized. Bromination is a fundamental and powerful strategy for this purpose. Brominated pyrenes, particularly dibrominated isomers, are crucial synthetic intermediates.[1][5] The bromine atoms serve as versatile handles for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions, most notably through palladium-catalyzed cross-coupling protocols like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[5][6]
The substitution pattern of the bromine atoms on the pyrene scaffold is not a trivial detail; it profoundly dictates the resulting molecule's steric, electronic, and photophysical properties, as well as its reactivity in subsequent transformations.[2][5] This guide provides an in-depth comparison of 1,8-dibromopyrene with other key, well-documented isomers—1,6-dibromopyrene, 2,7-dibromopyrene, and the more elusive 1,3-dibromopyrene. We will explore the causality behind their synthetic routes, compare their fundamental properties, and detail the experimental protocols that leverage their unique reactivity for materials synthesis. It is important to note the conspicuous absence of experimental data for certain isomers, such as 1,2-dibromopyrene, in the scientific literature, representing a knowledge gap in pyrene chemistry.[1]
Structural Isomers and Their Synthetic Accessibility
The pyrene core has distinct reactive positions that influence the outcome of electrophilic aromatic substitution. The 1, 3, 6, and 8 positions (non-K region) are the most electron-rich and thus the most susceptible to electrophiles like bromine.[5][7] This inherent electronic preference is the primary determinant of the synthetic routes to different dibromoisomers.
Figure 1: Chemical structures of the discussed dibromopyrene isomers.
Synthesis of 1,6- and this compound
These two isomers are typically co-synthesized through the direct electrophilic bromination of pyrene.[5] The reaction yields a mixture, which can then be separated. The most common laboratory procedure involves using bromine in a solvent like carbon tetrachloride.[5] The separation of 1,6- and this compound is achieved via fractional crystallization, a technique that exploits their slight differences in solubility. For instance, in toluene, the 1,6-isomer is less soluble and crystallizes first.[5] This co-synthesis and subsequent separation is a critical consideration for any research planning, as it impacts yield and purification efforts. An alternative, though less common, route involves the further bromination of 1-bromopyrene.[5][8]
Synthesis of 2,7-Dibromopyrene
Direct bromination at the 2 and 7 positions is not favored.[5] Therefore, an indirect, multi-step approach is required, which underscores the distinct reactivity of these "nodal" positions. The most established route begins with the reduction of pyrene to 4,5,9,10-tetrahydropyrene. This saturation of the K-region deactivates the 1,3,6,8 positions and redirects electrophilic attack to the 2 and 7 positions. The resulting 2,7-dibromo-4,5,9,10-tetrahydropyrene is then re-aromatized to yield 2,7-dibromopyrene.[5][7] A significant practical limitation of this method is the high cost of the 4,5,9,10-tetrahydropyrene starting material.[5]
The Challenge of 1,3-Dibromopyrene
Synthesizing 1,3-dibromopyrene is notably difficult. It is formed only as a minor byproduct (around 3% yield) during direct bromination reactions.[5][8] This low yield is a direct consequence of the electronic structure of the pyrene core, which strongly disfavors this substitution pattern.[5][9] Its scarcity and challenging synthesis make it a less commonly utilized isomer compared to the 1,6-, 1,8-, and 2,7- variants.
Figure 2: Simplified synthetic pathways to major dibromopyrene isomers.
Comparative Physicochemical Properties
The isomeric relationship between these compounds means they share the same molecular formula and weight, but their physical properties, dictated by molecular symmetry and intermolecular packing forces, can differ.
| Property | This compound | 1,6-Dibromopyrene | 2,7-Dibromopyrene | 1,3-Dibromopyrene |
| Molecular Formula | C₁₆H₈Br₂ | C₁₆H₈Br₂ | C₁₆H₈Br₂ | C₁₆H₈Br₂ |
| Molecular Weight | 360.05 g/mol [1][10] | 360.05 g/mol [1] | 360.05 g/mol [1][3] | 360.05 g/mol [1] |
| Appearance | Beige solid[5] | Beige to off-white solid[1][5] | Light yellow to orange powder[3] | Colorless needles[1] |
| Melting Point (°C) | Not consistently reported[1] | 228-232[1] | 321[11] | Not consistently reported[1] |
| Solubility | Low solubility in common organic solvents; soluble in toluene for crystallization.[5] | Lower solubility in toluene compared to 1,8-isomer.[5] | Low solubility in common organic solvents. | Low solubility in common organic solvents.[1] |
| Symmetry | C₂ᵥ | C₂ₕ | C₂ₕ | C₂ᵥ |
Table 1: Comparative summary of dibromopyrene isomer properties.
The differences in melting points are particularly illustrative of how substitution patterns affect crystal packing. The highly symmetric 2,7-dibromopyrene has a significantly higher melting point than the 1,6-isomer, suggesting a more stable and tightly packed crystal lattice.
Reactivity in Cross-Coupling Reactions: The Gateway to Functional Materials
The primary utility of dibrominated pyrenes is their role as synthons in palladium-catalyzed cross-coupling reactions.[8] These reactions allow for the precise installation of aryl (Suzuki) or amino (Buchwald-Hartwig) groups, transforming the simple pyrene core into complex, functional materials.
The choice of isomer is a critical design parameter:
-
Symmetry and Geometry: Coupling reactions on 1,6- or 2,7-dibromopyrene lead to products with linear, C₂ₕ symmetry. In contrast, using 1,8- or 1,3-dibromopyrene results in bent, C₂ᵥ symmetric molecules. This geometric difference has profound implications for the final material's properties, including its ability to self-assemble, its liquid crystalline behavior, and its charge transport characteristics.[9]
-
Steric Hindrance: The bromine atoms at the 1 and 8 positions are more sterically hindered than those at the 2 and 7 positions. This can influence the kinetics of the coupling reaction, potentially requiring more active catalyst systems or harsher conditions to achieve high yields.
Figure 3: General workflow for functionalizing dibromopyrenes via cross-coupling.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-C bonds.[12] It involves the palladium-catalyzed reaction of the dibromopyrene with an organoboron reagent, typically an arylboronic acid, in the presence of a base.[13][14] The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., 1,4-dioxane, toluene) is crucial for reaction efficiency.[13][15]
Buchwald-Hartwig Amination
For incorporating nitrogen-containing functionalities, the Buchwald-Hartwig amination is the method of choice.[16][17] This reaction couples the dibromopyrene with a primary or secondary amine, catalyzed by a palladium complex.[18][19] The development of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation.[17]
Validated Experimental Protocols
The following protocols are presented as self-validating systems, providing researchers with robust starting points for their own investigations.
Protocol 1: Synthesis and Separation of 1,6- and this compound
This protocol is adapted from established literature procedures for the direct bromination of pyrene.[5]
A. Materials:
-
Pyrene (1.0 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Bromine (2.0 eq)
-
Toluene, for crystallization
-
Diethyl ether and Hexane, for washing
B. Step-by-Step Methodology:
-
In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve pyrene in carbon tetrachloride.
-
Prepare a solution of bromine in carbon tetrachloride. Add this solution dropwise to the pyrene solution over several hours at room temperature. Causality Note: Slow, dropwise addition is critical to control the reaction rate, prevent over-bromination, and manage the exothermic nature of the reaction.
-
After the addition is complete, allow the resulting mixture to stir overnight at room temperature.
-
A precipitate containing the mixture of dibrominated isomers will form. Collect this solid by vacuum filtration.
-
Wash the collected precipitate sequentially with diethyl ether and hexane to remove unreacted starting materials and monobrominated byproducts.
-
Separation: Perform fractional crystallization from hot toluene. The less soluble 1,6-dibromopyrene will crystallize first as needle-like structures upon cooling. Filter to collect the 1,6-isomer.[5]
-
Concentrate the mother liquor and cool further to crystallize the more soluble this compound. Repeat the crystallization process as needed to achieve high purity for each isomer.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for the C-C coupling of a dibromopyrene isomer.[13][15]
A. Materials:
-
Dibromopyrene isomer (e.g., this compound) (1.0 eq)
-
Arylboronic acid (2.2-2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0-4.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, typically 4:1 v/v)
B. Step-by-Step Methodology:
-
To a Schlenk flask or pressure vessel, add the dibromopyrene, arylboronic acid, and base.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Trustworthiness Note: Establishing an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring reproducible results.
-
Under a positive pressure of inert gas, add the degassed solvent system and finally the palladium catalyst.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-110 °C) overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diarylated pyrene derivative.
Conclusion and Outlook
This compound and its isomers are not just chemical curiosities; they are foundational pillars for the rational design of advanced organic materials. The choice of isomer directly impacts synthesis strategy, molecular geometry, and the ultimate physicochemical properties of the target compound. While 1,6- and this compound are readily accessible as a mixture from direct bromination, the synthesis of 2,7-dibromopyrene requires a more involved, indirect route. Understanding the distinct reactivity and steric environments of each isomer is paramount for successfully employing them in powerful synthetic transformations like Suzuki and Buchwald-Hartwig cross-coupling reactions. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently select and utilize the optimal dibromopyrene building block for their specific application, paving the way for the next generation of high-performance organic electronic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 102587-98-4: 2,7-Dibromopyrene | CymitQuimica [cymitquimica.com]
- 4. chem.as.uky.edu [chem.as.uky.edu]
- 5. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies | MDPI [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 8. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C16H8Br2 | CID 181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,7-Dibromopyrene CAS#: 102587-98-4 [m.chemicalbook.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. research.rug.nl [research.rug.nl]
Comparative Validation of 1,8-Dibromopyrene Derivatives for Advanced Sensing Applications
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Power of the Pyrene Scaffold
In the landscape of fluorescent probes, the pyrene scaffold stands out for its exceptional photophysical properties. As a polycyclic aromatic hydrocarbon, pyrene exhibits a high fluorescence quantum yield, a long fluorescence lifetime, and, most notably, the ability to form excited-state dimers known as excimers, which have a distinct, red-shifted emission compared to the monomer.[1] These characteristics make pyrene an ideal building block for developing highly sensitive chemosensors.[2][3]
While pyrene itself is a powerful fluorophore, its functionalization is key to unlocking its potential for selective analyte detection. The strategic placement of substituents on the pyrene core allows for the fine-tuning of its electronic and photophysical properties. Among the various substitution patterns, the 1,8-disubstituted derivatives have emerged as particularly versatile platforms. This guide focuses on 1,8-dibromopyrene, a pivotal precursor that serves as a gateway to a vast library of sensing molecules. The two bromine atoms at the 1 and 8 positions are highly reactive, providing convenient handles for introducing diverse receptor units through coupling reactions, thereby creating tailored sensors for a multitude of analytes.[4]
This guide provides a comparative analysis of this compound derivatives for specific sensing applications, details the essential experimental protocols for their synthesis and validation, and explains the causality behind these critical scientific choices.
Core Principles: Understanding the Sensing Mechanisms
The function of a fluorescent sensor is to signal the presence of a specific analyte through a change in its fluorescence properties. This can be an enhancement ("turn-on"), a quenching ("turn-off"), or a shift in the emission wavelength (ratiometric).[5] Derivatives of this compound leverage several photophysical mechanisms to achieve this signaling.[6]
-
Photoinduced Electron Transfer (PET): This is one of the most common mechanisms in "turn-on" sensors. The probe consists of the pyrene fluorophore linked to a receptor unit that also has a redox-active moiety (e.g., a nitrogen or sulfur atom with a lone pair of electrons). In the "off" state (analyte absent), excitation of the pyrene leads to an electron transfer from the receptor to the excited fluorophore, quenching the fluorescence. Upon binding to the target analyte, the receptor's redox potential is altered, inhibiting PET and restoring the pyrene's bright fluorescence.
-
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the pyrene core is typically functionalized with both an electron-donating group and an electron-accepting group. Upon excitation, an ICT state is formed, and the emission wavelength is highly sensitive to the local environment's polarity. Analyte binding can modulate the efficiency of the ICT process, leading to a detectable fluorescence response.
-
Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. In a FRET-based sensor, analyte binding can alter the distance or orientation between the donor (e.g., pyrene) and the acceptor, thus modulating the FRET efficiency and changing the fluorescence output.
-
Chelation-Enhanced Fluorescence (CHEF): This mechanism is often employed for detecting metal ions. The sensor contains a chelating group that, in its free form, quenches the pyrene fluorescence. Upon coordination with a metal ion, a rigid complex is formed, which restricts vibrational modes and blocks quenching pathways, leading to a significant enhancement in fluorescence.[6]
-
Excimer/Exciplex Formation: The unique ability of pyrene to form excimers can be harnessed for sensing. For instance, a sensor might be designed where two pyrene units are held apart. Upon binding an analyte, a conformational change can bring the pyrene moieties into close proximity, enabling excimer formation and the appearance of a new, red-shifted emission band, providing a ratiometric readout.
Comparative Analysis: this compound Derivatives in Action
The versatility of this compound as a precursor has led to the development of sensors for a wide range of analytes, from explosives to biologically important metal ions.
Sensing of Nitroaromatic Compounds (NACs)
Nitroaromatic compounds are common components of industrial explosives, making their detection crucial for security and environmental monitoring. Pyrene derivatives are excellent candidates for NACs detection due to their electron-rich nature. The sensing mechanism typically involves fluorescence quenching, where the electron-rich pyrene derivative (donor) transfers an electron to the electron-deficient NAC (acceptor) upon excitation.[7] This process is often static in nature, resulting from the formation of a non-fluorescent ground-state complex.[7]
Several studies have demonstrated the use of pyrene-functionalized films and microspheres for detecting NACs like 2,4,6-trinitrotoluene (TNT) and picric acid in aqueous media.[8][9] A key finding is that the excimer emission of pyrene moieties is often more sensitive to quenching by NACs than the monomer emission, providing an enhanced detection signal.[7]
Sensing of d-Transition Metal Ions
The detection of heavy and transition metal ions is vital due to their significant roles in biological systems and their potential toxicity in the environment.[10] Pyrene-based chemosensors have been designed for the specific detection of various d-transition metal ions, including Cu²⁺, Hg²⁺, Fe²⁺/Fe³⁺, and Zn²⁺.[6] The design strategy involves coupling the 1,8-positions of the pyrene core with specific ligand moieties (receptors) that have a high affinity and selectivity for the target metal ion. The binding event triggers a response via mechanisms like CHEF or PET inhibition.[6][9]
For instance, a sensor for Hg²⁺ might incorporate soft donor atoms like sulfur, which bind preferentially to the soft Lewis acid Hg²⁺. This selective binding event rigidifies the molecule, blocks non-radiative decay pathways, and "turns on" the fluorescence, allowing for sensitive and selective detection.
Performance Comparison Table
| Sensor Precursor | Functionalization/Receptor | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |
| This compound | Self-assembled monolayer on glass | Nitroaromatics (TNT, Picric Acid) | Fluorescence Quenching (Electron Transfer) | Not specified | [7][8] |
| Pyrene Derivative | Linked to PBEMA Microspheres | Nitroaromatics | Fluorescence Quenching | 10⁻⁶ to 10⁻⁷ mol/L | [9] |
| Pyrene Derivative | N/A (General Review) | Hg²⁺ | "Turn-On" (CHEF) | 0.44 x 10⁻⁸ M | [10] |
| Pyrene Derivative | N/A (General Review) | Pb²⁺ | N/A | 2.31 x 10⁻⁶ M | [10] |
Note: This table is illustrative and compiles data from various pyrene-based sensors to demonstrate typical performance. Specific derivatives of this compound would fall within these classes.
Experimental Validation: Protocols and Causality
Rigorous experimental validation is paramount to ensure the reliability and reproducibility of a fluorescent sensor.[11] This process encompasses the synthesis and purification of the probe, its characterization, and the systematic evaluation of its sensing performance.
Protocol 1: Synthesis of this compound Precursor
This protocol is adapted from established literature procedures for the direct bromination of pyrene.[12]
Causality: The direct electrophilic bromination of pyrene yields a mixture of 1,6- and this compound because these positions are electronically activated.[13] Carbon tetrachloride is a traditional solvent for this reaction, though greener alternatives are now often considered. The key to obtaining the pure 1,8-isomer lies in the purification step. Fractional crystallization is effective because the 1,6- and 1,8-isomers have different solubilities in solvents like toluene, with the less soluble 1,6-dibromopyrene crystallizing first.[12]
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, combine pyrene (1 equivalent) with carbon tetrachloride (CCl₄).
-
Bromination: Under a nitrogen atmosphere, add bromine (2 equivalents) dissolved in CCl₄ dropwise to the pyrene solution over several hours at room temperature.
-
Reaction: Stir the resulting mixture overnight at room temperature. A precipitate will form.
-
Isolation: Filter the precipitate and wash it thoroughly with diethyl ether and hexane to remove unreacted starting materials and soluble byproducts.
-
Purification (Fractional Crystallization):
-
Dissolve the crude solid in a minimal amount of hot toluene.
-
Allow the solution to cool slowly. The less soluble 1,6-dibromopyrene will crystallize first as needle-like crystals.
-
Filter off the 1,6-isomer.
-
Concentrate the mother liquor and allow it to crystallize again to obtain the this compound isomer.
-
Repeat the crystallization process until the desired purity is achieved, as confirmed by ¹H NMR spectroscopy.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting this compound is a beige solid.[12]
Protocol 2: Validation via Fluorescence Titration
This protocol outlines a general procedure for evaluating the sensor's response to a target analyte.
Causality: Fluorescence titration is a fundamental experiment to quantify the interaction between a sensor and its analyte. By systematically increasing the analyte concentration and measuring the corresponding fluorescence response, one can determine key performance metrics like the binding constant (Ka), which indicates the sensor's affinity for the analyte, and the limit of detection (LOD), which defines the smallest amount of analyte the sensor can reliably detect.[10] It is crucial to maintain a constant concentration of the fluorophore and use a buffered solution to ensure that changes in fluorescence are solely due to interaction with the analyte and not pH fluctuations.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the purified this compound derivative (the sensor) in a suitable solvent (e.g., DMF, ACN, or a buffer solution) at a fixed concentration (e.g., 10 µM).
-
Prepare a high-concentration stock solution of the target analyte in the same solvent system.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the absorbance maximum (λ_max) of the sensor.
-
Set the emission wavelength range to capture the entire fluorescence spectrum of the sensor.
-
-
Titration Experiment:
-
Place a fixed volume of the sensor stock solution into a quartz cuvette.
-
Record the initial fluorescence spectrum (this is the baseline or F₀).
-
Add small, incremental aliquots of the analyte stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate before recording the new fluorescence spectrum (F).
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Data Analysis:
-
Plot the fluorescence intensity (at the emission maximum) or the ratio of intensities (for ratiometric sensors) as a function of the analyte concentration.
-
From this plot, calculate the binding constant (Ka) using an appropriate binding model (e.g., Benesi-Hildebrand).
-
Calculate the Limit of Detection (LOD), typically using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve in the linear range.
-
-
Selectivity Test: Repeat the titration experiment using a range of other, potentially interfering analytes at a high concentration to ensure the sensor's response is specific to the target analyte.
Conclusion and Future Outlook
This compound is a cornerstone intermediate, enabling the synthesis of a diverse array of high-performance fluorescent sensors.[4] Its derivatives have demonstrated significant promise for the sensitive and selective detection of critical analytes, including nitroaromatic explosives and d-transition metal ions. The success of these sensors hinges not only on clever molecular design but also on a rigorous and systematic validation process. By combining robust synthesis, careful purification, and comprehensive photophysical and analyte-response studies, researchers can develop trustworthy probes for a wide range of applications. The continued exploration of novel functionalizations at the 1,8-positions of the pyrene core will undoubtedly lead to the development of next-generation sensors with enhanced capabilities for use in complex biological and environmental systems.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Pyrene Based Chemosensors for the Specific Detection on d-transition Metal Ions and Their Various Applications (2023) | Gunasekaran Prabakaran | 23 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent film sensors based on SAMs of pyrene derivatives for detecting nitroaromatics in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Reactivity of Dibromopyrene Isomers in Cross-Coupling Reactions: A Guide for Researchers
Abstract
This guide provides a comparative analysis of the reactivity of various dibromopyrene isomers in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Pyrene and its derivatives are of significant interest in materials science, organic electronics, and drug development due to their unique photophysical properties.[3][4] The functionalization of the pyrene core through cross-coupling reactions is a powerful strategy for tuning these properties. However, the regiochemical outcome and reaction efficiency are highly dependent on the substitution pattern of the starting dibromopyrene. This document synthesizes experimental data from the literature to provide researchers with a predictive framework for selecting the appropriate isomer and reaction conditions for their synthetic targets.
Introduction: The Pyrene Core and Principles of Cross-Coupling
Pyrene is a polycyclic aromatic hydrocarbon (PAH) with a distinct electronic structure that dictates its reactivity.[5] The positions on the pyrene ring are not all equivalent. The 1, 3, 6, and 8 positions, often referred to as the "active" or non-K regions, possess higher electron density and are more susceptible to electrophilic aromatic substitution.[4][5][6] Conversely, the 2 and 7 positions are nodal and less reactive.[4][5] This inherent electronic differentiation has profound implications for the reactivity of brominated pyrenes in cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, are indispensable tools for the synthesis of complex organic molecules.[1][2][7] These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The rate-determining step and overall efficiency of the reaction can be significantly influenced by both the electronic and steric environment of the carbon-halogen bond.[8][9][10]
Reactivity of Dibromopyrene Isomers: A Comparative Overview
The reactivity of dibromopyrene isomers in cross-coupling reactions is governed by a combination of factors, primarily the position of the bromine atoms on the pyrene scaffold. Direct electrophilic dibromination of pyrene typically yields a mixture of 1,6- and 1,8-dibromopyrenes, highlighting the challenge in accessing other isomers.[6][11]
1,6- and 1,8-Dibromopyrene: The Readily Accessible Isomers
These isomers are the most commonly employed in synthesis due to their relative ease of preparation.[6][11] In cross-coupling reactions, both isomers exhibit comparable reactivity, allowing for the synthesis of disubstituted pyrenes with high yields under appropriate conditions.[12]
-
Suzuki-Miyaura Coupling: Both 1,6- and this compound have been successfully coupled with various arylboronic acids and their esters. For instance, the reaction of 1,6-dibromopyrene with dodecylthiophene-2-boronic acid pinacol ester using a Pd(PPh₃)₄ catalyst yielded the disubstituted product in 65% yield, while the 1,8-isomer gave a comparable yield of 63% under the same conditions.[12] This suggests that for many applications, a mixture of these isomers can be used without significant differences in outcome, although separation of the final products may be necessary.
-
Sonogashira Coupling: These isomers are also effective substrates for Sonogashira coupling with terminal alkynes.[13]
-
Stille Coupling: The Stille reaction offers another route for the functionalization of these isomers. For example, 1,6- and this compound have been coupled with thienylphenothiazine derivatives using a PdCl₂(PPh₃)₂ catalyst, affording the products in 60% and 70% yields, respectively.[14]
1,3-Dibromopyrene: The Long-Axis Isomer
1,3-Dibromopyrene is a precursor to long-axially symmetric pyrene derivatives, which exhibit distinct photophysical properties compared to their point-symmetric or short-axially symmetric counterparts.[15] However, its synthesis is more challenging than that of the 1,6- and 1,8-isomers.[6][15] Recent synthetic advances have made this isomer more accessible, opening up new avenues for materials design.[15][16]
The reactivity of 1,3-dibromopyrene in cross-coupling reactions is an active area of research. While detailed comparative studies are still emerging, it is expected to undergo similar transformations to the 1,6- and 1,8-isomers, providing access to a unique class of functionalized pyrenes.
K-Region Dibromopyrenes: 1,2-Dibromopyrene
The K-region of pyrene (positions 1, 2, 3, and 3a) presents a different electronic and steric environment.[17] Functionalization at these positions is of great interest for developing novel materials.[17]
-
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of 1,2-dibromopyrene allows for the introduction of one or two aryl or vinyl substituents.[3] The selectivity between mono- and diarylation can be controlled by the choice of ligand. Sterically hindered phosphine ligands can favor mono-coupling, while less sterically demanding ligands and higher catalyst loadings promote disubstitution.[3]
-
Sonogashira Coupling: 1,2-Dibromopyrene can also be functionalized via Sonogashira coupling with terminal alkynes, though specific literature examples are limited.[18] The principles are based on established procedures for similar dihaloaromatic compounds.[18]
Factors Influencing Reactivity and Selectivity
The success of a cross-coupling reaction with a dibromopyrene isomer is a multifactorial problem. Beyond the inherent reactivity of the C-Br bond at different positions, several experimental parameters play a crucial role.
Catalyst and Ligand Selection
The choice of the palladium catalyst and the associated ligand is critical.[3] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have shown superior performance in the Suzuki-Miyaura coupling of sterically hindered substrates like 1,2-dibromopyrene, leading to high yields of diarylated products.[17] For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[18][19]
Base and Solvent
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura and Sonogashira reactions.[20] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and amines (e.g., Et₃N).[3][18] The choice of solvent is also important, with common options including toluene, dioxane, DMF, and THF.[3][18]
Comparative Data Summary
| Dibromopyrene Isomer | Cross-Coupling Reaction | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 1,6-Dibromopyrene | Suzuki-Miyaura | Dodecylthiophene-2-boronic acid pinacol ester | Pd(PPh₃)₄ / Na₂CO₃ | 65 | [12] |
| This compound | Suzuki-Miyaura | Dodecylthiophene-2-boronic acid pinacol ester | Pd(PPh₃)₄ / Na₂CO₃ | 63 | [12] |
| 1,6-Dibromopyrene | Stille | Thienylphenothiazine derivative | PdCl₂(PPh₃)₂ | 60 | [14] |
| This compound | Stille | Thienylphenothiazine derivative | PdCl₂(PPh₃)₂ | 70 | [14] |
| 1,6-Dibromopyrene | Suzuki-Miyaura | 2-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 96 | [12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Dibromopyrenes
This protocol is a generalized procedure and may require optimization for specific substrates.
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dibromopyrene isomer (1.0 mmol), the arylboronic acid or ester (2.2-2.5 mmol for disubstitution), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).[3]
-
Add a suitable degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[3]
-
Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir for 12-48 hours.[3][17]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of Dibromopyrenes
This protocol is a generalized procedure and may require optimization for specific substrates.
-
In a reaction vessel, combine the dibromopyrene isomer (1.0 eq.), the terminal alkyne (2.2 eq. for disubstitution), a palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and an amine base (e.g., Et₃N).[18][21]
-
Add an anhydrous, degassed solvent (e.g., THF or DMF).[18]
-
Establish an inert atmosphere (e.g., nitrogen or argon).[18]
-
Heat the reaction mixture if necessary and monitor its progress.[18]
-
After the reaction is complete, perform a standard aqueous work-up and extract the product with an organic solvent.[18]
-
Purify the product by column chromatography.
Visualization of Key Concepts
Figure 1: Relationship between dibromopyrene isomers and their applications in cross-coupling reactions.
Figure 2: General workflow of a cross-coupling reaction involving a dibromopyrene.
Conclusion
The choice of dibromopyrene isomer is a critical consideration in the design of synthetic routes toward functionalized pyrene derivatives. While 1,6- and 1,8-dibromopyrenes are readily available and exhibit robust reactivity in a variety of cross-coupling reactions, other isomers like 1,3- and 1,2-dibromopyrene offer access to materials with unique and desirable properties. A thorough understanding of the interplay between the substrate's electronic and steric features and the reaction conditions is paramount for achieving high yields and selectivity. This guide serves as a foundational resource for researchers navigating the exciting and expanding field of pyrene chemistry.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.princeton.edu [chemistry.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pyrene derivatives with two types of substituents at positions 1, 3, 6, and 8 – fad or necessity? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04503A [pubs.rsc.org]
- 14. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Senior Application Scientist's Guide to Performance Benchmarking of Disubstituted Pyrene-Based Materials
Introduction: The Allure of the Pyrene Core in Organic Electronics
Pyrene, a polycyclic aromatic hydrocarbon, has long captivated the attention of materials scientists. Its inherent properties, such as a high fluorescence quantum yield, excellent chemical and thermal stability, and propensity for forming ordered molecular assemblies, make it a highly attractive building block for organic electronic materials.[1][2] The rigid, planar structure of the pyrene core facilitates strong π-π stacking, which is crucial for efficient charge transport.[2] However, pristine pyrene's properties are not always optimal for device applications. This is where the power of disubstitution comes into play. By strategically attaching two functional groups to the pyrene core, we can exquisitely tune its electronic and photophysical properties.[2][3] This guide will provide a comprehensive overview of the performance benchmarks for disubstituted pyrene-based materials, detailing the key metrics, comparative data, and the experimental protocols necessary for their evaluation.
Key Performance Metrics: The Pillars of Material Performance
The success of a disubstituted pyrene-based material in an organic electronic device hinges on a delicate balance of several key performance indicators. Understanding these metrics is paramount for researchers and drug development professionals aiming to leverage these materials.
-
Photophysical Properties: These properties govern how the material interacts with light. Key parameters include the absorption and emission wavelengths, the fluorescence quantum yield (ΦF), which measures the efficiency of light emission, and the fluorescence lifetime.[4] For applications like Organic Light-Emitting Diodes (OLEDs), a high quantum yield in the desired color spectrum is a primary objective.[5]
-
Electrochemical Properties: The electrochemical characteristics of a material, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for understanding and predicting its behavior in a device.[6] These energy levels dictate the efficiency of charge injection and transport and can be experimentally determined using techniques like cyclic voltammetry.[7]
-
Charge Transport Properties: The ability of a material to transport charge carriers (holes or electrons) is quantified by its charge carrier mobility.[8] For applications such as Organic Field-Effect Transistors (OFETs), high charge carrier mobility is essential for achieving fast switching speeds and high on-currents.[9]
-
Thermal Stability: Organic electronic devices can generate heat during operation. Therefore, the materials used must be thermally stable to ensure long-term device reliability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to assess the thermal stability of these materials.
Comparative Performance Analysis of Disubstituted Pyrene Derivatives
The strategic placement and nature of substituents on the pyrene core can dramatically alter its performance characteristics. Donor-acceptor type structures, for instance, can induce intramolecular charge transfer (ICT), leading to tunable emission colors.[10][11] The substitution pattern (e.g., 1,6-, 1,8-, or 2,7-disubstitution) also plays a crucial role in determining the molecular packing and, consequently, the charge transport properties.[3][12][13]
Below is a comparative table of selected disubstituted pyrene-based materials, highlighting their key performance benchmarks.
| Material | Substitution Pattern | Key Performance Metric | Value | Application |
| 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP) | 1,6-disubstituted | Hole Mobility | 2.1 cm²/Vs | OFET |
| 2-cyano-7-(N,N-diethylamino)pyrene | 2,7-disubstituted | Fluorescence Quantum Yield | Moderate | Donor-Acceptor Studies |
| 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py) | Disubstituted | External Quantum Efficiency (EQE) | 8.52% (nondoped blue OLED) | OLED |
| 1,8-bis(5-octyl-2-thienyl)pyrene | 1,8-disubstituted | Hole Mobility | 0.18 cm²/Vs | OFET |
Experimental Protocols for Comprehensive Characterization
To ensure the scientific integrity and reproducibility of performance data, standardized experimental protocols are essential. Here, we detail the methodologies for key characterization techniques.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the steps for determining the fluorescence quantum yield of a sample relative to a known standard.[14][15]
Principle: The relative method compares the integrated fluorescence intensity of a sample to that of a standard with a known quantum yield.[14] When both solutions have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons.[14]
Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities[14]
-
UV-Vis Spectrophotometer[14]
-
10 mm path length quartz cuvettes[14]
-
Spectroscopic grade solvents[14]
-
Fluorescence standard with a known quantum yield[14]
Procedure:
-
Solution Preparation: Prepare a series of 5-6 dilutions for both the sample and the standard in the same spectroscopic grade solvent.[14]
-
Absorbance Measurement:
-
Record the UV-Vis absorbance spectrum for each dilution.
-
Ensure the absorbance at the excitation wavelength is below 0.1 to minimize re-absorption effects.[15]
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.[15]
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) Where:
-
Φr is the quantum yield of the reference.
-
Grads and Gradr are the gradients of the plots for the sample and reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solvents, respectively.[15]
-
-
Protocol 2: Determination of HOMO and LUMO Energy Levels via Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.[6]
Principle: CV measures the current response of a material to a linearly cycled potential sweep. The oxidation and reduction potentials obtained from the voltammogram can be used to calculate the HOMO and LUMO energy levels.[7][16]
Materials and Equipment:
-
Potentiostat with a three-electrode setup (working, reference, and counter electrodes)[7]
-
Electrochemical cell
-
Inert gas (e.g., Argon or Nitrogen)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Ferrocene (as an internal standard)
Procedure:
-
Sample Preparation: Dissolve the disubstituted pyrene sample in the solvent containing the supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode cell and purge with an inert gas to remove oxygen.
-
Measurement:
-
Record the cyclic voltammogram of the sample solution.
-
After the initial measurement, add ferrocene to the solution and record a second voltammogram.
-
-
Data Analysis:
-
Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.
-
Reference the potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:[10]
-
EHOMO = - (Eoxonset - E1/2ferrocene + 4.8) eV
-
ELUMO = - (Eredonset - E1/2ferrocene + 4.8) eV
-
-
Protocol 3: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication and characterization of a bottom-gate, top-contact OFET to measure the charge carrier mobility of a disubstituted pyrene-based semiconductor.[17]
Materials and Equipment:
-
Heavily doped silicon wafer with a thermally grown SiO2 layer (serves as gate and gate dielectric)
-
Substrate cleaning solvents (acetone, isopropanol)
-
Vacuum thermal evaporator
-
Shadow mask for source and drain electrode deposition
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO2 substrate by sonicating in acetone and isopropanol, followed by drying with nitrogen.
-
Optionally, treat the SiO2 surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve film morphology.[9]
-
-
Active Layer Deposition:
-
Deposit the disubstituted pyrene material onto the substrate via vacuum thermal evaporation. The substrate temperature during deposition can influence the film quality and device performance.[9]
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., Gold) through a shadow mask onto the organic semiconductor layer.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere.
-
The field-effect mobility (μ) can be calculated from the saturation regime of the transfer curve using the following equation: IDS = (μ * Ci * W) / (2 * L) * (VGS - VT)² Where:
-
IDS is the drain-source current.
-
Ci is the capacitance per unit area of the gate dielectric.
-
W and L are the channel width and length, respectively.
-
VGS is the gate-source voltage.
-
VT is the threshold voltage.
-
-
Visualizing the Workflow and Structure-Property Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the development and evaluation of disubstituted pyrene-based materials.
References
- 1. 2‐ and 2,7‐Substituted para‐N‐Methylpyridinium Pyrenes: Syntheses, Molecular and Electronic Structures, Photophysical, Electrochemical, and Spectroelectrochemical Properties and Binding to Double‐Stranded (ds) DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.as.uky.edu [chem.as.uky.edu]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Pyrene based materials for exceptionally deep blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. prezi.com [prezi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. High-mobility pyrene-based semiconductor for organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and characterization of donor-acceptor chromophores for unidirectional electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,8-Substituted Pyrene Derivatives for High-Performance Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
A Comparative Guide to the ¹H NMR Spectral Analysis of 1,8-Dibromopyrene
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,8-dibromopyrene, a key intermediate in the synthesis of advanced therapeutic agents and functional materials.[1] Through a comparative approach with its parent compound, pyrene, and a mono-substituted analogue, 1-bromopyrene, we will explore the intricate details of chemical shifts, coupling constants, and the profound influence of substituent effects on the aromatic proton environment.
The Foundation: Understanding ¹H NMR in Aromatic Systems
Before delving into the specifics of this compound, it is crucial to grasp the fundamental principles governing the ¹H NMR spectra of polycyclic aromatic hydrocarbons (PAHs). The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a proton. In aromatic systems, the ring current effect generally deshields the protons, causing them to resonate at higher chemical shifts (typically 6-9 ppm) compared to aliphatic protons.
Furthermore, the substitution pattern on the aromatic ring significantly influences the chemical shifts. Electron-withdrawing groups, such as bromine, tend to deshield nearby protons, shifting their signals downfield to a higher ppm value. Conversely, electron-donating groups would shift signals upfield. The multiplicity of a signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling between neighboring, non-equivalent protons and provides valuable information about the connectivity of the molecule. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between two protons.
Comparative ¹H NMR Spectral Data
A direct comparison of the ¹H NMR spectral data of pyrene, 1-bromopyrene, and this compound, all recorded in deuterated chloroform (CDCl₃), reveals the impact of bromine substitution.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrene | H-1, H-3, H-6, H-8 | 8.161 | d | 7.6 |
| H-2, H-7 | 8.054 | t | 7.6 | |
| H-4, H-5, H-9, H-10 | 7.987 | d | 7.6 | |
| 1-Bromopyrene | H-2 | 8.350 | d | 8.1 |
| H-3 | 8.16 | t | 8.1 | |
| H-4, H-5 | 8.14 | d | 9.2 | |
| H-6, H-8 | 8.077 | m | - | |
| H-7 | 8.00 | t | 7.7 | |
| H-9, H-10 | 7.98-7.91 | m | - | |
| This compound | H-9 | 8.49 | s | - |
| H-2 | 8.42 | d | 9.2 | |
| H-6, H-7 | 8.25 | d | 8.1 | |
| H-3 | 8.08 | d | 9.2 | |
| H-5, H-4 | 8.04-8.01 | m | - |
Data for Pyrene obtained from ChemicalBook.[2] Data for 1-Bromopyrene obtained from ChemicalBook.[3] Data for this compound obtained from M. S. M. Saad et al., 2024.[4]
In-Depth Spectral Analysis
Pyrene: The Unsubstituted Core
The ¹H NMR spectrum of the parent pyrene molecule is characterized by its high symmetry. This results in only three distinct signals for the ten aromatic protons. The protons at the 1, 3, 6, and 8 positions appear as a doublet at 8.161 ppm, coupled to their neighbors at the 2 and 7 positions.[2] These H-2 and H-7 protons, in turn, appear as a triplet at 8.054 ppm, being coupled to the protons on either side.[2] The protons at the 4, 5, 9, and 10 positions are chemically equivalent and appear as a doublet at 7.987 ppm.[2]
1-Bromopyrene: Breaking the Symmetry
The introduction of a single bromine atom at the 1-position significantly alters the symmetry of the pyrene core, leading to a more complex ¹H NMR spectrum with nine distinct signals for the nine remaining protons. The electron-withdrawing nature of the bromine atom causes a noticeable downfield shift for the proton ortho to it, H-2, which resonates at 8.350 ppm.[3] The other protons also experience shifts, albeit to a lesser extent, due to the perturbation of the electronic environment. The multiplicities of the signals also become more complex, with several multiplets appearing due to the loss of symmetry and more intricate coupling patterns.[3]
This compound: A Return to Symmetry and Pronounced Substituent Effects
The ¹H NMR spectrum of this compound presents a fascinating case where the introduction of a second substituent restores a degree of symmetry to the molecule. This C₂ symmetry results in a simplified spectrum compared to 1-bromopyrene, with only six distinct signals for the eight aromatic protons.
The most striking feature of the this compound spectrum is the significant downfield shift of the H-9 proton to 8.49 ppm, appearing as a singlet.[4] This pronounced deshielding is a direct consequence of the steric compression and electronic effects from the two neighboring bromine atoms. The H-2 proton, also ortho to a bromine atom, is similarly shifted downfield to 8.42 ppm and appears as a doublet with a coupling constant of 9.2 Hz.[4] The protons at the 6 and 7 positions appear as a doublet at 8.25 ppm, while the H-3 proton is observed as a doublet at 8.08 ppm.[4] The remaining protons at the 4 and 5 positions appear as a multiplet between 8.01 and 8.04 ppm.[4]
The following diagram illustrates the spin-spin coupling network in this compound, highlighting the relationships between adjacent protons that give rise to the observed multiplicities.
Caption: Spin-spin coupling in this compound.
Experimental Protocol for ¹H NMR Acquisition
Obtaining high-quality ¹H NMR spectra of pyrene derivatives is crucial for accurate analysis. The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of this compound.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.
-
Instrumentation: The data presented in this guide was acquired on a 400 MHz NMR spectrometer.[4]
-
Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for aromatic protons.
-
-
Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).
-
Integration and Peak Picking: The area under each peak is integrated to determine the relative number of protons. The exact chemical shift of each peak is determined.
-
Conclusion
The ¹H NMR spectral analysis of this compound, especially when compared with pyrene and 1-bromopyrene, provides a clear and instructive example of the power of NMR spectroscopy in structure elucidation. The observed chemical shifts and coupling patterns are rationalized by fundamental principles of aromaticity, substituent effects, and molecular symmetry. This guide serves as a valuable resource for researchers working with pyrene-based compounds, offering both the foundational knowledge and the specific data necessary for confident spectral interpretation and structural assignment.
References
A Guide to 1,8-Dibromopyrene: Correlating Experimental Observations with Theoretical Predictions
In the landscape of materials science and drug development, pyrene and its derivatives stand out for their unique photophysical and electronic properties.[1] Among these, 1,8-dibromopyrene serves as a critical building block, a versatile intermediate for synthesizing more complex, functional molecules.[2] Its strategic substitution pattern governs its reactivity and ultimate application, making a thorough understanding of its properties paramount.[1]
This guide provides an in-depth comparison of the experimentally determined properties of this compound against its theoretically predicted characteristics. For researchers, bridging this gap is crucial; experimental results provide real-world benchmarks, while computational models offer predictive power and mechanistic insights, accelerating the design of novel materials and therapeutics.
Molecular Structure: From Synthesis to Simulation
The foundational properties of this compound are dictated by its molecular structure. Experimentally, the molecule is synthesized via electrophilic substitution, and its structure is confirmed through spectroscopic methods. Theoretically, its most stable conformation is predicted using computational chemistry.
Experimental Synthesis and Structural Confirmation
The most common route to this compound is the direct bromination of pyrene.[3][4] This reaction typically involves treating pyrene with bromine in a suitable solvent like carbon tetrachloride.[3] A significant challenge in this synthesis is the concurrent formation of the 1,6-dibromopyrene isomer, often in nearly equal amounts.[4] The separation of these isomers requires meticulous crystallization techniques. The preference for electrophilic substitution at these "non-K region" positions (1, 3, 6, and 8) is a well-documented characteristic of the pyrene core's electronic structure.[4]
The connectivity and substitution pattern are unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical environment of each proton on the pyrene core gives rise to a unique fingerprint in the ¹H NMR spectrum, allowing for clear differentiation from other isomers.
Theoretical Geometry Optimization
In the absence of a readily available single-crystal X-ray structure, the geometry of this compound can be reliably predicted using computational methods. Density Functional Theory (DFT) is the workhorse for such tasks, allowing for the optimization of the molecule's geometry to find its lowest energy state.[3][5] These calculations predict a largely planar polycyclic aromatic core, with the two bromine atoms situated at the 1 and 8 positions. Minor out-of-plane distortions may be predicted due to steric strain between the bulky bromine atoms and adjacent protons.
Caption: Ball-and-stick model of this compound.
Spectroscopic Properties: A Tale of Electrons and Nuclei
Spectroscopy provides a window into the electronic and nuclear environment of a molecule. Comparing experimental spectra with theoretical calculations allows for the assignment of spectral features and validation of computational models.
Experimental vs. Theoretical Spectroscopic Data
| Property | Method | Experimental Data | Theoretical Prediction & Method |
| Structure | ¹H NMR (400 MHz, CDCl₃) | δ 8.49 (s, 1H), 8.42 (d, J = 9.2 Hz, 1H), 8.25 (d, J = 8.1 Hz, 2H), 8.08 (d, J = 9.2 Hz, 1H), 8.04–8.01 (m, 1H), 8.01 (d, J = 3.1 Hz, 2H).[3] | Chemical shifts can be calculated with high accuracy using the GIAO method within a DFT framework.[5] |
| Electronic Transitions | UV-Vis Absorption | Data for 1,8-isomer not explicitly found. Parent pyrene shows strong absorption at ~335 nm.[6] Bromination is expected to cause a red-shift (bathochromic shift).[3] | Electronic transitions are predicted using Time-Dependent DFT (TD-DFT).[7][8] For pyrene, calculations predict the S₀→S₂ (¹Lₐ) transition to be the most intense.[8] Substitution with bromine, an electron-donating group via resonance, is predicted to lower the energy gap, resulting in a red-shift. |
| Emission | Fluorescence Spectroscopy | Data for 1,8-isomer not explicitly found. Parent pyrene exhibits characteristic structured emission with a primary peak around 372 nm.[6] | Excited state geometries are optimized, and emission energies are calculated using TD-DFT.[7][9] The calculations can reproduce the vibronic structure seen in experimental spectra. |
Electronic Properties and Reactivity
The arrangement of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—governs a molecule's electronic behavior, including its redox properties and reactivity.
Experimental Electrochemistry
Cyclic Voltammetry (CV) is a powerful technique used to probe the redox properties of a molecule. By applying a varying potential, one can measure the potential at which the molecule is oxidized (loses an electron) and reduced (gains an electron). These potentials are directly related to the HOMO and LUMO energy levels, respectively. While specific CV data for this compound were not found in the surveyed literature, this technique remains the primary experimental method for determining its redox behavior.
Theoretical Frontier Orbital Analysis
DFT calculations provide direct access to the energies and spatial distributions of the HOMO and LUMO.[10] The HOMO energy correlates with the ionization potential (ease of oxidation), while the LUMO energy relates to the electron affinity (ease of reduction).[10] The HOMO-LUMO energy gap is a crucial parameter, offering an approximation of the molecule's chemical reactivity and the energy of its lowest electronic transition.[11]
For the parent pyrene molecule, the theoretical HOMO-LUMO gap has been calculated to be approximately 3.78 eV.[12] The introduction of bromine atoms is expected to raise the HOMO energy and lower the LUMO energy, thereby reducing the overall energy gap. This theoretical reduction in the gap aligns with the expected red-shift in the absorption spectrum and suggests that this compound should be easier to oxidize and reduce than unsubstituted pyrene.
Standardized Protocols
To ensure reproducibility and accuracy, standardized protocols for both experimental work and computational modeling are essential.
Experimental Workflow
Caption: Workflow for synthesis and characterization of this compound.
1. Synthesis of 1,6- and this compound Mixture [3]
-
Dissolve pyrene (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
Slowly add a solution of bromine (2.0 eq) in carbon tetrachloride to the pyrene solution dropwise over several hours under a nitrogen atmosphere.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the resulting precipitate and wash thoroughly with diethyl ether and hexane to yield a mixture of 1,6- and this compound.
2. Separation of Isomers
-
Perform fractional crystallization of the solid mixture using toluene or a benzene/hexane solvent system to separate the 1,6- and 1,8-isomers based on their differential solubility.
3. Cyclic Voltammetry (General Protocol)
-
Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Scan the potential from an initial value to a final value and back at a constant scan rate (e.g., 100 mV/s) to record the voltammogram.
Computational Workflow
1. Geometry Optimization and Frequency Calculation [3][13]
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization using DFT, for example, with the B3LYP functional and a basis set like 6-311++G(d,p). This finds the lowest energy conformation of the molecule.
-
Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
2. Electronic Properties Calculation [7][9]
-
Using the optimized geometry, perform a Time-Dependent DFT (TD-DFT) calculation to obtain the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.
-
Optimize the geometry of the first excited state (S₁) to calculate the emission energy (fluorescence).
-
Analyze the output to determine the HOMO and LUMO energy levels and their spatial distribution.
Conclusion
This compound is a molecule of significant synthetic utility, and a comprehensive understanding of its properties is key to its effective application. While experimental data provides the definitive characterization, theoretical calculations offer a powerful complementary tool for prediction and interpretation. The close correlation between expected trends—such as the bathochromic shift upon bromination and the corresponding decrease in the HOMO-LUMO gap—validates the synergy between these approaches. For researchers in organic electronics and medicinal chemistry, leveraging both experimental synthesis and computational modeling provides the most efficient path to innovation, allowing for the rational design of next-generation materials with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. omlc.org [omlc.org]
- 7. Theoretical investigations of absorption and fluorescence spectra of protonated pyrene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Pyrene Derivatives
Introduction: The Imperative for Rigor in Pyrene Derivative Analysis
We will dissect the most common analytical techniques, provide field-tested protocols, and ground our recommendations in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][10]
Part 1: A Comparative Overview of Primary Analytical Techniques
The choice of an analytical technique for pyrene derivatives is dictated by the sample matrix, the required sensitivity, and the specific structural information needed. The inherent fluorescence of the pyrene core is a significant advantage, making certain techniques exceptionally suitable.[11][12]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is often the workhorse for pyrene analysis. The causality is simple: the pyrene moiety is naturally fluorescent, allowing for highly sensitive and selective detection with minimal sample preparation compared to other methods.[11][12] Excitation and emission wavelengths can be tuned to minimize interference from matrix components, making it a self-validating choice for specificity.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For complex mixtures or when structural confirmation is paramount, GC-MS is a powerful tool.[1][13] It provides excellent separation and the mass spectrometer acts as a highly specific detector, capable of identifying compounds based on their mass-to-charge ratio and fragmentation patterns.[13] Its primary limitation is the requirement that analytes be volatile and thermally stable, which may necessitate derivatization for some pyrene derivatives.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the superior separation capabilities of HPLC with the specificity and sensitivity of tandem mass spectrometry.[7][14] It is particularly potent for analyzing pyrene derivatives and their metabolites in highly complex biological matrices like plasma or tissue homogenates.[7] The ability to use techniques like Multiple Reaction Monitoring (MRM) provides an exceptional degree of certainty in analyte identification and quantification.
Data Presentation: Performance Characteristics of Key Analytical Methods
The following table summarizes typical performance data for the analysis of pyrene and its derivatives, compiled from validated studies. This allows for an objective comparison to guide your method selection.
| Parameter | HPLC-FLD | GC-MS | LC-MS/MS | Causality & Experimental Insights |
| Linearity (r²) | >0.999[12] | 0.997 - >0.999[14][15] | >0.99[7] | High linearity is expected for all techniques and is foundational for accurate quantification. A value >0.99 is a standard acceptance criterion.[16] |
| LOD | 0.025 - 0.25 µg/L[17] | 0.03 - 3.18 ng/g[14] | Sub-ng/mL | HPLC-FLD offers excellent sensitivity due to pyrene's high fluorescence quantum yield. Mass spectrometry methods achieve low limits through selective ion monitoring. |
| LOQ | 2 ng/mL[12] | 0.1 - 14.04 µg/L[14] | ~1 ng/mL[7] | The LOQ must be low enough to quantify the analyte at the expected concentrations in your samples. It is the lowest point on the calibration curve that can be measured with acceptable precision and accuracy.[18] |
| Accuracy (% Recovery) | 85% - 103.6%[12] | 66% - 123.7%[14] | 84.7% - 115.3%[7] | Accuracy, measured as the closeness to the true value, is critical. Wide recovery ranges in GC-MS can be due to matrix effects, often corrected with an internal standard.[14] |
| Precision (%RSD) | < 10.6%[12] | < 15%[14][15] | < 15.3%[7] | Precision reflects the reproducibility of the measurement. An RSD of ≤15% is a common regulatory expectation for accuracy and precision.[19] |
Part 2: The Cross-Validation Workflow: A Step-by-Step Guide
Cross-validation is performed to verify that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[6] It is a mandatory step when data from multiple sites or methods will be combined in a single study.[7]
Pillar 1: The Foundation - Full Validation of the Primary Method
Before any comparison can be made, at least one method must be fully validated to serve as the benchmark. This process must be rigorously documented and follow established guidelines like ICH Q2(R2).[5][9] The goal is to demonstrate that the procedure is fit for its intended purpose.[4]
-
Specificity/Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the analyte or internal standard (IS) peak.[19] Spike the matrix with plausible interfering compounds (e.g., metabolites, related structures) to prove they do not co-elute.
-
Calibration Curve and Range: Prepare calibration standards by spiking blank matrix with known concentrations of the analyte, spanning the expected range of study samples.[19] A typical range might be 2-5000 ng/mL. The curve should be constructed from a blank, a zero standard (matrix + IS), and at least six non-zero concentration levels.
-
Accuracy and Precision: Prepare Quality Control (QC) samples in triplicate at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC. Analyze these against a freshly prepared calibration curve. Accuracy should be within ±15% of the nominal value (±20% at LLOQ), and precision (%RSD) should not exceed 15% (20% at LLOQ).[7]
-
Limit of Detection (LOD) and Quantitation (LOQ): Determine the LOD based on a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration on the calibration curve that meets the accuracy and precision criteria mentioned above.[17]
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) to demonstrate the method's reliability during normal use.[5]
Caption: Workflow for full analytical method validation per ICH Q2(R2).
Pillar 2: Executing the Inter-Laboratory Cross-Validation
This protocol outlines the comparison of a validated HPLC-FLD method between a sending laboratory (Lab A) and a receiving laboratory (Lab B).
-
Define the Scope & Acceptance Criteria: Before any samples are analyzed, both labs must agree on the protocol and the statistical approach for comparing the data. Per modern guidelines, the focus is on assessing bias.[8] A common criterion is that the 90% confidence interval for the mean percentage difference between labs must be within ±15%.
-
Sample Preparation: Lab A prepares a single batch of QC samples at low, medium, and high concentrations (n ≥ 3 at each level). Lab A also selects a set of at least 30 incurred study samples that span the analytical range.
-
Analysis:
-
Lab A analyzes the QC and incurred samples using its validated method.
-
The remaining aliquots of the exact same samples are shipped frozen on dry ice to Lab B.
-
Lab B, after performing its own partial or full validation to demonstrate proficiency with the method, analyzes the received samples.
-
-
Data Comparison: The concentration data from both labs is compiled. For each sample, the percentage difference is calculated: [(Lab B Result - Lab A Result) / Mean(Lab A, Lab B)] * 100.
-
Statistical Assessment: A statistical analysis is performed to determine the mean difference and the 90% confidence interval of the difference. The results are plotted to identify any concentration-dependent bias.
Caption: Decision and execution workflow for analytical method cross-validation.
Part 3: Troubleshooting and Field-Proven Insights
When cross-validation fails, a systematic investigation is required. Do not simply re-assay. The failure is itself a data point indicating a hidden variable.
-
Inconsistent Sample Handling: Was there a freeze-thaw cycle discrepancy between labs? Were samples exposed to light, which could degrade photosensitive pyrene derivatives? Always document handling with meticulous detail.
-
Reagent and Standard Discrepancies: Are both labs using the same lot of critical reagents? More importantly, are the reference standards from the same source and have they been stored correctly? A difference in the purity or stability of the reference standard is a common cause of systematic bias.
-
Instrumental Differences: While instruments may be the same model, subtle differences in detector lamp age, column packing efficiency, or injector performance can lead to deviations. System suitability tests at the start of each run are crucial but may not capture all sources of bias.
-
Data Processing: Ensure that integration parameters are as similar as possible. A subjective difference in how a peak is integrated can easily cause a run to fail acceptance criteria. A standardized data processing method is essential for trustworthy cross-validation.
Conclusion
The cross-validation of analytical methods for pyrene derivatives is a rigorous, multi-faceted process that underpins the reliability of data in both research and regulated drug development. It is a system of checks and balances that moves beyond the validation of a single method in isolation to prove its reproducibility and robustness in a real-world context. By embracing a systematic approach grounded in authoritative guidelines like ICH Q2(R2) and M10, and by understanding the causality behind our experimental choices, we can ensure that the data we generate is defensible, combinable, and ultimately, trustworthy. This commitment to scientific integrity allows the unique properties of pyrene derivatives to be leveraged with the highest degree of confidence.
References
- 1. daneshyari.com [daneshyari.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. An improved HPLC method with fluorescence detection for the determination of pyrene in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. brieflands.com [brieflands.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. cdn.who.int [cdn.who.int]
A Senior Application Scientist's Guide to 1,8-Dibromopyrene: A Comparative Review of its Applications
Introduction: The Strategic Importance of Brominated Pyrenes
Pyrene, a polycyclic aromatic hydrocarbon (PAH), has long been a subject of intense scientific interest due to its unique photophysical properties, including a high fluorescence quantum yield, long fluorescence lifetime, and the characteristic formation of excimers.[1][2] These properties make it an exceptional building block for advanced functional materials. However, pristine pyrene's utility is often limited. To unlock its full potential, strategic functionalization of the pyrene core is necessary.
Among the various derivatization strategies, bromination stands out as a critical gateway to a vast array of complex molecular architectures. Bromo-substituted pyrenes serve as versatile intermediates, particularly in cross-coupling reactions like Suzuki or Stille couplings, which allow for the precise installation of diverse functional groups.[3] The substitution pattern of bromine atoms on the pyrene core is not trivial; it profoundly dictates the electronic structure, solubility, and ultimately, the performance of the final material.[4] While mono- and tetra-substituted pyrenes are relatively straightforward to synthesize, selectively preparing disubstituted isomers like 1,8-dibromopyrene presents a greater synthetic challenge but offers access to unique long-axially symmetric structures with distinct properties.[1][5][6]
This guide provides a comparative analysis of the applications of this compound (CAS: 38303-35-4), a key intermediate in materials science, organic electronics, and chemical sensing.[7][8] We will explore its performance relative to other materials, provide supporting experimental data, and detail key protocols to illustrate its practical utility for researchers, scientists, and drug development professionals.
Core Application I: A Versatile Building Block in Organic Synthesis
The primary application of this compound is its role as a foundational building block. The two bromine atoms at the 1 and 8 positions are strategically placed, providing reactive handles for creating extended π-conjugated systems. This specific structure imparts unique reactivity, making it an ideal precursor for various organic synthesis pathways.[7]
Causality of Experimental Choice: Why Cross-Coupling?
The carbon-bromine bond is sufficiently reactive to participate in organometallic cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity. The choice of a Suzuki or Sonogashira coupling, for instance, is dictated by the desired final structure. Suzuki coupling is ideal for creating biaryl systems, extending conjugation through phenyl or other aromatic groups, while Sonogashira coupling introduces alkyne linkages, leading to rigid, linear molecular wires.[1][9] The high purity of the starting this compound, often exceeding 99%, is critical, as impurities can poison the catalyst and drastically reduce reaction yields and the performance of the final product.[7]
Core Application II: Organic Electronics
Pyrene-based materials are highly sought after for organic electronic applications due to their inherent charge-transporting capabilities and high fluorescence.[1] Derivatives of this compound are used as active components in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of flexible, large-area electronics.[10] The performance of an OFET is primarily evaluated by its charge carrier mobility (µ), which measures how quickly charge can move through the semiconductor, and the on/off current ratio.[11][12] Pyrene's planar structure facilitates π-π stacking in the solid state, creating pathways for efficient charge transport. By using this compound to synthesize larger, more complex molecules, researchers can fine-tune these packing arrangements to optimize device performance.
| Material | Hole Mobility (μ) | On/Off Ratio | Fabrication Method | Reference |
| Dioxapyrene Derivative | ~0.25 cm²/Vs | - | Vapor-Deposited Film | [13] |
| Imino Nitroxide Pyrene | up to 0.1 cm²/Vs | ~5 x 10⁴ | Vapor-Deposited Film | [13] |
| Single-Crystal Rubrene | ~8 cm²/Vs | > 10⁶ | Single Crystal | [14] |
| Amorphous Silicon (a-Si) | 0.5–1 cm²/Vs | 10⁶–10⁸ | Standard TFT | [10] |
| Table 1: Comparative performance of various p-type organic semiconductors in OFETs. While single-crystal devices show the highest performance, pyrene derivatives offer competitive mobilities for thin-film applications. |
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials derived from this compound can function as the emissive layer (EML) where electron-hole recombination occurs to produce light.[15][16] The color and efficiency of the emission are directly related to the molecular structure of the emitter. The 1,8-disubstitution pattern allows for the creation of "star-shaped" molecules that can prevent concentration quenching and maintain high efficiency even at high brightness levels.[17]
| Emitter Material | Max. Efficiency | Max. Brightness | Emission Color (CIE) | Reference |
| 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene | 2.56 cd/A | >5000 cd/m² | Deep Blue (0.15, 0.18) | [17] |
| Standard Alq₃ (Host Material) | ~1-5 cd/A | ~10,000 cd/m² | Green | [15] |
| Phosphorescent Ir(ppy)₃ | >50 cd/A | >100,000 cd/m² | Green | [15] |
| Table 2: Performance comparison of an OLED using a pyrene derivative as the emitter. While phosphorescent OLEDs (PHOLEDs) offer the highest efficiencies, pyrene-based fluorescent materials are crucial for achieving stable, deep-blue emission.[15][17] |
graph G { layout=dot; rankdir=TB; node [shape=record, style="filled", fontname="Helvetica", color="#202124"]; edge [color="#5F6368"];// Node styles sub [label="Substrate (Glass/Plastic)", fillcolor="#F1F3F4", fontcolor="#202124"]; anode [label="Anode (e.g., ITO)", fillcolor="#F1F3F4", fontcolor="#202124"]; htl [label="Hole Transport Layer (HTL)", fillcolor="#F1F3F4", fontcolor="#202124"]; eml [label="{
Emissive Layer (EML) | this compound\nDerivative}" , fillcolor="#FBBC05", fontcolor="#202124"]; etl [label="Electron Transport Layer (ETL)", fillcolor="#F1F3F4", fontcolor="#202124"]; cathode [label="Cathode (e.g., Al)", fillcolor="#F1F3F4", fontcolor="#202124"]; light [label="Light Emission", shape=plaintext, fontcolor="#4285F4"];
// Edges sub -> anode -> htl -> eml -> etl -> cathode; eml:f0 -> light [dir=none, style=dashed, arrowhead=none]; }
Core Application III: Fluorescent Probes and Chemical Sensors
The intrinsic fluorescence of the pyrene core is highly sensitive to its local microenvironment.[18] This sensitivity is the basis for its application in chemical sensing. By functionalizing this compound with specific receptor moieties, scientists can design probes that exhibit a selective change in fluorescence (either quenching or enhancement) upon binding to a target analyte.[2]
Mechanism of Action: Fluorescence Quenching
A common sensing mechanism is fluorescence quenching. Upon excitation with UV light, the pyrene-based probe emits photons of a characteristic wavelength. When the target analyte binds to the probe, it provides a non-radiative pathway for the excited-state energy to dissipate, thus "quenching" or reducing the fluorescence intensity. This change in intensity can be correlated to the concentration of the analyte. Pyrene derivatives have been successfully used to detect metal ions and nitroaromatic compounds, which are common environmental pollutants.[2][19][20]
| Sensor Derivative | Target Analyte | Detection Limit (LOD) | Response Mechanism | Reference |
| Pyrene-based Schiff base (L) | Cu²⁺ | 219 nM | Excimer formation / Quenching | [21] |
| Pyrene-based derivative (1) | Hg²⁺ | 4.2 x 10⁻⁷ M (420 nM) | Aggregation-Induced Emission | [22] |
| 4-(p-tolylethynyl)pyrene (Py-ET) | DNT (explosive) | 2.32 ppm | Fluorescence Quenching | [19] |
| 4-(p-tolylethynyl)pyrene (Py-ET) | TNT (explosive) | 3.09 ppm | Fluorescence Quenching | [19] |
| Table 3: Performance of various pyrene-based fluorescent sensors for detecting environmental and biological analytes. |
Experimental Protocol: General Procedure for Live Cell Imaging
The low cytotoxicity and strong fluorescence of some pyrene derivatives make them suitable for imaging in living cells.[18][22]
-
Cell Culture: Culture the target cells (e.g., HeLa, HepG2) on coverslips or in a glass-bottom dish until they reach the desired confluency.[21]
-
Probe Preparation: Prepare a stock solution of the pyrene-based fluorescent probe (e.g., 1 mM in DMSO). Dilute this stock solution in a serum-free culture medium to a final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash them once with Phosphate-Buffered Saline (PBS). Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for a specified time (e.g., 30 minutes) at 37°C in a CO₂ incubator.[21]
-
Analyte Addition (if applicable): To detect intracellular analytes, the cells can be subsequently treated with a solution containing the target ion (e.g., Cu²⁺) for another incubation period.
-
Washing: Remove the probe/analyte solution and wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging: Immediately mount the coverslip on a slide or place the dish on the stage of a confocal fluorescence microscope. Excite the probe with a suitable wavelength (e.g., below 410 nm for pyrene) and capture the emission in the appropriate channel (e.g., 440 nm).[21]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic molecular scaffold that enables significant advancements across multiple scientific disciplines. Its utility as a building block provides access to long-axially symmetric pyrene derivatives that are difficult to obtain through other methods.[5][6] In organic electronics, these derivatives are crucial for developing high-performance materials for OFETs and are particularly valuable for creating stable, deep-blue emitters for next-generation OLED displays.[17] Furthermore, its unique photophysical properties, when harnessed in probe design, lead to highly sensitive and selective fluorescent sensors for environmental monitoring and cellular imaging.[2][22] The comparative data clearly demonstrates that while alternatives may excel in specific metrics (e.g., the efficiency of phosphorescent emitters), materials derived from this compound offer a unique and compelling combination of performance, stability, and synthetic versatility that ensures their continued importance in advanced materials research.
References
- 1. chem.as.uky.edu [chem.as.uky.edu]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C16H8Br2 | CID 181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 11. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.mit.edu [web.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. arxiv.org [arxiv.org]
- 15. Organic Light-Emitting Diode (OLED) Materials | TCI Deutschland GmbH [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. An AIE active pyrene based fluorescent probe for selective sensing Hg2+ and imaging in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Pyrene-Based Materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
<
A Senior Application Scientist's Guide to Harnessing the Potential of Pyrene's Unique Photophysical and Electronic Properties
Introduction: The Allure of Pyrene in Organic Electronics
Pyrene, a polycyclic aromatic hydrocarbon composed of four fused benzene rings, has emerged as a versatile and highly promising building block for a new generation of organic electronic materials.[1][2] Its rigid, planar structure and extensive π-conjugation give rise to a unique combination of photophysical and electronic properties, including high fluorescence quantum yields, excellent charge carrier mobility, and robust chemical and thermal stability.[1][3][4] These characteristics make pyrene an attractive candidate for active components in a range of organic electronic devices, most notably Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][5]
The true power of pyrene lies in its remarkable tunability. The electronic and optical properties of pyrene derivatives can be finely controlled by introducing specific electron-donating or -accepting groups at various positions on the pyrene core.[4][5] This chemical modification allows for the rational design of materials with tailored energy levels, charge transport characteristics, and emission colors, making pyrene a fascinating playground for materials scientists and device engineers.[4][5][6] This guide provides a comparative analysis of pyrene-based materials in OLEDs and OFETs, delving into the structure-property relationships that govern their performance and offering insights into the experimental methodologies for device fabrication and characterization.
Pyrene in Organic Light-Emitting Diodes (OLEDs): A Quest for Efficient Blue Emission
In the realm of OLEDs, pyrene has garnered significant attention as a blue-emitting chromophore, a critical component for full-color displays and solid-state lighting.[3] The inherent challenge in developing stable and efficient deep-blue emitters makes pyrene's intrinsic blue fluorescence particularly valuable.[7]
Key Performance Parameters and Molecular Design Strategies
The performance of a pyrene-based emitter in an OLED is evaluated by several key metrics, including:
-
External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.
-
Luminance: The intensity of light emitted per unit area.
-
Color Purity: Defined by the Commission Internationale de l'Eclairage (CIE) coordinates.
-
Operational Stability: The lifetime of the device under continuous operation.
A significant hurdle in harnessing pyrene's emissive power is its strong tendency to form excimers (excited-state dimers) in the solid state due to π-π stacking.[8] This excimer formation often leads to a red-shift in the emission spectrum, resulting in less desirable greenish-blue or green light and a decrease in fluorescence efficiency.[8] Consequently, a primary focus of molecular design is to mitigate this aggregation-caused quenching (ACQ).[9]
Strategies to overcome this challenge include:
-
Introducing Bulky Substituents: Attaching sterically demanding groups to the pyrene core physically hinders close packing and reduces π-π interactions.[3] For instance, the introduction of triphenylbenzene groups has been shown to improve the photoluminescence quantum yield in the film state.[7]
-
Creating Twisted Molecular Architectures: Designing non-planar molecular structures can effectively disrupt intermolecular stacking.[3]
-
Host-Guest Doping: Dispersing the pyrene-based emitter as a guest in a suitable host matrix at low concentrations can prevent aggregation.[3][10]
Representative Pyrene-Based Emitters and their OLED Performance
The following table summarizes the performance of several notable pyrene-based emitters in OLEDs, showcasing the impact of different molecular design strategies.
| Emitter | Host | Doping Conc. | EQE (%) | CIE (x, y) | Reference |
| PyPI-Py | Non-doped | N/A | 8.52 | (0.15, 0.22) | --INVALID-LINK--[3] |
| 1,8-DTBP | Non-doped | N/A | 7.10 | Not specified | --INVALID-LINK--[7] |
| PyEtCz | Non-doped | N/A | 3.35 | (0.15, 0.10) | --INVALID-LINK--[7] |
| 2,7-functionalized pyrene derivative | mCPPO1 | 5 wt% | 3.1 | (0.16, 0.024) | --INVALID-LINK--[10][11] |
| Pyrene-fused HLCT Emitter | Not specified | Not specified | 10.5 | (0.152, 0.065) | --INVALID-LINK--[12] |
Pyrene in Organic Field-Effect Transistors (OFETs): Engineering High Charge Carrier Mobility
In the context of OFETs, the focus shifts from light emission to charge transport. The ability of pyrene's extended π-system to facilitate efficient charge hopping between molecules makes it a compelling candidate for the semiconducting active layer in these devices.[1][5]
Key Performance Parameters and Molecular Design Strategies
The performance of a pyrene-based semiconductor in an OFET is characterized by:
-
Charge Carrier Mobility (μ): A measure of how quickly charge carriers move through the material under an applied electric field.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the current when the transistor is "on" to the current when it is "off".
-
Threshold Voltage (Vth): The gate voltage required to turn the transistor on.
In contrast to OLEDs where intermolecular aggregation is often detrimental, a high degree of molecular ordering and strong π-π stacking is generally desirable for efficient charge transport in OFETs.[1] The molecular packing in the solid state directly influences the electronic coupling between adjacent molecules, which in turn dictates the charge carrier mobility.
Key design considerations for high-performance pyrene-based OFET materials include:
-
Planarity and Extended Conjugation: A planar molecular structure and a large conjugated system promote effective orbital overlap and delocalization of charge carriers.[1]
-
Control of Molecular Packing: The substitution pattern on the pyrene core can be used to direct the solid-state packing arrangement. For example, attaching flexible alkyl chains can enhance solubility and influence the thin-film morphology.
-
Energy Level Tuning: The introduction of electron-donating or -withdrawing substituents can be used to adjust the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to facilitate efficient charge injection from the electrodes.
Representative Pyrene-Based Semiconductors and their OFET Performance
The following table highlights the performance of several pyrene-based materials in OFETs, demonstrating the potential for achieving high charge carrier mobilities.
| Semiconductor | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| BOBTP | Top-contact | 2.1 | 7.6 x 10⁶ | --INVALID-LINK--[13] |
| Butterfly Pyrene (2) | Not specified | p-type performance | Not specified | --INVALID-LINK--[14] |
| Pyrene fused PDI | Bottom-contact | 1.13 | 10⁸ | --INVALID-LINK--[15] |
| 1-imino nitroxide pyrene | Not specified | 0.1 | 5 x 10⁴ | --INVALID-LINK--[16] |
Comparative Analysis: A Tale of Two Applications
The divergent requirements for OLEDs and OFETs lead to different molecular design philosophies for pyrene-based materials.
| Feature | Pyrene in OLEDs | Pyrene in OFETs |
| Primary Function | Efficient light emission (typically blue) | Efficient charge transport |
| Key Metric | High External Quantum Efficiency (EQE) | High Charge Carrier Mobility (μ) |
| Desired Morphology | Amorphous or disordered to prevent aggregation and excimer formation | Highly crystalline or ordered for efficient intermolecular charge hopping |
| Molecular Design | Introduction of bulky groups or twisted structures to disrupt π-π stacking | Planar structures and substituents that promote favorable π-π stacking |
It is this dichotomy that makes the study of pyrene so compelling. A single core scaffold can be chemically tailored to excel in two fundamentally different applications by strategically manipulating its intermolecular interactions.
Experimental Protocols
Synthesis of a Representative Pyrene-Based Material
The synthesis of pyrene derivatives often involves well-established cross-coupling reactions, such as the Suzuki or Stille coupling, to attach various functional groups to the pyrene core.[5] For example, the synthesis of a substituted pyrene can be achieved by reacting a halogenated pyrene precursor with a boronic acid or ester in the presence of a palladium catalyst.[17]
Generic Suzuki Coupling Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the halogenated pyrene derivative, the corresponding boronic acid or ester (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and aqueous sodium carbonate).
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrene derivative.
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Device Fabrication
OLED Fabrication Workflow:
The fabrication of OLEDs is typically carried out in a cleanroom environment using vacuum thermal evaporation for small molecule-based devices or spin-coating for polymer-based devices.[18][19][20][21]
Caption: A typical workflow for the fabrication of a small-molecule OLED.
OFET Fabrication Workflow:
OFETs can be fabricated in various architectures, with the bottom-gate, top-contact and bottom-gate, bottom-contact being the most common.[16][22] Solution-based techniques like spin-coating are often employed for polymer semiconductors, while vacuum deposition is common for small molecules.[16][23]
Caption: A generalized workflow for the fabrication of a bottom-gate, top-contact OFET.
Conclusion and Future Outlook
Pyrene-based materials have unequivocally demonstrated their immense potential in the fields of OLEDs and OFETs. The ability to fine-tune their properties through synthetic chemistry provides a powerful tool for developing next-generation organic electronic devices with enhanced performance and stability.[5] For OLEDs, the ongoing challenge lies in achieving deep-blue emission with high efficiency and long operational lifetimes.[7] Future research will likely focus on the development of novel molecular designs that can effectively suppress non-radiative decay pathways and enhance the stability of the excited state. In the realm of OFETs, the pursuit of higher charge carrier mobilities and improved environmental stability remains a key objective. The exploration of new pyrene-based architectures that can promote long-range order and efficient charge transport in thin films will be crucial. Furthermore, the development of solution-processable, high-performance pyrene-based semiconductors will be essential for the realization of low-cost, large-area flexible electronics.[23] The versatility of the pyrene scaffold ensures that it will continue to be a central player in the advancement of organic electronics for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.as.uky.edu [chem.as.uky.edu]
- 6. From Rings to Properties: Understanding the Effect of Annelation on Pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrene based materials for exceptionally deep blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Highly efficient deep-blue OLEDs based on hybridized local and charge-transfer emitters bearing pyrene as the structural unit - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. High-mobility pyrene-based semiconductor for organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel butterfly pyrene-based organic semiconductors for field effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Pyrene fused perylene diimides: synthesis, characterization and applications in organic field-effect transistors and optical limiting with high performance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 18. ossila.com [ossila.com]
- 19. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 20. displayman.com [displayman.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 1,8-Dibromopyrene
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 1,8-Dibromopyrene. As a halogenated polycyclic aromatic hydrocarbon (PAH), this compound requires stringent protocols to ensure the safety of laboratory personnel and the preservation of environmental integrity. The procedures outlined below are designed to provide clarity and build confidence in managing this chemical's waste stream, from the point of generation to final disposal.
Core Hazard Profile and Risk Assessment
Understanding the hazard profile of this compound is fundamental to appreciating the causality behind these disposal protocols. This compound belongs to two critical chemical classes: halogenated organics and polycyclic aromatic hydrocarbons (PAHs).
-
Halogenated Organic Compound: The presence of bromine atoms classifies this compound as a halogenated compound.[1][2] These substances are often subject to specific, more stringent disposal regulations because their incineration requires specialized facilities capable of scrubbing acidic gases (like hydrogen bromide) produced during combustion. Improper disposal can lead to the formation of persistent and toxic environmental pollutants.[3][4][5]
-
Polycyclic Aromatic Hydrocarbon (PAH): PAHs as a class are known for their potential carcinogenicity, mutagenicity, and ecotoxicity.[6][7] They are characteristically persistent in the environment, with a tendency to bioaccumulate.
The primary known hazard of this compound is that it is harmful if swallowed.[8] While comprehensive toxicological data is limited, its classification necessitates handling it with the utmost care as a potential skin, eye, and respiratory tract irritant.[9]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[8] |
| Potential Irritant | GHS07 | Warning | May cause skin, eye, and respiratory irritation[9] |
| Environmental Hazard | Not Classified; Implied by Chemical Class | - | As a brominated aromatic compound, it poses potential risks of persistence, bioaccumulation, and toxicity (PBT)[4][5] |
The Cornerstone of Compliance: Waste Segregation
The single most critical step in the proper disposal of this compound is rigorous waste segregation . Co-mingling halogenated waste with non-halogenated streams is a costly and non-compliant practice. Halogenated waste streams are significantly more expensive to dispose of and require specific treatment technologies.[10] Cross-contamination can render an entire container of otherwise simple waste into a complex, high-cost problem.
The following workflow diagram illustrates the critical decision-making process for waste generated in any procedure involving this compound.
Caption: Waste Segregation Workflow for this compound.
Standard Operating Procedure (SOP) for Disposal
Follow this step-by-step protocol to ensure safe and compliant disposal of all waste streams associated with this compound.
Step 1: Preparation and Personal Protective Equipment (PPE)
-
Rationale: Minimizing exposure is the first line of defense. All waste handling should occur in a controlled environment to prevent accidental contact or inhalation.
-
Procedure:
-
Conduct all waste handling and container consolidation inside a certified chemical fume hood.
-
Wear appropriate PPE: a lab coat, safety goggles with side shields, and nitrile gloves.
-
Step 2: Waste Collection at the Source
-
Rationale: All materials that have come into contact with this compound are considered contaminated and must be disposed of as halogenated hazardous waste.
-
Procedure:
-
Solid Waste: Collect un-used or residual solid this compound, along with any contaminated weighing paper, spatulas, or pipette tips, and place them directly into the designated halogenated waste container.
-
Contaminated Labware: Disposable items such as gloves, bench paper, and wipes must be placed in the same halogenated waste container.
-
Solvent Rinsate: When cleaning contaminated glassware (e.g., flasks, beakers), rinse with a minimal amount of a suitable solvent (e.g., acetone). Crucially, collect this rinsate as halogenated liquid waste. [1] Do not pour it down the drain or into a non-halogenated solvent waste container.
-
Step 3: Container Selection and Labeling
-
Rationale: Proper containment and clear communication of the contents are mandated by regulatory bodies to ensure safe handling, storage, and transport.
-
Procedure:
-
Select a container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid.[11]
-
Affix your institution's official "Hazardous Waste" tag to the container before adding any waste.
-
Clearly write the full chemical name: "This compound ".
-
List all other chemical constituents in the container, including solvent rinsates, with their estimated percentages.
-
Check all applicable hazard boxes on the tag (e.g., Toxic). Keep the container closed at all times except when adding waste.[10]
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Rationale: SAAs are designated locations within a lab that meet safety standards for the temporary storage of hazardous waste, preventing clutter and minimizing the risk of spills in active work areas.
-
Procedure:
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
Ensure the container is stored within secondary containment to mitigate potential leaks.[10]
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in the SAA.
-
Step 5: Arranging Final Disposal
-
Rationale: The final disposal must be handled by trained professionals and permitted facilities to ensure regulatory compliance and environmental protection. High-temperature incineration is a common and effective method for destroying halogenated organic compounds.[12]
-
Procedure:
-
Once the container is full or the project is complete, schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department.[1]
-
Do not attempt to dispose of the chemical waste through standard municipal trash or sewer systems.
-
Emergency Procedures for Spills
-
Rationale: A prepared response to an accidental release is a critical component of laboratory safety.
-
Procedure:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it:
-
For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS emergency line immediately.
-
By adhering to these rigorous procedures, researchers can confidently manage this compound waste, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management plan and the chemical's Safety Data Sheet (SDS) as the ultimate sources of information.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. p2infohouse.org [p2infohouse.org]
- 4. All news - ECHA [echa.europa.eu]
- 5. useforesight.io [useforesight.io]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. derthon.com [derthon.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
